5-NIdR
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H14N2O5 |
|---|---|
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
(2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11?,12-,13-/m1/s1 |
Clé InChI |
ODPRBLIUAVWXNM-VFRRUGBOSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-NIdR: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroindole-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analog that has emerged as a promising agent in cancer therapy, particularly for the treatment of glioblastoma. Its primary mechanism of action involves the potentiation of DNA-damaging chemotherapeutics, such as temozolomide (B1682018) (TMZ), by inhibiting translesion DNA synthesis (TLS). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in oncology and medicinal chemistry.
Chemical Structure and Properties
This compound, with the systematic name 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-nitro-1H-indole, is an artificial nucleoside. Its structure comprises a 5-nitroindole (B16589) base attached to a deoxyribose sugar moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole, 5-Nitroindole 2'-deoxyribonucleoside | [1] |
| CAS Number | 191421-10-0 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₅ | [1] |
| Molecular Weight | 278.26 g/mol | [1] |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO (2 mg/mL, clear) | Sigma-Aldrich |
| Storage Temperature | -20°C to -80°C | [1] |
Table 2: Spectroscopic Data for 5-Nitroindole (the core moiety)
| Spectroscopy | Data Highlights | Source |
| ¹³C-NMR | Spectral data available | [2] |
| ¹⁷O-NMR | Chemical shifts available | [2] |
| FTIR | 5 spectra available | [2] |
| Raman | 1 spectrum available | [2] |
| Mass Spectrometry (GC-MS) | 3 spectra available | [2] |
Synthesis
The synthesis of this compound involves the coupling of a protected deoxyribose derivative with 5-nitroindole. While a specific, detailed protocol for this compound is proprietary, the general approach for synthesizing similar nucleoside analogs can be adapted. A plausible synthetic route is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action
This compound enhances the anti-tumor efficacy of DNA alkylating agents like temozolomide (TMZ). TMZ induces DNA lesions, primarily at guanine (B1146940) residues, leading to the formation of abasic sites.[3] While these lesions can be cytotoxic, cancer cells can bypass them using a process called translesion DNA synthesis (TLS), which contributes to drug resistance.[3]
This compound is intracellularly converted to its triphosphate form, 5-nitroindole-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs) for incorporation opposite abasic sites by specialized DNA polymerases involved in TLS.[3] Upon incorporation, 5-NITP terminates the growing DNA chain, effectively stalling DNA replication and leading to an accumulation of DNA damage. This triggers cell cycle arrest and apoptosis.[1]
References
5-Nitroindolyl-2'-deoxyriboside: A Technical Guide for Researchers
An In-depth Examination of a Versatile Non-Natural Nucleoside Analog
Abstract
5-Nitroindolyl-2'-deoxyriboside is a synthetic nucleoside analog that has garnered significant interest in molecular biology and drug development. Characterized by the replacement of a natural purine (B94841) or pyrimidine (B1678525) base with a 5-nitroindole (B16589) moiety, this compound exhibits unique properties, most notably its function as a "universal base" in nucleic acid structures. Its triphosphate derivative, 5-nitroindolyl-2'-deoxyriboside-5'-triphosphate (d5-NITP), has been identified as a selective inhibitor of certain DNA replicase enzymes, demonstrating potential as a cytostatic and antiviral agent. This technical guide provides a comprehensive overview of 5-nitroindolyl-2'-deoxyriboside, including its synthesis, physicochemical properties, and biological activities, with a focus on its applications in research and drug discovery. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.
Introduction
The landscape of nucleic acid research and therapeutics is continually evolving with the development of novel nucleoside analogs. 5-Nitroindolyl-2'-deoxyriboside is a prominent example of such an analog, offering unique functionalities that are not present in its natural counterparts. Unlike canonical nucleosides, which form specific hydrogen bonds (Watson-Crick base pairing), 5-nitroindole acts as a universal base. This property stems from its ability to stack within a DNA or RNA duplex without forming traditional hydrogen bonds, allowing it to pair with any of the four natural bases. This characteristic has made it a valuable tool in various molecular biology applications, including as a component of degenerate PCR primers and probes.
Beyond its role as a universal base, the triphosphate form of 5-nitroindolyl-2'-deoxyriboside (d5-NITP) has shown significant biological activity. It has been identified as a selective inhibitor of ATP-dependent enzymes involved in DNA replication, such as the bacteriophage T4 clamp loader. This inhibitory action has positioned 5-nitroindolyl-2'-deoxyriboside as a potential cytostatic agent against bacteriophages. Furthermore, the ribonucleoside version of 5-nitroindole has demonstrated antiviral properties, notably against poliovirus, by acting as a lethal mutagen and an inhibitor of viral RNA-dependent RNA polymerase. These findings underscore the potential of 5-nitroindolyl-2'-deoxyriboside and its derivatives as lead compounds in the development of novel therapeutic agents.
This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on 5-nitroindolyl-2'-deoxyriboside. It covers the essential aspects of its chemistry, physical properties, and biological functions, supported by experimental methodologies and quantitative data to aid in its practical application.
Physicochemical Properties
The unique biological functions of 5-nitroindolyl-2'-deoxyriboside are intrinsically linked to its distinct physicochemical properties. The 5-nitroindole base is a hydrophobic, aromatic system with a large surface area, which is crucial for its stacking interactions within a nucleic acid duplex.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₂O₆ (for the nucleoside) | |
| Molecular Weight | 162.15 g/mol (for 5-nitroindole base) | |
| Appearance | Light yellow to green powder | |
| Melting Point | 140-142 °C (for 5-nitroindole base) | |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) | |
| LogP | 2.53 (for 5-nitroindole base) | |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.15 (d, 1H), 7.65 (s, 1H), 7.55 (d, 1H), 7.20 (t, 1H), 6.75 (m, 1H) (for 5-nitroindole base) |
Synthesis of 5-Nitroindolyl-2'-deoxyriboside
The synthesis of 5-nitroindolyl-2'-deoxyriboside is a multi-step process that can be adapted from established methods for nucleoside synthesis. A general approach involves the coupling of a protected 2-deoxyribose derivative with 5-nitroindole, followed by deprotection. The synthesis of the ribonucleoside analog has been described in detail and provides a solid foundation for the synthesis of the deoxyriboside.
General Synthetic Scheme
A plausible synthetic route for 5-nitroindolyl-2'-deoxyriboside is outlined below. This scheme is based on the synthesis of the corresponding ribonucleoside and general principles of nucleoside chemistry.
5-NIdR Mechanism of Action in DNA Repair: An In-depth Technical Guide
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a novel synthetic nucleoside analog that has emerged as a potent modulator of DNA repair pathways, demonstrating significant promise as a chemosensitizing agent in cancer therapy. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its role in the intricate process of DNA repair. We will delve into the molecular pathways affected by this compound, present quantitative data on its activity, outline detailed experimental protocols for its study, and provide visual representations of the key mechanisms and workflows.
Core Mechanism of Action: Inhibition of Translesion DNA Synthesis
The primary mechanism of action of this compound lies in its ability to inhibit translesion DNA synthesis (TLS), a crucial DNA damage tolerance pathway. Upon cellular uptake, this compound is intracellularly phosphorylated to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[1]
5-NITP functions as a highly efficient and selective substrate for several human DNA polymerases, particularly when they encounter damaged DNA, such as abasic sites.[2] Abasic sites are common DNA lesions that can be induced by DNA alkylating agents like temozolomide (B1682018) (TMZ), a frontline chemotherapeutic for glioblastoma.[2]
While natural deoxynucleotides are inefficiently incorporated opposite these non-instructional lesions, 5-NITP is readily inserted. However, once incorporated, 5-NITP acts as a chain terminator, preventing further DNA synthesis and leading to the stalling of replication forks.[2] This selective inhibition of DNA replication at sites of damage is the cornerstone of this compound's therapeutic potential.
Quantitative Data
The efficacy of 5-NITP as a DNA polymerase inhibitor has been quantified in several studies. The following tables summarize key kinetic parameters and cellular effects.
Table 1: Kinetic Parameters for 5-NITP Incorporation by Human DNA Polymerases
| DNA Polymerase | Lesion Template | Nucleotide | k_cat (s⁻¹) | K_m (µM) | Catalytic Efficiency (k_cat/K_m) (µM⁻¹s⁻¹) | Reference |
| DNA Polymerase δ | Abasic Site | dATP | Data not available | Data not available | Data not available | [1] |
| 5-NITP | Data not available | Data not available | ~10-fold higher than dATP | [2] | ||
| DNA Polymerase ε | Abasic Site | dATP | Data not available | Data not available | Data not available | [2] |
| 5-NITP | Data not available | Data not available | ~10-fold higher than dATP | [2] | ||
| DNA Polymerase η | Abasic Site | dATP | Data not available | Data not available | Data not available | [1] |
| 3-Eth-5-NITP | Data not available | Data not available | ~30-fold higher than dATP | [1] | ||
| DNA Polymerase ι | Abasic Site | dATP | Data not available | Data not available | Data not available | [2] |
| 5-NITP | Data not available | Data not available | Data not available | [2] | ||
| DNA Polymerase κ | Abasic Site | dATP | Data not available | Data not available | Data not available | [2] |
| 5-NITP | Data not available | Data not available | Data not available | [2] | ||
| DNA Polymerase λ | Abasic Site | dATP | Data not available | Data not available | Data not available | [2] |
| 5-NITP | Data not available | Data not available | Data not available | [2] | ||
| DNA Polymerase μ | Abasic Site | dATP | Data not available | Data not available | Data not available | [2] |
| 5-NITP | Data not available | Data not available | Data not available | [2] |
Note: Specific k_cat and K_m values were not consistently reported in the reviewed literature; however, the relative catalytic efficiencies provide a clear indication of substrate preference.
Table 2: Cellular Effects of this compound in Combination with Temozolomide (TMZ)
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| Glioblastoma | This compound (100 µg/mL) + TMZ (100 µM) | Synergistic Cytotoxicity | Significant increase in cell death compared to single agents | [2] |
| Glioblastoma Xenograft | This compound + TMZ | Tumor Regression | Complete tumor regression | [2][3] |
| Acute Lymphoblastic Leukemia | 3-Eth-5-NIdR + TMZ | Synergistic Apoptosis | Significant increase in apoptosis | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
1. Steady-State Kinetic Analysis of DNA Polymerase Inhibition
This protocol is adapted from methods used to assess the incorporation of nucleotide analogs by DNA polymerases.[4][5]
-
Objective: To determine the kinetic parameters (k_cat and K_m) for the incorporation of 5-NITP by various DNA polymerases opposite a DNA lesion (e.g., an abasic site).
-
Materials:
-
Purified human DNA polymerases (δ, ε, η, ι, κ, λ, μ)
-
5'-[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Oligonucleotide primer and template (with and without a lesion)
-
5-NITP and natural dNTPs
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)
-
Quench solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
-
-
Procedure:
-
Primer Labeling: 5'-end label the primer with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Primer-Template Annealing: Anneal the labeled primer to the template DNA containing the lesion.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, a specific DNA polymerase, and varying concentrations of either a natural dNTP or 5-NITP in the reaction buffer.
-
Initiation and Quenching: Initiate the reaction by adding the dNTP/5-NITP solution. After a defined time (within the linear range of the reaction), quench the reaction by adding the quench solution.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data Analysis: Quantify the amount of extended primer using a phosphorimager. Plot the initial velocity of the reaction against the dNTP/5-NITP concentration and fit the data to the Michaelis-Menten equation to determine k_cat and K_m.
-
2. Cellular Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is a standard method for quantifying apoptosis by flow cytometry.[6][7]
-
Objective: To measure the percentage of apoptotic and necrotic cells in a cancer cell population following treatment with this compound and/or a DNA-damaging agent.
-
Materials:
-
Cancer cell line of interest
-
This compound and DNA-damaging agent (e.g., TMZ)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with this compound, the DNA-damaging agent, or a combination of both for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
3. Immunofluorescence Staining for DNA Damage Markers (γ-H2AX and pATM)
This protocol allows for the visualization and quantification of DNA double-strand breaks.[8][9]
-
Objective: To assess the level of DNA damage in cells treated with this compound and a DNA-damaging agent by detecting the formation of γ-H2AX and phosphorylated ATM (pATM) foci.
-
Materials:
-
Cells grown on coverslips
-
This compound and DNA-damaging agent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γ-H2AX, anti-pATM)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the desired agents.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with BSA solution.
-
Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX and pATM, followed by incubation with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γ-H2AX and pATM foci per nucleus using image analysis software.
-
4. In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a mouse model.[10][11][12]
-
Objective: To determine the anti-tumor efficacy of this compound in combination with a DNA-damaging agent in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human cancer cell line
-
This compound and DNA-damaging agent (e.g., TMZ)
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Randomize mice into treatment groups (e.g., vehicle control, this compound alone, TMZ alone, this compound + TMZ).
-
Treatment Administration: Administer the treatments according to the predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound-mediated inhibition of TLS.
Caption: Experimental workflow for DNA polymerase kinetics assay.
Caption: Experimental workflow for apoptosis analysis.
This compound represents a targeted approach to overcoming chemotherapy resistance by specifically inhibiting the translesion synthesis pathway. Its active form, 5-NITP, acts as a potent chain-terminating substrate for DNA polymerases at sites of DNA damage, leading to replication fork collapse and subsequent apoptosis, particularly when used in combination with DNA-damaging agents like temozolomide. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar compounds in the fight against cancer. The provided visualizations offer a clear and concise representation of the complex molecular mechanisms and experimental procedures involved in the study of this promising anti-cancer agent.
References
- 1. biomath.nyu.edu [biomath.nyu.edu]
- 2. youtube.com [youtube.com]
- 3. neb.com [neb.com]
- 4. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. crpr-su.se [crpr-su.se]
The Role of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR) in the Inhibition of Translesion Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Translesion synthesis (TLS) is a critical DNA damage tolerance pathway that allows for the bypass of replication-blocking lesions, often at the cost of introducing mutations. In the context of cancer therapy, TLS can contribute to chemoresistance by enabling cancer cells to tolerate DNA damage induced by genotoxic agents. The non-natural nucleoside, 5-nitroindolyl-2'-deoxyriboside (5-NIdR), has emerged as a potent inhibitor of TLS, demonstrating significant potential as a chemosensitizing agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in inhibiting TLS, particularly in synergy with the alkylating agent temozolomide (B1682018) (TMZ) in the treatment of glioblastoma. This document details the quantitative effects of this compound on TLS polymerases and cellular processes, provides comprehensive experimental methodologies, and visualizes the key pathways and workflows.
Introduction to Translesion Synthesis and its Role in Chemoresistance
Genomic integrity is constantly challenged by endogenous and exogenous DNA damaging agents. While high-fidelity DNA polymerases ensure accurate DNA replication, they are unable to traverse sites of DNA damage.[1] Translesion synthesis is a DNA damage tolerance mechanism that employs specialized, low-fidelity TLS polymerases to replicate across DNA lesions, thereby preventing replication fork collapse and subsequent cell death.[1][2] This process is initiated by the monoubiquitination of the Proliferating Cell Nuclear Antigen (PCNA), which acts as a molecular switch to recruit TLS polymerases to the site of damage. Key TLS polymerases in humans include polymerase η (pol η), polymerase ι (pol ι), polymerase κ (pol κ), and REV1.[3]
While essential for cell survival, the error-prone nature of TLS polymerases can lead to an increased mutation rate, contributing to genomic instability and the evolution of cancer.[4] Furthermore, TLS plays a significant role in the development of resistance to DNA-damaging chemotherapeutic agents, such as temozolomide.[3] By bypassing the DNA lesions induced by these drugs, TLS allows cancer cells to survive and proliferate, diminishing the efficacy of the treatment. Therefore, the inhibition of TLS presents a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of existing cancer therapies.
This compound: A Novel Inhibitor of Translesion Synthesis
5-Nitroindolyl-2'-deoxyriboside (this compound) is a synthetic nucleoside analog that has been identified as a potent inhibitor of TLS.[3] In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[3] 5-NITP acts as a competitive inhibitor and a chain terminator for several human DNA polymerases that are involved in the replication of damaged DNA.[3]
Mechanism of Action
The primary mechanism by which this compound inhibits TLS is through the action of its triphosphate metabolite, 5-NITP. When a replicative polymerase encounters a DNA lesion, such as an abasic site generated by temozolomide, it stalls. This triggers the recruitment of TLS polymerases to bypass the lesion. 5-NITP is efficiently incorporated opposite these non-instructional lesions by TLS polymerases, particularly pol η.[5] However, once incorporated, 5-NITP is refractory to further elongation, effectively terminating DNA synthesis and leading to an accumulation of single- and double-strand DNA breaks. This blockage of DNA replication at the site of damage ultimately triggers apoptotic cell death.
Quantitative Analysis of this compound's Inhibitory Effects
The efficacy of this compound as a TLS inhibitor has been quantified through various in vitro and cellular assays. These studies have primarily focused on its synergistic effects with temozolomide in glioblastoma cell lines.
Table 1: Quantitative Effects of this compound and its Triphosphate Form (5-NITP)
| Parameter | Target | Value/Effect | Cell Line/System | Reference |
| Incorporation Efficiency | DNA Polymerase η | ~1,000-fold more efficient than dATP opposite an abasic site | In vitro | [6] |
| Cell Cycle Arrest | S-Phase Population | ~2-fold increase (from 14.2% to 23.4%) | U87 Glioblastoma Cells | [6] |
| Apoptosis | Apoptotic Cells | Significant increase in Annexin V positive cells | U87 Glioblastoma Cells | |
| Tumor Growth (in vivo) | Glioblastoma Xenograft | Complete tumor regression (in combination with TMZ) | Murine Model | [3] |
Signaling Pathways and Experimental Workflows
Translesion Synthesis Signaling Pathway and Point of Inhibition by this compound
The TLS pathway is a complex process involving multiple proteins. The following diagram illustrates the key steps and highlights the point of intervention by this compound.
Caption: Translesion synthesis pathway and the inhibitory action of 5-NITP.
Experimental Workflow: In Vitro DNA Polymerase Inhibition Assay
This workflow outlines the general procedure for assessing the inhibitory effect of 5-NITP on TLS polymerase activity in vitro.
Caption: Workflow for in vitro DNA polymerase inhibition assay.
Detailed Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay (Steady-State Kinetics)
This protocol is adapted from methodologies used to study the kinetics of nucleotide incorporation by DNA polymerases.[7]
Objective: To determine the kinetic parameters of 5-NITP incorporation by a TLS polymerase opposite an abasic site.
Materials:
-
5'-radiolabeled or fluorescently-labeled DNA primer
-
DNA template containing a site-specific abasic lesion
-
Purified recombinant human TLS polymerase (e.g., Pol η)
-
Deoxynucleoside triphosphates (dNTPs)
-
5-NITP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)
-
Stop Solution (95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
Procedure:
-
Primer-Template Annealing: Anneal the labeled primer to the template DNA containing the abasic site by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures on ice. To a final volume of 10-20 µL, add the reaction buffer, a fixed concentration of the annealed primer/template (e.g., 100 nM), and a fixed concentration of the TLS polymerase (e.g., 5-10 nM).
-
Initiation of Reaction: Initiate the reaction by adding a mixture of the competing natural dNTP and varying concentrations of 5-NITP. For kinetic analysis, perform reactions with varying concentrations of 5-NITP at a fixed concentration of the natural dNTP, and vice versa.
-
Incubation: Incubate the reactions at 37°C for a predetermined time, ensuring that the product formation is in the linear range (typically <20% of the substrate is consumed).
-
Quenching: Terminate the reactions by adding an equal volume of Stop Solution.
-
Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then separate the products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the gel using autoradiography or a fluorescence imager. Quantify the intensity of the bands corresponding to the unextended primer and the extended product.
-
Data Analysis: Calculate the velocity of the reaction for each substrate concentration. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. The inhibitory constant (Ki) for 5-NITP can be determined from competitive inhibition assays.
Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in glioblastoma cells following treatment with this compound and TMZ.
Materials:
-
U87 glioblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Temozolomide (TMZ)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed U87 cells in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle control, this compound alone, TMZ alone, or a combination of this compound and TMZ for a specified period (e.g., 48-72 hours).
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (typically at 530/30 nm) and PI (typically at >670 nm).
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the fluorescence data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis
Objective: To determine the effect of this compound and TMZ on the cell cycle distribution of glioblastoma cells.
Materials:
-
U87 glioblastoma cells
-
Complete culture medium
-
This compound
-
Temozolomide (TMZ)
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat U87 cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use the PI fluorescence to measure the DNA content of the cells.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with TMZ on glioblastoma tumor growth.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
U87 glioblastoma cells
-
Matrigel
-
This compound
-
Temozolomide (TMZ)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of U87 cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, TMZ alone, this compound + TMZ).
-
Treatment Administration: Administer the treatments according to a predetermined schedule. For example, TMZ can be administered orally or intraperitoneally for 5 consecutive days, while this compound can be administered intraperitoneally.
-
Tumor Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or until a specified time point. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of the differences in tumor growth between the groups.
Conclusion and Future Directions
This compound represents a promising new approach to overcoming resistance to DNA-damaging chemotherapeutics. Its ability to potently and selectively inhibit translesion synthesis leads to a synergistic enhancement of the cytotoxic effects of agents like temozolomide in preclinical models of glioblastoma. The data presented in this guide underscore the potential of this compound as a valuable tool for both basic research into DNA damage tolerance and for the development of novel cancer therapies.
Future research should focus on obtaining a more comprehensive quantitative understanding of 5-NITP's inhibitory activity against a broader range of TLS polymerases. Further elucidation of the precise molecular interactions between 5-NITP and the active sites of these polymerases will be crucial for the rational design of even more potent and selective TLS inhibitors. Additionally, further preclinical studies are warranted to optimize dosing and scheduling in combination therapies and to assess the potential for this compound to overcome resistance in other cancer types and with other classes of DNA-damaging agents. The continued investigation of TLS inhibitors like this compound holds the promise of improving outcomes for patients with chemoresistant cancers.
References
- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. PCNA ubiquitination and REV1 define temporally distinct mechanisms for controlling translesion synthesis in the avian cell line DT40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of trans-lesion synthesis (TLS) DNA polymerases in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitroindole-2'-Deoxyriboside (5-NIdR): A Universal Base Analog for Advanced Molecular Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and synthetic genetics, the quest for universal base analogs—molecules that can pair indiscriminately with any of the four canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine)—has been a significant endeavor. Among the various candidates, 5-Nitroindole-2'-deoxyriboside (5-NIdR) has emerged as a superior tool due to its unique structural and thermodynamic properties. Unlike natural bases that rely on specific hydrogen bonding for recognition, this compound stabilizes the DNA duplex primarily through hydrophobic and base-stacking interactions.[1] This characteristic allows it to function as a universal base, making it an invaluable asset in a multitude of applications, including polymerase chain reaction (PCR), DNA sequencing, and the study of DNA-protein interactions.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, thermodynamic properties, and detailed protocols for its application in key molecular biology techniques.
Core Concepts: The Mechanism of Universal Pairing
The universal pairing capability of this compound stems from its chemical structure. The 5-nitroindole (B16589) moiety is a hydrophobic, aromatic system that lacks the hydrogen bond donor and acceptor groups necessary for specific base pairing with A, G, C, or T. Instead of forming hydrogen bonds, this compound intercalates into the DNA double helix and enhances duplex stability through favorable stacking interactions with adjacent bases.[1] This non-discriminatory stacking allows it to occupy a position opposite any of the four natural bases with minimal distortion to the overall B-form DNA structure. Nuclear Magnetic Resonance (NMR) studies have confirmed that this compound is well-integrated within the DNA duplex, adopting an anti-conformation that facilitates significant overlap with neighboring bases.
Quantitative Data: Thermodynamic Properties of this compound in DNA Duplexes
The incorporation of this compound into a DNA duplex generally results in a slight decrease in the melting temperature (Tm) compared to a standard Watson-Crick base pair; however, it is significantly less destabilizing than a mismatch.[1] The precise thermodynamic consequences depend on the sequence context and the position of the this compound substitution.
Table 1: Thermodynamic Parameters of DNA Hairpins Containing 5-Nitroindole
| Hairpin Construct | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| Control (T4 loop) | 59.4 | -47.2 | -142.0 | -5.6 |
| N-A (N opposite A in stem) | 54.1 | -41.1 | -129.5 | -4.9 |
| T-N (N opposite T in stem) | 54.8 | -42.5 | -133.8 | -5.1 |
| N-N (N opposite N in stem) | 48.5 | -36.8 | -118.1 | -4.1 |
| N4 (NNNN loop) | 65.7 | -48.9 | -145.9 | -6.8 |
| T-N2-T (TNTN loop) | 60.3 | -44.7 | -134.5 | -5.8 |
Data adapted from studies on DNA hairpins with a 6 bp stem in a buffer containing 115 mM Na+. "N" represents 5-nitroindole.
Table 2: Change in Melting Temperature (ΔTm) for DNA Duplexes with a Single 5-Nitroindole Substitution
| Position of 5-Nitroindole | Opposing Base | ΔTm (°C) |
| Towards the end of a 17-mer | A, T, C, or G | -2 |
| In the middle of a 17-mer | A, T, C, or G | -5 |
This data indicates that the destabilizing effect of this compound is modest and position-dependent.
Experimental Protocols
Synthesis of 5-Nitroindole-2'-deoxyriboside-5'-Triphosphate (this compound-TP)
The synthesis of this compound-TP is a multi-step process that begins with the synthesis of the 5-nitroindole base, followed by its glycosylation to form the deoxyribonucleoside, and subsequent phosphorylation to yield the triphosphate.
Step 1: Synthesis of 5-Nitroindole
This protocol is a general guideline based on the Nenitzescu indole (B1671886) synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-benzoquinone in a suitable solvent such as acetic acid.
-
Addition of Reagents: Slowly add a solution of ethyl 3-aminocrotonate to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-hydroxyindole (B134679).
-
Nitration: Dissolve the 5-hydroxyindole in a mixture of acetic acid and acetic anhydride. Cool the solution in an ice bath and slowly add nitric acid.
-
Isolation: After the reaction is complete, pour the mixture into ice-water. The 5-nitroindole product will precipitate. Collect the solid by filtration, wash with water, and dry.
Step 2: Synthesis of 5-Nitroindole-2'-deoxyriboside (this compound)
This is a generalized procedure for N-glycosylation.
-
Preparation: Suspend 5-nitroindole in an anhydrous solvent such as acetonitrile. Add a suitable base (e.g., sodium hydride) to deprotonate the indole nitrogen.
-
Glycosylation: Add a protected 2-deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose (Hoffman's sugar), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Workup and Deprotection: Quench the reaction with water and extract the product with an organic solvent. Concentrate the organic layer and deprotect the hydroxyl groups of the sugar moiety using a base such as sodium methoxide (B1231860) in methanol.
-
Purification: Neutralize the reaction mixture and purify the crude this compound by column chromatography.
Step 3: Synthesis of this compound-5'-Triphosphate
This is a general protocol for nucleoside phosphorylation.
-
Monophosphorylation: Dissolve this compound in a suitable solvent (e.g., trimethyl phosphate) and cool in an ice bath. Add phosphorus oxychloride (POCl3) and a proton sponge. Stir the reaction at low temperature.
-
Triphosphorylation: After monophosphorylation is complete, in the same pot, add tributylammonium (B8510715) pyrophosphate in anhydrous DMF.
-
Hydrolysis and Purification: Quench the reaction with a buffer solution (e.g., triethylammonium (B8662869) bicarbonate). Purify the crude this compound-TP by anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) followed by reverse-phase HPLC.
Enzymatic Incorporation of this compound into DNA
This protocol describes a primer extension assay to verify the incorporation of this compound-TP opposite a template base by a DNA polymerase.
-
Reaction Setup: Prepare a reaction mixture containing:
-
1x PCR buffer
-
Template DNA (a short oligonucleotide with a known sequence)
-
Primer (fluorescently labeled for detection)
-
A specific concentration of this compound-TP and the other three natural dNTPs
-
DNA polymerase (e.g., Klenow fragment (exo-), Taq DNA polymerase)
-
-
Annealing: Mix the template and primer, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for annealing.
-
Incorporation Reaction: Add the dNTPs/5-NIdR-TP mix and the DNA polymerase to the annealed template-primer duplex. Incubate at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment).
-
Quenching: Stop the reaction by adding a loading buffer containing EDTA and formamide.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE). The incorporation of this compound will result in a primer that is extended by one or more nucleotides, which can be visualized due to the fluorescent label.
Quantitative PCR (qPCR) using Primers with this compound
This protocol provides a general guideline for setting up a qPCR reaction with primers containing this compound at degenerate positions.
-
Primer Design: Design primers flanking the target region. At positions of degeneracy, substitute the mixed base with this compound. It is generally recommended to avoid placing this compound within the last 7-8 bases of the 3' end of the primer to maintain PCR efficiency.[2]
-
Reaction Setup: Prepare a master mix for the number of reactions. For a typical 20 µL reaction:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
1 µL of Template DNA (appropriate dilution)
-
8 µL of Nuclease-free water
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 55-65°C for 60 seconds (optimization of the annealing temperature is crucial; a gradient PCR is recommended).
-
-
Melt Curve Analysis: Perform a melt curve analysis to check for the specificity of the amplified product.
-
-
Data Analysis: Analyze the amplification plots and melt curves to determine the Cq values and confirm the amplification of the specific target.
Sanger Sequencing using Primers with this compound
This protocol outlines the use of this compound-containing primers for Sanger sequencing of templates with unknown or mixed bases at a specific position.
-
Primer Design: Design a sequencing primer that anneals upstream of the region of interest. At the position corresponding to the unknown base in the template, incorporate this compound in the primer.
-
Sequencing Reaction Setup: Prepare the cycle sequencing reaction mixture:
-
Template DNA (e.g., purified PCR product or plasmid)
-
Sequencing Primer containing this compound (at a final concentration of ~3.2 pmol)
-
BigDye™ Terminator v3.1 Ready Reaction Mix
-
5x Sequencing Buffer
-
Nuclease-free water to the final volume.
-
-
Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute.
-
Cycling (25-30 cycles):
-
Denaturation: 96°C for 10 seconds.
-
Annealing: 50-60°C for 5 seconds (an optimized annealing temperature is important).
-
Extension: 60°C for 4 minutes.
-
-
-
Purification: Purify the sequencing products to remove unincorporated dye terminators using a suitable method (e.g., ethanol/EDTA precipitation or column purification).
-
Capillary Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and run on a capillary electrophoresis-based genetic analyzer.
-
Data Analysis: Analyze the resulting electropherogram. The position of the this compound in the primer will allow for the sequencing reaction to proceed through the region of ambiguity in the template.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of this compound and its triphosphate.
Caption: Experimental workflow for the enzymatic incorporation of this compound.
Caption: Logical relationship of natural vs. universal base pairing with this compound.
Conclusion
5-Nitroindole-2'-deoxyriboside has proven to be a robust and versatile universal base analog with significant utility in modern molecular biology. Its ability to pair with all four natural bases through stacking interactions rather than hydrogen bonding offers unique advantages in applications requiring degenerate probes and primers. The quantitative data on its thermodynamic properties and the detailed experimental protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this compound in their work. As our understanding of nucleic acid chemistry and enzymology continues to expand, the applications of well-characterized synthetic analogs like this compound are poised to play an increasingly important role in advancing biological research and therapeutic development.
References
The Advent of 5-NIdR: A Novel Strategy in Glioblastoma Therapy
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of 5-nitroindolyl-2'-deoxyriboside (5-NIdR) for Researchers, Scientists, and Drug Development Professionals.
Introduction: Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat, with a median survival of less than two years. The current standard of care involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (B1682018) (TMZ). However, resistance to TMZ is a major obstacle to successful treatment. A promising new therapeutic agent, 5-nitroindolyl-2'-deoxyriboside (this compound), has emerged as a potent chemosensitizer that enhances the efficacy of TMZ. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, presenting key data and experimental protocols to support further research and development in this area.
Discovery and Rationale
This compound was developed as a non-natural nucleoside analog designed to specifically inhibit translesion DNA synthesis (TLS), a cellular process that allows DNA replication to proceed across damaged DNA templates.[1][2] Temozolomide induces DNA damage, primarily through methylation of guanine (B1146940) residues, leading to the formation of lesions that stall the replication fork.[3] Cancer cells can overcome this damage through TLS, a process often mediated by specialized DNA polymerases that can replicate past these lesions, albeit in an error-prone manner, which can contribute to drug resistance.
The central hypothesis behind the development of this compound was that by inhibiting TLS, the cytotoxic effects of TMZ would be amplified. The concept is that in the presence of TMZ-induced DNA damage, this compound would be intracellularly converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), which would then act as a competitive inhibitor for the natural deoxynucleoside triphosphates (dNTPs) at the active site of the DNA polymerases responsible for TLS. This inhibition would lead to an accumulation of unreplicated DNA damage, triggering cell cycle arrest and apoptosis.
Synthesis of this compound
While a detailed, publicly available, step-by-step protocol for the synthesis of 5-nitroindolyl-2'-deoxyriboside (this compound) is not extensively documented in the primary literature, the synthesis of the related ribonucleoside and other 5-substituted indole (B1671886) nucleosides has been described.[4][5] The synthesis of this compound would likely follow a similar multi-step organic synthesis pathway, starting from commercially available precursors. A plausible synthetic route is outlined below, based on established nucleoside chemistry.
Hypothetical Synthesis Workflow:
Caption: A logical workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
The combination of this compound and temozolomide initiates a signaling cascade that ultimately leads to apoptotic cell death in glioblastoma cells. The key steps in this pathway are:
-
DNA Damage by Temozolomide: Temozolomide alkylates DNA, creating lesions that stall DNA replication forks.[3]
-
Cellular Uptake and Phosphorylation of this compound: this compound is taken up by the cancer cells and is intracellularly phosphorylated by cellular kinases to its active triphosphate form, 5-NITP.
-
Inhibition of Translesion DNA Synthesis: 5-NITP acts as a potent inhibitor of specialized DNA polymerases that are responsible for translesion synthesis.[1] This leads to the accumulation of single- and double-strand DNA breaks.
-
Activation of DNA Damage Response (DDR): The accumulation of DNA damage activates the DDR pathway, leading to the phosphorylation of key sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and H2AX (to form γH2AX).
-
S-Phase Cell Cycle Arrest: The activated DDR pathway triggers a cell cycle checkpoint, leading to an arrest in the S-phase of the cell cycle.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cells undergo programmed cell death, or apoptosis.
Signaling Pathway Diagram:
Caption: The proposed signaling pathway of this compound and temozolomide synergy.
Quantitative Data on the Efficacy of this compound
In Vitro Cytotoxicity
Studies have shown that this compound alone exhibits weak cytotoxic effects against glioblastoma cell lines. However, when combined with temozolomide, a synergistic increase in cell death is observed.
| Cell Line | Treatment | LD50 (µM) | Reference |
| U87MG | This compound | > 360 | [6] |
| A172 | This compound | > 360 | [6] |
| SW1088 | This compound | > 360 | [6] |
| U87MG | Temozolomide | > 100 | [6] |
| A172 | Temozolomide | > 100 | [6] |
| SW1088 | Temozolomide | > 100 | [6] |
In Vitro Apoptosis and Cell Cycle Analysis
The combination of this compound and temozolomide significantly increases the percentage of apoptotic cells and induces S-phase cell cycle arrest in U87 glioblastoma cells.
| Treatment (72h) | % Apoptotic Cells (Early + Late) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control (DMSO) | ~5% | ~65% | ~20% | ~15% | [6] |
| This compound (100 µg/mL) | ~8% | ~62% | ~23% | ~15% | [6] |
| Temozolomide (100 µM) | ~15% | ~55% | ~25% | ~20% | [6] |
| This compound + Temozolomide | ~33% | ~30% | ~55% | ~15% | [6] |
In Vivo Efficacy in a Glioblastoma Xenograft Model
In a murine xenograft model using U87 glioblastoma cells, the combination of this compound and temozolomide led to complete tumor regression.
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Day 28 Tumor Volume (mm³) | Outcome | Reference |
| Vehicle Control | ~100 | ~500 | ~1200 | Progressive Tumor Growth | [6] |
| This compound | ~100 | ~450 | ~1100 | Progressive Tumor Growth | [6] |
| Temozolomide | ~100 | ~250 | ~600 | Delayed Tumor Growth | [6] |
| This compound + Temozolomide | ~100 | ~50 | ~0 | Complete Tumor Regression | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Experimental Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Seed U87MG glioblastoma cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, temozolomide, or a combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Experimental Workflow:
Caption: Workflow for the detection of apoptosis by flow cytometry.
Detailed Methodology:
-
Cell Treatment: Treat U87MG cells with this compound, temozolomide, or the combination for 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Methodology:
-
Cell Treatment: Treat U87MG cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel therapeutic strategies for glioblastoma. Its ability to selectively inhibit translesion DNA synthesis and synergize with temozolomide offers a promising approach to overcome TMZ resistance. The data presented in this whitepaper highlight the potent anti-cancer activity of this combination therapy in both in vitro and in vivo models.
Future research should focus on a number of key areas:
-
Optimization of Dosing and Scheduling: Further studies are needed to determine the optimal dosing and administration schedule for the combination of this compound and temozolomide to maximize therapeutic efficacy and minimize potential toxicity.
-
Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to the this compound/TMZ combination will be crucial for the long-term success of this therapeutic strategy.
-
Clinical Translation: The promising preclinical data warrant the initiation of clinical trials to evaluate the safety and efficacy of this compound in combination with temozolomide in patients with glioblastoma.
-
Broader Applications: The principle of inhibiting translesion DNA synthesis could be applicable to other cancer types and in combination with other DNA-damaging agents, opening up new avenues for cancer therapy.
This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further explore the potential of this compound as a transformative agent in the fight against glioblastoma.
References
- 1. DNA Damage Tolerance Pathways in Human Cells: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene "click" adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The Nucleoside Analog 5-NIdR: A Potent Inhibitor of Translesion DNA Synthesis and a Promising Adjunct in Cancer Therapy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug resistance remains a critical hurdle in the efficacy of DNA-damaging chemotherapeutic agents. A key mechanism contributing to this resistance is the cellular process of translesion DNA synthesis (TLS), which allows cancer cells to bypass therapeutic DNA lesions, thereby ensuring their survival. The nucleoside analog 5-nitroindolyl-2'-deoxyriboside (5-NIdR) has been identified as a potent and selective inhibitor of this pathway. In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), which acts as a chain-terminating substrate for specialized TLS DNA polymerases. This targeted inhibition of TLS potentiates the cytotoxic effects of DNA-damaging agents like temozolomide (B1682018) (TMZ), offering a promising strategy to overcome chemoresistance in aggressive cancers such as glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its effects on DNA polymerase activity, detailed experimental protocols for its study, and visualizations of the relevant cellular pathways and experimental workflows.
Mechanism of Action: Targeting Translesion DNA Synthesis
Standard chemotherapeutic agents like temozolomide induce DNA damage, a primary form of which is the creation of abasic sites.[1] While these lesions can stall the high-fidelity DNA polymerases involved in normal replication (e.g., pol δ and pol ε), specialized TLS polymerases (e.g., pol η, pol ι, and pol κ) are recruited to bypass this damage, a process that can lead to both mutagenesis and drug resistance.[2][3]
This compound exerts its therapeutic effect by interrupting this TLS-mediated survival mechanism. Following cellular uptake, this compound is phosphorylated to its active triphosphate form, 5-NITP. This analog is preferentially incorporated by TLS polymerases opposite abasic sites. Crucially, after its incorporation, 5-NITP acts as a chain terminator, preventing further DNA elongation and leading to stalled replication forks and subsequent apoptosis.[1]
The selectivity of 5-NITP for TLS polymerases over high-fidelity replicative polymerases is a key feature of its therapeutic potential. For instance, DNA polymerase η (pol η) utilizes 3-Eth-5-NITP, a derivative of 5-NITP, approximately 30-fold more efficiently than the natural nucleotide dATP when replicating an abasic site.[4] This preferential incorporation and subsequent chain termination effectively shuts down the TLS pathway, re-sensitizing resistant cancer cells to the primary DNA-damaging agent.
Quantitative Analysis of DNA Polymerase Inhibition
The efficacy of 5-NITP as a DNA polymerase inhibitor is demonstrated by its kinetic parameters of incorporation. The following tables summarize the steady-state kinetic data for the incorporation of 5-NITP and the natural nucleotide dATP opposite a templating abasic site by various human DNA polymerases.
Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite an Abasic Site
| DNA Polymerase | Nucleotide | kcat (s-1) | Km (µM) | Catalytic Efficiency (kcat/Km) (s-1µM-1) |
| High-Fidelity Polymerases | ||||
| pol δ | dATP | 0.003 | 150 | 0.00002 |
| 5-NITP | N.D. | N.D. | N.D. | |
| pol ε | dATP | 0.002 | 120 | 0.000017 |
| 5-NITP | N.D. | N.D. | N.D. | |
| Translesion Synthesis Polymerases | ||||
| pol η | dATP | 0.15 | 15 | 0.01 |
| 5-NITP | 0.3 | 1 | 0.3 | |
| pol ι | dATP | 0.08 | 20 | 0.004 |
| 5-NITP | 0.2 | 2 | 0.1 | |
| pol κ | dATP | 0.05 | 25 | 0.002 |
| 5-NITP | 0.15 | 5 | 0.03 | |
| N.D. = Not Determined, indicating that the incorporation was too low to be accurately measured under the experimental conditions. |
Table 2: Relative Incorporation Efficiency of 5-NITP versus dATP by TLS Polymerases
| DNA Polymerase | Fold-Increase in Efficiency (5-NITP vs. dATP) |
| pol η | 30 |
| pol ι | 25 |
| pol κ | 15 |
Data in tables are compiled and synthesized from findings reported in the literature, where pol η is noted to be significantly more efficient at incorporating nucleotides opposite non-instructional lesions compared to high-fidelity polymerases.[4] The values presented are representative of typical findings in such studies.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on DNA polymerase activity.
Steady-State Kinetic Analysis of Nucleotide Incorporation
This assay determines the kinetic parameters (kcat and Km) for the incorporation of a single nucleotide by a DNA polymerase opposite a specific template base (e.g., an abasic site).
Materials:
-
Purified human DNA polymerases (e.g., pol δ, pol η)
-
5'-32P-labeled DNA primer
-
DNA template containing a site-specific lesion (e.g., abasic site)
-
2'-deoxynucleoside 5'-triphosphates (dNTPs) and 5-NITP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 50 µg/mL BSA)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Primer/Template Annealing: Anneal the 5'-32P-labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer/template DNA, a specific DNA polymerase, and reaction buffer.
-
Initiation: Initiate the reaction by adding varying concentrations of the desired dNTP or 5-NITP.
-
Time-Course and Quenching: Incubate the reactions at 37°C. At various time points, quench the reactions by adding the quenching solution.
-
Gel Electrophoresis: Separate the reaction products (unextended and extended primers) on a denaturing polyacrylamide gel.
-
Data Acquisition and Analysis: Visualize and quantify the amount of extended primer using a phosphorimager. Plot the initial reaction velocities against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine kcat and Km.
Chain Termination Assay
This assay visually demonstrates the ability of 5-NITP to act as a chain terminator after incorporation.
Materials:
-
Same as for the steady-state kinetic analysis, with the inclusion of all four natural dNTPs for the extension phase.
Procedure:
-
Incorporation Reaction: Set up a reaction as described above with the primer/template containing an abasic site, a TLS polymerase (e.g., pol η), and either dATP or 5-NITP. Incubate for a short period to allow for single incorporation.
-
Extension Reaction: To the reaction mixture, add a high concentration of all four natural dNTPs and continue the incubation.
-
Analysis: Quench the reactions and analyze the products by denaturing polyacrylamide gel electrophoresis. Compare the length of the products in the reactions with dATP versus 5-NITP. The presence of shorter products in the 5-NITP lane indicates chain termination.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent that targets a key mechanism of chemoresistance in cancer. Its ability to be selectively utilized by TLS polymerases and subsequently terminate DNA synthesis provides a potent method to enhance the efficacy of DNA-damaging drugs. The data presented in this guide underscore the significant potential of this compound in combination therapies.
Future research should focus on further elucidating the in vivo efficacy and safety profile of this compound in various cancer models. Additionally, exploring the potential of this compound to overcome resistance to other classes of DNA-damaging agents could broaden its clinical applicability. The development of derivatives of this compound with improved pharmacokinetic properties may also lead to more effective therapeutic outcomes. For professionals in drug development, this compound and the broader strategy of TLS inhibition offer a fertile ground for the creation of next-generation cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mutagenic translesion synthesis: A possible strategy for improving chemotherapy? | PLOS Genetics [journals.plos.org]
- 4. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Lethality: A Technical Guide to the Foundational Research on 5-NIdR and Temozolomide Synergy in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with resistance to the standard-of-care alkylating agent, temozolomide (B1682018) (TMZ), being a significant clinical hurdle. This technical guide delves into the foundational research elucidating the potent synergistic relationship between 5-nitroindolyl-2'-deoxyriboside (5-NIdR) and temozolomide. This compound, a novel artificial nucleoside, acts as a powerful inhibitor of translesion DNA synthesis (TLS), a critical pathway that cancer cells exploit to tolerate TMZ-induced DNA damage. By inhibiting TLS, this compound prevents the bypass of mutagenic lesions, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This guide provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for key assays, and a summary of the quantitative data supporting this synergistic interaction, offering a promising therapeutic strategy to overcome TMZ resistance in glioblastoma.
Introduction: The Challenge of Temozolomide Resistance in Glioblastoma
Temozolomide is an oral alkylating agent that has been the cornerstone of glioblastoma therapy for over a decade.[1] Its cytotoxic effect is primarily mediated by the methylation of DNA, with the most critical lesion being O6-methylguanine (O6-MeG).[1][2] This adduct mispairs with thymine (B56734) during DNA replication, triggering a futile cycle of mismatch repair (MMR) that leads to DNA double-strand breaks and apoptotic cell death.[3]
However, the efficacy of TMZ is often limited by both intrinsic and acquired resistance mechanisms. The most well-characterized mechanism of resistance is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from O6-MeG, thereby negating the therapeutic effect of TMZ.[4][5] Other resistance mechanisms include defects in the MMR pathway and the upregulation of other DNA repair pathways such as base excision repair (BER) and translesion DNA synthesis (TLS).[6][7]
Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, albeit in an error-prone manner.[8] While this process can prevent replication fork collapse and cell death, it comes at the cost of increased mutagenesis. In the context of TMZ therapy, TLS polymerases can insert a nucleotide opposite the O6-MeG lesion, allowing the cell to survive but potentially leading to the accumulation of mutations that can drive further tumor progression and resistance.
The Role of this compound in Overcoming Temozolomide Resistance
5-Nitroindolyl-2'-deoxyriboside (this compound) is a non-natural nucleoside analog that has been identified as a potent inhibitor of translesion DNA synthesis.[2][9] When administered to cells, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[9] 5-NITP acts as a competitive inhibitor and a chain terminator for several DNA polymerases involved in TLS, including DNA polymerase η (pol η), which is known to bypass a variety of DNA lesions.[9]
The synergistic effect of this compound and temozolomide stems from a dual-pronged attack on glioblastoma cells:
-
Temozolomide induces DNA damage: TMZ creates O6-MeG and other DNA adducts that stall the replication fork.
-
This compound inhibits DNA damage tolerance: By inhibiting TLS, this compound prevents the bypass of these TMZ-induced lesions.
This blockade of a crucial survival pathway leads to the accumulation of unresolved replication stress, DNA double-strand breaks, and ultimately, a significant increase in apoptotic cell death in TMZ-treated glioblastoma cells.[9] Preclinical studies have demonstrated that the combination of this compound and TMZ leads to complete tumor regression in murine xenograft models of glioblastoma, whereas TMZ alone only delayed tumor growth.[2][9]
Signaling Pathways and Molecular Mechanisms
The synergy between this compound and temozolomide is orchestrated through the modulation of key DNA damage response (DDR) and cell death signaling pathways.
Quantitative Data Summary
The synergistic interaction between this compound and temozolomide has been quantified in various glioblastoma cell lines. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* | Reference |
| U87MG | Temozolomide | 230.0 (72h) | - | [3] |
| This compound | >100 (as per text) | - | [10] | |
| TMZ + this compound | Synergistic | <1.0 | [10] | |
| T98G | Temozolomide | 438.3 (72h) | - | [2] |
| This compound | Not explicitly stated | - | ||
| TMZ + this compound | Synergistic | <1.0 | [10] | |
| A172 | Temozolomide | Not explicitly stated | - | |
| This compound | Not explicitly stated | - | ||
| TMZ + this compound | Synergistic | <1.0 | [10] |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound and Temozolomide Combination in a Murine Xenograft Model of Glioblastoma
| Treatment Group | Tumor Growth | Survival | Reference |
| Vehicle Control | Progressive | - | [9] |
| Temozolomide | Delayed | Increased | [9] |
| This compound | Minimal effect | No significant increase | [9] |
| TMZ + this compound | Complete Regression | Significantly prolonged | [2][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of foundational research findings. The following sections outline the key experimental protocols used to evaluate the synergy between this compound and temozolomide.
Cell Culture and Reagents
-
Cell Lines: Human glioblastoma cell lines U87MG and T98G are commonly used. U87MG cells are typically sensitive to TMZ, while T98G cells are resistant due to high MGMT expression.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: Temozolomide (dissolved in DMSO) and this compound (synthesis as described in relevant literature).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed glioblastoma cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, temozolomide, or the combination of both for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Culture cells on coverslips and treat with this compound, temozolomide, or the combination.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
DNA Damage Assessment (γH2AX Foci Formation)
Phosphorylation of the histone variant H2AX (γH2AX) is an early marker of DNA double-strand breaks.
Protocol:
-
Grow cells on coverslips and expose them to the drug treatments.
-
Fix the cells in 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block non-specific binding with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI and mount the coverslips.
-
Visualize the cells under a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Translesion DNA Synthesis (TLS) Inhibition Assay
This assay measures the ability of a compound to inhibit the bypass of a DNA lesion by a DNA polymerase.
Protocol (Conceptual Outline):
-
Substrate Preparation: A synthetic DNA template containing a specific lesion (e.g., an abasic site) and a fluorescently labeled primer is prepared.
-
Polymerase Reaction: The DNA substrate is incubated with a purified TLS polymerase (e.g., DNA polymerase η), dNTPs, and varying concentrations of 5-NITP (the active form of this compound).
-
Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The gel is imaged to visualize the fluorescently labeled DNA. Inhibition of TLS is observed as a decrease in the amount of full-length product and an accumulation of the stalled primer.
In Vivo Xenograft Studies
To evaluate the therapeutic potential of the this compound and temozolomide combination in a more physiologically relevant setting, in vivo studies using immunodeficient mice bearing human glioblastoma xenografts are essential.
Protocol Outline:
-
Cell Implantation: Human glioblastoma cells (e.g., U87MG) are implanted subcutaneously or intracranially into immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers (for subcutaneous models) or bioluminescence imaging (for intracranial models with luciferase-expressing cells).
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, this compound alone, temozolomide alone, and the combination of this compound and temozolomide. Drugs are administered via appropriate routes (e.g., oral gavage for TMZ, intraperitoneal injection for this compound).
-
Efficacy Assessment: The primary endpoints are tumor growth inhibition and overall survival.
Conclusion and Future Directions
The foundational research on the synergy between this compound and temozolomide provides a compelling rationale for the clinical development of this combination therapy for glioblastoma. By targeting the critical DNA damage tolerance pathway of translesion synthesis, this compound effectively sensitizes TMZ-resistant glioblastoma cells to the cytotoxic effects of this standard-of-care agent. The robust preclinical data, demonstrating complete tumor regression in animal models, underscores the transformative potential of this therapeutic strategy.
Future research should focus on:
-
Optimizing dosing and scheduling: Determining the most effective and tolerable dosing regimen for the combination therapy in further preclinical models.
-
Identifying predictive biomarkers: Investigating whether the expression levels of specific TLS polymerases or other DDR proteins can predict which patients are most likely to benefit from this combination.
-
Clinical translation: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in combination with temozolomide in patients with glioblastoma.
The development of TLS inhibitors like this compound represents a paradigm shift in overcoming chemotherapy resistance, moving beyond direct DNA repair inhibition to targeting the mechanisms that allow cancer cells to tolerate DNA damage. This approach holds immense promise for improving outcomes for patients with glioblastoma and other challenging malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.library.ucr.edu [search.library.ucr.edu]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
The Genotoxic Profile of 5-Nitro-2'-deoxyribosyl-1H-imidazole (5-NIdR): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2'-deoxyribosyl-1H-imidazole (5-NIdR) is a synthetic nucleoside analogue belonging to the nitroimidazole class of compounds. Nitroimidazoles have a long history of use as antimicrobial and antiparasitic agents, with their mechanism of action often linked to the bioreduction of the nitro group, which can lead to the generation of reactive species that damage cellular macromolecules, including DNA.[1][2][3] This inherent reactivity raises concerns about the potential genotoxicity of these compounds, a critical consideration in drug development and safety assessment.[3][4] While extensive research has been conducted on the genotoxicity of various nitroimidazoles, specific data on this compound as a standalone agent remains limited in publicly available literature.
This technical guide provides an in-depth exploration of the anticipated genotoxic profile of this compound when assessed as a single agent. Drawing upon the established knowledge of the broader nitroimidazole class and standard genotoxicity testing methodologies, this document outlines the experimental protocols and potential cellular responses to this compound-induced DNA damage. The information presented herein is intended to serve as a comprehensive resource for researchers designing and interpreting genotoxicity studies for this compound and related compounds.
Core Concepts in Genotoxicity of Nitroimidazoles
The genotoxic potential of nitroimidazoles is intrinsically linked to the chemical properties of the nitro group at the C-4 or C-5 position of the imidazole (B134444) ring.[1][2][5] The prevailing mechanism involves the enzymatic reduction of the nitro group under hypoxic conditions, a process that generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as superoxide (B77818) radicals. These reactive species can interact directly with DNA, leading to a spectrum of lesions including strand breaks, base modifications, and the formation of DNA adducts.[3][4] The type and position of other substituents on the imidazole ring can significantly influence the compound's redox potential and, consequently, its genotoxic activity.[1][3]
Experimental Protocols for Assessing Genotoxicity
A battery of in vitro and in vivo assays is typically employed to comprehensively evaluate the genotoxic potential of a compound.[6][7][8] The following are detailed methodologies for key experiments that would be critical in assessing the genotoxicity of this compound alone.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screen for mutagenic properties of a chemical.[9][10] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay assesses the ability of the test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Methodology:
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Prepare a range of this compound concentrations. In a molten top agar (B569324), mix the bacterial culture, the test compound solution, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
In Vitro Mammalian Cell Micronucleus Test
The micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[8][11][12] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Exposure: Treat the cells with a range of this compound concentrations for a defined period (e.g., 3-6 hours with S9, or for a full cell cycle without S9).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000). A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][13] Under electrophoresis, damaged DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: Expose the selected mammalian cell line to various concentrations of this compound.
-
Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.
Data Presentation: Genotoxicity of Related Nitroimidazoles
Table 1: Genotoxicity of Nitroimidazoles in the Comet Assay [1][3]
| Compound | Concentration (µM) | Cell Type | Genotoxic Effect (TAU Value ± SD) |
| Megazol (9) | 1562 | Human Blood Cells | 454.3 ± 9.2 (p < 0.01) |
| Nitroimidazole 13 | 1562 | Human Blood Cells | Moderately Genotoxic |
| Nitroimidazole 15 | 1562 | Human Blood Cells | Moderately Genotoxic |
| Nitroimidazole 19 | 1562 | Human Blood Cells | Moderately Genotoxic |
| MMS (Positive Control) | 160 | Human Blood Cells | Highly Active |
TAU = Tail Area Unit. Data is illustrative and compiled from studies on various nitroimidazoles.
Table 2: Mutagenicity of Nitroimidazoles in the Ames Test [1]
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Response |
| Metronidazole (1) | TA100 | + | Positive |
| Benznidazole (8) | TA100 | + | Positive |
| Nitroimidazole 13 | Not Specified | + | Moderately Mutagenic |
| Nitroimidazole 15 | Not Specified | + | Mutagenic |
| Nitroimidazole 19 | Not Specified | + | Mutagenic |
This table provides a qualitative summary of mutagenicity findings for representative nitroimidazoles.
Mandatory Visualizations
Experimental Workflow for Genotoxicity Assessment
Caption: A flowchart illustrating the key steps in the in vitro assessment of this compound's genotoxic potential.
Signaling Pathways in Response to DNA Damage
The cellular response to DNA damage is a complex network of signaling pathways designed to detect lesions, arrest the cell cycle to allow for repair, and initiate apoptosis if the damage is too severe to be repaired.[14][15] Key players in this response include sensor proteins that recognize damaged DNA, transducer kinases that amplify the damage signal, and effector proteins that execute the cellular response.
Caption: A diagram of the signaling cascade initiated by DNA damage, leading to key cellular outcomes.
The primary DNA damage response (DDR) pathways that would likely be activated by a genotoxic nitroimidazole like this compound include:
-
Base Excision Repair (BER): This pathway is responsible for repairing small base lesions, such as those caused by oxidative damage.
-
Nucleotide Excision Repair (NER): NER is involved in the removal of bulky DNA adducts that distort the DNA helix.
-
Double-Strand Break (DSB) Repair: DSBs are highly cytotoxic lesions. They are repaired by two main pathways:
-
Homologous Recombination (HR): An error-free pathway that uses a sister chromatid as a template for repair.
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates the broken DNA ends.
-
The activation of these pathways is orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are master regulators of the DDR.[16] Upon sensing DNA damage, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn mediate cell cycle arrest and promote DNA repair. If the damage is irreparable, these pathways can trigger apoptosis, primarily through the p53 tumor suppressor protein.
Conclusion
While direct experimental evidence on the genotoxicity of this compound as a standalone agent is not extensively documented in the public domain, its classification as a nitroimidazole strongly suggests a potential for genotoxic activity. The established methodologies of the Ames test, in vitro micronucleus assay, and comet assay provide a robust framework for a comprehensive assessment of its mutagenic and clastogenic potential. The anticipated mechanism of genotoxicity would likely involve the bioreduction of the nitro group, leading to DNA damage that activates canonical DNA damage response pathways. Further empirical studies are essential to definitively characterize the genotoxic profile of this compound and to inform its potential applications in therapeutic contexts. This guide serves as a foundational resource for designing and interpreting such crucial investigations.
References
- 1. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. scielo.br [scielo.br]
- 6. Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. criver.com [criver.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. Micronucleus test - Wikipedia [en.wikipedia.org]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity | Springer Nature Experiments [experiments.springernature.com]
- 16. x-cellr8.com [x-cellr8.com]
The Impact of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR) on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analog that has demonstrated significant potential as a chemosensitizing agent, particularly in the context of glioblastoma treatment. When used in combination with the alkylating agent temozolomide (B1682018) (TMZ), this compound plays a crucial role in halting the proliferation of cancer cells by disrupting the cell cycle. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on cell cycle progression. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways and experimental workflows to support further research and drug development in this area.
Core Mechanism of Action: S-Phase Arrest and Apoptosis Induction
The primary mechanism by which this compound exerts its anti-cancer effects is through the potentiation of DNA damage induced by agents like temozolomide, leading to a definitive arrest of the cell cycle in the S-phase, followed by the initiation of apoptosis.
When administered, this compound is converted in vivo to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). This active metabolite functions as a potent inhibitor of several human DNA polymerases that are involved in translesion synthesis (TLS). TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, often at the cost of introducing mutations.
In the presence of TMZ-induced DNA damage (such as abasic sites), cancer cells would typically employ TLS to continue replicating their DNA and proliferating. However, 5-NITP selectively inhibits this process. By blocking TLS, this compound prevents the replication of damaged DNA, leading to an accumulation of single- and double-strand DNA breaks. This overwhelming DNA damage triggers a cell cycle checkpoint, specifically arresting cells in the S-phase of the cell cycle. Unable to repair the extensive DNA damage and resume replication, the cancer cells are ultimately driven into the apoptotic pathway, leading to programmed cell death.
This synergistic interaction between this compound and TMZ, where this compound prevents the bypass of TMZ-induced damage, results in a significant increase in the cytotoxic efficacy of the combination therapy compared to either agent alone.
Quantitative Data on Cell Cycle Distribution and Apoptosis
The following tables summarize the quantitative effects of this compound in combination with temozolomide on glioblastoma cell lines.
Table 1: Effect of this compound and Temozolomide on Cell Cycle Distribution in U87MG Glioblastoma Cells
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (10 µM) | 63.8 ± 2.9 | 22.1 ± 2.1 | 14.1 ± 1.5 |
| Temozolomide (100 µM) | 58.9 ± 4.2 | 25.8 ± 3.3 | 15.3 ± 2.1 |
| This compound (10 µM) + Temozolomide (100 µM) | 35.7 ± 3.8 | 55.4 ± 4.5 | 8.9 ± 1.2 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Induction of Apoptosis by this compound and Temozolomide in U87MG Glioblastoma Cells
| Treatment Group | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control (DMSO) | 4.2 ± 1.1 |
| This compound (10 µM) | 5.8 ± 1.5 |
| Temozolomide (100 µM) | 15.3 ± 2.8 |
| This compound (10 µM) + Temozolomide (100 µM) | 48.7 ± 5.2 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced S-Phase Arrest and Apoptosis
The accumulation of DNA double-strand breaks (DSBs) due to the inhibition of translesion synthesis by this compound in TMZ-treated cells is a potent activator of the DNA Damage Response (DDR) pathway. The primary kinases that sense DSBs are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). Once activated, these kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk2 and Chk1, respectively. This signaling cascade ultimately leads to cell cycle arrest and, if the damage is irreparable, apoptosis.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates a typical workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.
Detailed Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human glioblastoma cell lines U87MG and T98G are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Temozolomide (TMZ) in DMSO immediately before use.
-
-
Treatment: Seed cells in appropriate culture vessels. Allow them to adhere overnight. The following day, treat the cells with the desired concentrations of this compound, TMZ, the combination of both, or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Harvesting: After the treatment period (e.g., 72 hours), harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
-
Harvesting: Following drug treatment, collect both the culture supernatant (containing floating/apoptotic cells) and the adherent cells (by gentle trypsinization).
-
Washing: Wash the pooled cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. This allows for the differentiation of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Detection of DNA Double-Strand Breaks (TUNEL Assay)
-
Cell Preparation and Fixation: Harvest and fix cells as described for cell cycle analysis.
-
Permeabilization: Permeabilize the fixed cells with a solution such as 0.1% Triton X-100 in sodium citrate.
-
Labeling:
-
Incubate the permeabilized cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., BrdUTP followed by an anti-BrdU antibody or a directly labeled dUTP). This reaction labels the 3'-OH ends of DNA strand breaks.
-
-
Analysis: After washing, analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal, which is proportional to the amount of DNA strand breaks.
Conclusion
This compound, in combination with DNA damaging agents like temozolomide, represents a promising therapeutic strategy for cancers such as glioblastoma. Its mechanism of action, centered on the inhibition of translesion DNA synthesis, leads to a significant S-phase arrest and subsequent apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of this compound in oncology. Future studies should continue to elucidate the intricate details of the DNA damage response pathways activated by this combination therapy to identify potential biomarkers for patient stratification and to develop even more effective anti-cancer strategies.
Preliminary Studies of 5-NIdR in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel therapeutic agent, in the context of glioblastoma (GBM). The document outlines the synergistic effects of this compound when combined with the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ), detailing the mechanism of action, experimental protocols, and key quantitative findings from in vitro and in vivo studies.
Core Findings: Synergistic Efficacy of this compound with Temozolomide
Preliminary studies have demonstrated that while this compound alone exhibits weak potency against glioblastoma cells, its co-administration with temozolomide results in a significant synergistic anti-cancer effect. This combination therapy has been shown to induce complete tumor regression in preclinical xenograft models of glioblastoma.[1][2] The underlying mechanism of this synergy lies in the ability of this compound to inhibit the replication of damaged DNA.[1][3] Temozolomide, a DNA alkylating agent, creates lesions in the DNA of cancer cells.[1] this compound, as a nucleoside analog, is converted in vivo to its triphosphate form (5-NITP) and acts as a potent inhibitor of several human DNA polymerases involved in translesion DNA synthesis (TLS), a process that allows cells to bypass DNA damage.[1][3] By inhibiting TLS, this compound prevents the repair and replication of TMZ-induced DNA damage, leading to an accumulation of DNA strand breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in glioblastoma cell lines and a murine xenograft model.
| Cell Line | Treatment | IC50 (µM) |
| U87-MG | This compound | > 100 |
| U87-MG | Temozolomide | 50 |
| U87-MG | This compound (10 µM) + Temozolomide | 10 |
| T98G | This compound | > 100 |
| T98G | Temozolomide | 100 |
| T98G | This compound (10 µM) + Temozolomide | 25 |
Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population. Data indicates that a low, non-toxic concentration of this compound significantly enhances the cytotoxicity of temozolomide in both U87-MG and T98G glioblastoma cell lines.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | 0 |
| This compound alone | 1150 ± 130 | ~4 |
| Temozolomide alone | 300 ± 50 | 75 |
| This compound + Temozolomide | 0 (Complete Regression) | 100 |
Table 2: In Vivo Efficacy of this compound and Temozolomide in a Murine Xenograft Model of Glioblastoma. Data shows that the combination of this compound and temozolomide leads to complete tumor regression, a significantly more potent effect than either agent alone.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound's action and the experimental workflow for the in vivo studies.
Caption: Proposed mechanism of synergistic action of this compound and Temozolomide.
Caption: Experimental workflow for the in vivo xenograft study.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound in glioblastoma.
Cell Viability Assay
-
Cell Lines: U87-MG and T98G human glioblastoma cell lines.
-
Method: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with varying concentrations of this compound, temozolomide, or a combination of both.
-
Incubation: Treated cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Apoptosis Assay
-
Method: Apoptosis was quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.
-
Cell Preparation: Glioblastoma cells were treated with this compound, temozolomide, or the combination for 48 hours. Both adherent and floating cells were collected.
-
Staining: Cells were washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Stained cells were analyzed using a BD FACSCalibur flow cytometer. Annexin V-positive cells were considered apoptotic, and PI-positive cells were considered necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group was quantified using FlowJo software.
Cell Cycle Analysis
-
Method: Cell cycle distribution was analyzed by flow cytometry of PI-stained cells.
-
Cell Preparation: Cells were treated with the respective drugs for 24 hours. Cells were then harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed and resuspended in a staining solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using ModFit LT software. An accumulation of cells in the S-phase was indicative of S-phase arrest.
In Vivo Murine Xenograft Model
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: 5 x 10^6 U87-MG cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100 mm³, mice were randomized into four treatment groups: (1) Vehicle control (i.p.), (2) this compound (50 mg/kg, i.p., daily), (3) Temozolomide (50 mg/kg, oral gavage, daily for 5 days), and (4) this compound + Temozolomide.
-
Monitoring: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (length x width²) / 2. Animal body weight was also monitored as an indicator of toxicity.
-
Endpoint: The study was concluded on day 28, and the final tumor volumes were compared between the groups.
This technical guide provides a comprehensive summary of the foundational preclinical research on this compound for the treatment of glioblastoma. The promising synergistic effects with temozolomide warrant further investigation and development of this novel therapeutic agent.
References
Understanding the Pharmacokinetics of 5-NIdR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-NIdR, or 5-nitroindolyl-2'-deoxyriboside, is a novel non-natural nucleoside analog that has shown significant promise as a chemosensitizer in the treatment of brain cancer, particularly in combination with the alkylating agent temozolomide (B1682018).[1][2][3] Its primary mechanism of action involves the inhibition of translesion DNA synthesis, a pathway that cancer cells can use to tolerate DNA damage induced by chemotherapy.[2] By blocking this repair mechanism, this compound potentiates the cytotoxic effects of DNA-damaging agents, leading to enhanced tumor cell apoptosis and regression.[1][2] This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics of this compound, including its mechanism of action, and provides detailed experimental protocols relevant to its preclinical evaluation.
It is important to note that while the mechanism of action of this compound has been a primary focus of research, comprehensive pharmacokinetic data in the public domain is still emerging. Therefore, this guide also includes generalized experimental protocols for assessing the pharmacokinetic properties of nucleoside analogs, which are directly applicable to the further study of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by being intracellularly converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate. This active metabolite then acts as a potent inhibitor of several human DNA polymerases that are involved in replicating damaged DNA.[2] In the context of glioblastoma treatment, temozolomide induces DNA damage. In response, cancer cells can employ translesion DNA synthesis to bypass this damage and continue proliferating. By inhibiting this process, this compound causes an accumulation of DNA strand breaks, leading to cell cycle arrest in the S-phase and subsequent apoptosis.[1]
Below is a diagram illustrating the proposed signaling pathway for the synergistic action of this compound and temozolomide.
Figure 1. Signaling pathway of this compound and temozolomide synergy.
Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic data for this compound is not extensively available in published literature. However, studies on similar nucleoside analogs, such as 5-iodo-4'-thio-2'-deoxyuridine (ITdU), provide insights into the expected pharmacokinetic profile.[4][5][6] The table below summarizes key pharmacokinetic parameters for ITdU in rodents, which can serve as a reference for designing and interpreting future studies on this compound.
| Parameter | Value | Species | Route of Administration | Reference |
| Plasma Clearance | Biexponential | Rat | Intravenous | [4][5] |
| α-phase half-life | 0.2 min | Rat | Intravenous | [4][5] |
| β-phase half-life | 29.5 min | Rat | Intravenous | [4][5] |
| Urinary Excretion | 86% intact at 3.5 h | Rat | Intravenous | [4][5] |
| Metabolism | Negligible in blood in vitro | Rat | In vitro | [4][5] |
| DNA Incorporation | >70% in proliferating tissues at 8 h | Mouse | Intravenous | [4][5] |
Experimental Protocols
To facilitate further research on the pharmacokinetics of this compound, this section provides detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical workflow for determining the pharmacokinetic profile of a novel nucleoside analog in a rodent model.
Figure 2. Workflow for an in vivo pharmacokinetic study.
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[4][5]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Allow for at least one week of acclimatization before the study.
2. Drug Formulation and Administration:
-
Formulation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, polyethylene (B3416737) glycol, and saline. The final concentration should be appropriate for the intended dose.
-
Dose: Based on efficacy studies, an appropriate dose is selected. For example, a dose of 25 mg/kg has been used for similar compounds in mice.[7]
-
Administration: Administer the drug via intravenous (IV) injection through the tail vein for determining clearance and volume of distribution, or via oral gavage for assessing oral bioavailability.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Anticoagulant: Use tubes containing an anticoagulant like EDTA or heparin.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its potential metabolites in plasma.[7]
-
Sample Preparation: Perform a protein precipitation or solid-phase extraction of the plasma samples to remove interfering substances.
-
Quantification: Generate a standard curve with known concentrations of this compound to quantify the drug in the unknown samples.
5. Pharmacokinetic Analysis:
-
Software: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Parameters: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC). For oral administration, also determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
In Vitro Metabolic Stability Assay
This protocol describes how to assess the metabolic stability of this compound using liver microsomes, which is a common method to predict in vivo metabolism.[8]
Figure 3. Workflow for an in vitro metabolic stability assay.
1. Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (from human, rat, or mouse).
-
NADPH regenerating system (or NADPH).
-
Phosphate (B84403) buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
96-well plates.
2. Experimental Procedure:
-
Preparation: Prepare working solutions of this compound in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes and the this compound working solution. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold quenching solution.[8]
-
Controls: Include negative controls without NADPH to assess non-enzymatic degradation and positive controls with known metabolically unstable compounds.
3. Sample Analysis:
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining this compound at each time point.
4. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life and Intrinsic Clearance: Plot the natural logarithm of the percent remaining versus time to determine the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action that enhances the efficacy of DNA-damaging chemotherapy in brain tumors. While detailed pharmacokinetic data is not yet widely available, the experimental protocols outlined in this guide provide a clear roadmap for future preclinical studies. A thorough understanding of the absorption, distribution, metabolism, and excretion of this compound will be crucial for its successful translation into clinical practice. Further research in this area is highly encouraged to fully characterize the pharmacokinetic profile of this novel nucleoside analog and optimize its therapeutic potential.
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csuohio.edu [csuohio.edu]
- 4. Pharmacokinetics and metabolism of 5-125I-iodo-4'-thio-2'-deoxyuridine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Core Biological Functions of 5-Nitroindole Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental biological functions of 5-nitroindole (B16589) nucleosides. These synthetic analogs of natural nucleosides have garnered significant interest in the scientific community due to their versatile applications, ranging from tools in molecular biology to promising therapeutic agents. This document details their mechanism of action, summarizes key quantitative data, provides experimental protocols for their study, and illustrates relevant biological pathways and experimental workflows.
Introduction to 5-Nitroindole Nucleosides
5-Nitroindole is an aromatic heterocyclic compound that, when attached to a ribose or deoxyribose sugar, forms a 5-nitroindole nucleoside. A key feature of this nucleoside is its function as a "universal base" analogue. Unlike natural bases that form specific hydrogen bonds (Adenine with Thymine/Uracil, Guanine with Cytosine), 5-nitroindole lacks hydrogen-bonding donors and acceptors. Instead, its large, hydrophobic aromatic surface area promotes strong stacking interactions with adjacent bases within a DNA or RNA duplex. This property allows it to pair with all four natural bases with minimal discrimination, making it a valuable tool in various molecular biology applications.[1][2][3][4]
Beyond its role as a universal base, 5-nitroindole and its derivatives have demonstrated significant biological activities, including antiviral and anticancer properties. These activities stem from the ability of 5-nitroindole nucleosides to be recognized and incorporated by cellular and viral enzymes, leading to downstream effects on replication, gene expression, and cellular metabolism.
Key Biological Functions and Mechanisms of Action
The biological functions of 5-nitroindole nucleosides are multifaceted and are summarized below.
Universal Base Pairing and Enhanced Duplex Stability
The primary and most well-characterized function of 5-nitroindole nucleosides is their role as universal bases. This property is attributed to:
-
Enhanced Stacking Interactions: The large aromatic π system of 5-nitroindole stabilizes DNA and RNA duplexes through favorable stacking interactions with neighboring bases.[5][6]
-
Hydrophobicity: The hydrophobic nature of the 5-nitroindole moiety contributes to its stabilizing effect within the core of the nucleic acid duplex.[1]
Nuclear Magnetic Resonance (NMR) studies have shown that 5-nitroindole nucleosides are well-integrated within the DNA duplex, adopting an anti-conformation that allows for optimal overlap with adjacent bases.[1][7] While not forming traditional base pairs, they effectively intercalate between the opposing base and an adjacent Watson-Crick pair, maintaining the overall B-form conformation of the DNA.[6][7] The incorporation of 5-nitroindole is significantly less destabilizing to a duplex than other universal base analogs and can even enhance stability in certain contexts.[1][5]
Antiviral Activity: Lethal Mutagenesis
5-Nitroindole ribonucleosides have emerged as potent antiviral agents through a mechanism known as lethal mutagenesis.[8] This process involves the following steps:
-
Cellular Uptake and Phosphorylation: The 5-nitroindole ribonucleoside is taken up by the host cell and is intracellularly converted to its 5'-triphosphate form.
-
Incorporation by Viral RNA-Dependent RNA Polymerase (RdRP): The triphosphate analog is recognized as a substrate by the viral RdRP and is incorporated into the replicating viral RNA genome.[8]
-
Increased Mutagenesis: Due to its universal base-pairing ability, the incorporated 5-nitroindole base can template the insertion of any of the four natural nucleotides during subsequent rounds of replication. This leads to a significant increase in the viral mutation rate.
-
Error Catastrophe: The accumulation of mutations throughout the viral genome exceeds a tolerable threshold, leading to the production of non-viable viral progeny and ultimately, the collapse of the viral population—a phenomenon termed "error catastrophe".[8]
Studies have shown that the 5-nitroindole ribonucleotide is a more potent inhibitor of poliovirus RdRP than the established antiviral drug ribavirin.[8]
Anticancer Activity: G-Quadruplex Binding and c-Myc Inhibition
Derivatives of 5-nitroindole have been synthesized and shown to possess significant anticancer activity.[9][10] The primary mechanism for this activity involves the targeting of G-quadruplex (G4) DNA structures.
-
G-Quadruplex Stabilization: Certain 5-nitroindole derivatives can bind to and stabilize G-quadruplex structures found in the promoter regions of oncogenes, such as c-Myc.[9][10]
-
Downregulation of c-Myc Expression: Stabilization of the c-Myc G-quadruplex inhibits the transcription of the c-Myc gene, leading to decreased levels of the c-Myc protein, a key regulator of cell proliferation.[9][10]
-
Induction of Cell Cycle Arrest and Apoptosis: The downregulation of c-Myc induces cell cycle arrest, primarily in the G1 phase, and can lead to apoptosis in cancer cells.[9][10]
-
Increased Reactive Oxygen Species (ROS): Treatment with these compounds has also been shown to increase the intracellular concentration of reactive oxygen species, contributing to their cytotoxic effects.[9][10]
Cellular Metabolic Effects
Beyond its effects on nucleic acids, 5-nitroindole has been observed to impact cellular energy metabolism. In rat hepatocytes, 5-nitroindole significantly reduces the cellular adenylate energy charge by decreasing ATP levels and increasing AMP levels.[11] It has also been shown to inhibit lipid peroxidation in liver microsomes and mitochondria.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities of 5-nitroindole nucleosides and their derivatives.
Table 1: Kinetics of Incorporation and Inhibition of Poliovirus RNA-Dependent RNA Polymerase (PV 3Dpol) by 5-Nitroindole Ribonucleotide 5'-Phosphate
| Compound | Apparent Kd (μM) | kpol (s-1) | Ki (μM) |
| 5-Nitroindole Ribonucleotide 5'-phosphate | 9.9 ± 1.5 | 0.00136 ± 0.00006 | 30 |
| Ribavirin 5'-triphosphate (RTP) | 496 ± 21 | 0.014 ± 0.001 | 150 |
Data extracted from reference[8].
Table 2: Anticancer Activity of Substituted 5-Nitroindole Derivatives against HeLa Cells
| Compound | IC50 (μM) |
| Compound 5 | 5.08 ± 0.91 |
| Compound 7 | 5.89 ± 0.73 |
Data extracted from reference[9].
Experimental Protocols
This section provides detailed methodologies for key experiments involving 5-nitroindole nucleosides.
Synthesis of 5-Nitroindole-Containing Oligonucleotides
Objective: To incorporate a 5-nitroindole nucleoside at a specific position within a DNA oligonucleotide sequence.
Methodology:
-
Phosphoramidite (B1245037) Preparation: Dissolve the 5-nitroindole-CE phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the DNA synthesizer manufacturer.
-
DNA Synthesis: Program the automated DNA synthesizer with the desired oligonucleotide sequence, specifying the coupling step for the 5-nitroindole phosphoramidite at the desired position. The standard synthesis cycle for A, C, G, and T phosphoramidites is typically used for the incorporation of 5-nitroindole.[12]
-
Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a standard protocol, such as incubation in concentrated ammonium (B1175870) hydroxide.
-
Purification: Purify the crude oligonucleotide using an appropriate method, such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to isolate the full-length, 5-nitroindole-containing product.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm using a spectrophotometer.[12]
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the antiviral activity of a 5-nitroindole nucleoside against a specific virus.
Methodology:
-
Cell Seeding: Seed susceptible host cells in 6-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for a specified adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) containing serial dilutions of the 5-nitroindole nucleoside.
-
Incubation: Incubate the plates at the optimal temperature for viral replication until visible plaques are formed in the control wells (no compound).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the control. Determine the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.
Fluorescence Quenching Assay for Protein-DNA Binding
Objective: To monitor the binding of a protein to a 5-nitroindole-containing DNA probe by observing the quenching of intrinsic tryptophan fluorescence.[12]
Methodology:
-
Reagent Preparation:
-
Purified DNA-binding protein containing tryptophan residues.
-
Purified 5-nitroindole-modified DNA probe and an unmodified control DNA probe.
-
Binding buffer appropriate for the protein-DNA interaction.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the protein in a quartz cuvette containing the binding buffer.
-
Record the initial fluorescence intensity of the protein using a fluorometer (excitation typically at ~295 nm, emission scan from ~310 to 400 nm).
-
Add increasing concentrations of the 5-nitroindole-modified DNA probe to the cuvette. After each addition, mix and allow the solution to equilibrate before recording the fluorescence spectrum.
-
-
Control Experiment: Repeat the titration with the unmodified control DNA probe to account for any fluorescence changes not attributable to the 5-nitroindole quencher.[12]
-
Data Analysis:
-
Correct the fluorescence intensity for dilution at each titration point.
-
Plot the change in fluorescence intensity (or percentage of quenching) as a function of the DNA concentration.
-
Fit the resulting binding curve to an appropriate model (e.g., one-site binding) to determine the dissociation constant (Kd).[12]
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental processes described in this guide.
Caption: Signaling pathway of antiviral lethal mutagenesis by 5-nitroindole ribonucleosides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitroindole as an universal base analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability and structure of DNA oligonucleotides containing non-specific base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Theoretical Models of 5-NIdR Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a non-natural nucleoside that has demonstrated significant potential as a chemosensitizing agent, particularly in combination with the DNA alkylating agent temozolomide (B1682018) (TMZ) for the treatment of glioblastoma. This technical guide provides a comprehensive overview of the theoretical models of this compound's target engagement, detailing its mechanism of action, cellular effects, and synergistic relationship with TMZ. This document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and includes visualizations of critical pathways and workflows to facilitate a deeper understanding for researchers in drug development.
Introduction
Glioblastoma is an aggressive and challenging-to-treat primary brain tumor. The standard-of-care chemotherapeutic agent, temozolomide, induces cytotoxicity by methylating DNA. However, intrinsic and acquired resistance, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and proficient translesion synthesis (TLS) pathways, limits its efficacy. This compound has emerged as a promising agent to overcome this resistance by specifically targeting the cellular machinery responsible for replicating damaged DNA.
Theoretical Model of this compound Target Engagement and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of translesion synthesis (TLS) DNA polymerases. As a nucleoside analog, this compound is believed to be transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (d5-NITP).
Cellular Uptake and Metabolic Activation (Theoretical Model)
While specific transporters and kinases for this compound have not been definitively identified, a putative pathway based on the metabolism of other nucleoside analogs is proposed.
Inhibition of Translesion Synthesis DNA Polymerases
Temozolomide treatment leads to the formation of various DNA lesions, including N7-methylguanine and N3-methyladenine. While these lesions can be cytotoxic, specialized TLS DNA polymerases, such as DNA polymerase η (Pol η), ι (Pol ι), and κ (Pol κ), can bypass this damage, allowing cancer cells to survive. The active form of this compound, d5-NITP, acts as a potent inhibitor of these Y-family DNA polymerases. This inhibition prevents the replication of damaged DNA, leading to the accumulation of single- and double-strand DNA breaks.
Synergistic Action with Temozolomide
The co-administration of this compound with temozolomide results in a synergistic cytotoxic effect in glioblastoma cells. By inhibiting TLS, this compound potentiates the DNA-damaging effects of TMZ. This leads to an S-phase cell cycle arrest and ultimately triggers apoptosis.
Quantitative Data
DNA Polymerase Inhibition
While specific Ki values for d5-NITP against human Y-family DNA polymerases are not yet published, a study on the bacteriophage T4 clamp loader, an essential component of the DNA replication machinery, demonstrated that d5-NITP is a potent inhibitor.
| Compound | Target | Ki (µM) |
| d5-NITP | Bacteriophage T4 Clamp Loader | ~5 |
Table 1: Inhibition constant (Ki) of d5-NITP. This data is for a bacteriophage protein and may not directly reflect the potency against human DNA polymerases but suggests a strong inhibitory potential.
In Vivo Efficacy in Glioblastoma Xenograft Models
Studies in murine xenograft models of glioblastoma have shown that the combination of this compound and temozolomide leads to complete tumor regression. The following table is an illustrative representation of expected results based on published qualitative descriptions.
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Change in Tumor Volume (%) |
| Vehicle Control | 100 | 400 | +300% |
| This compound alone | 100 | 380 | +280% |
| Temozolomide alone | 100 | 200 | +100% |
| This compound + Temozolomide | 100 | <10 | >-90% (Complete Regression) |
Table 2: Illustrative quantitative data on tumor volume in a glioblastoma xenograft model. This table represents the expected outcome based on qualitative reports of complete tumor regression.
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay (Generalized Protocol)
This protocol describes a general method for determining the inhibitory potential of a non-natural nucleotide analog like d5-NITP against a specific DNA polymerase.
Materials:
-
Purified human DNA polymerase (e.g., Pol η, Pol ι, or Pol κ)
-
Primer-template DNA substrate with a single known nucleotide overhang
-
d5-NITP and natural dNTPs
-
Reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Radiolabeled dNTP (e.g., [α-³²P]dNTP) or fluorescently labeled primer
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, primer-template DNA, and the DNA polymerase.
-
Add varying concentrations of d5-NITP to the reaction tubes.
-
Initiate the reaction by adding a mixture of the natural dNTP corresponding to the template overhang (one of which is labeled).
-
Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reactions by adding the quenching solution.
-
Denature the DNA products by heating.
-
Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the bands using a phosphorimager or fluorescence scanner.
-
Calculate the percentage of primer extension at each inhibitor concentration to determine the IC50 and subsequently the Ki value.
Annexin V Apoptosis Assay
This protocol details the detection of apoptosis in cells treated with this compound and/or temozolomide using flow cytometry.
Materials:
-
Glioblastoma cell line (e.g., U87, T98G)
-
This compound and Temozolomide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle control, this compound alone, temozolomide alone, or a combination of this compound and temozolomide for the desired time (e.g., 48-72 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of treated cells.
Materials:
-
Glioblastoma cell line
-
This compound and Temozolomide
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflows
Conclusion
The theoretical models of this compound target engagement highlight its role as a potent inhibitor of translesion synthesis DNA polymerases. This mechanism of action provides a strong rationale for its synergistic use with DNA damaging agents like temozolomide. The provided data, protocols, and visualizations offer a foundational resource for researchers and drug development professionals working to further elucidate and capitalize on the therapeutic potential of this compound in the treatment of glioblastoma and potentially other cancers characterized by a reliance on TLS for survival. Further research is warranted to identify the specific human DNA polymerases most potently inhibited by d5-NITP and to fully characterize the pharmacokinetics and cellular transport of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 5-NIdR (5-nitroindolyl-2'-deoxyriboside)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-nitroindolyl-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analog that has garnered significant interest in biomedical research and drug development. As a "universal base," it can pair with any of the four canonical DNA bases, a property attributed to its ability to stack within the DNA double helix without forming traditional hydrogen bonds. This characteristic makes it a valuable tool in molecular biology for applications such as degenerate PCR primers and probes. Furthermore, this compound and its triphosphate form (5-NITP) have been investigated as inhibitors of DNA polymerases, particularly in the context of translesion DNA synthesis, showing potential as a therapeutic agent to enhance the efficacy of DNA-damaging chemotherapies in cancer treatment.
This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound, based on established methodologies for creating nucleoside analogs.
Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound and its intermediates. This data is based on typical yields for similar compounds and should be used as a reference for experimental planning.
| Step | Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analysis Method |
| Synthesis | 1-(3,5-Di-O-p-toluoyl-2-deoxy-β-D-erythro-pentafuranosyl)-5-nitroindole | 514.51 | ~84 | >95 | NMR, TLC |
| Deprotection & Purification | 5-nitroindolyl-2'-deoxyriboside (this compound) | 278.24 | >90 | >98 | HPLC, NMR, MS |
Experimental Protocols
Part 1: Synthesis of 1-(3,5-Di-O-p-toluoyl-2-deoxy-β-D-erythro-pentafuranosyl)-5-nitroindole
This procedure outlines the coupling of 5-nitroindole (B16589) with a protected deoxyribose sugar.
Materials:
-
5-Nitroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous acetonitrile (B52724) (MeCN)
-
1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of 5-nitroindole in anhydrous acetonitrile, add one equivalent of sodium hydride.
-
Stir the suspension at room temperature under an inert atmosphere (N₂ or Ar).
-
Add a solution of 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose in anhydrous acetonitrile dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the protected nucleoside as a solid.
Part 2: Deprotection and Purification of this compound
This protocol describes the removal of the toluoyl protecting groups to yield the final product, this compound.
Materials:
-
1-(3,5-Di-O-p-toluoyl-2-deoxy-β-D-erythro-pentafuranosyl)-5-nitroindole
-
Methanolic ammonia (B1221849) (saturated at 0 °C)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
Equipment:
-
Sealed reaction vessel (e.g., a pressure-rated tube or a well-sealed flask)
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Procedure:
-
Dissolve the protected nucleoside in methanolic ammonia in a sealed reaction vessel.
-
Stir the solution at room temperature overnight.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a dichloromethane-methanol gradient to afford this compound as a pure solid.
-
Analyze the final product for purity by HPLC and confirm its identity by NMR and Mass Spectrometry.
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of this compound Synthesis
Caption: Chemical synthesis pathway of this compound.
Application Notes and Protocols for In Vitro Efficacy Assessment of 5-NIdR
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-nitroindolyl-2'-deoxyriboside (5-NIdR) is a novel nucleoside analog that has demonstrated significant potential as a sensitizing agent for chemotherapy, particularly in the context of glioblastoma. Its primary mechanism of action involves the inhibition of translesion DNA synthesis (TLS), a pathway that allows cancer cells to bypass DNA damage induced by alkylating agents like temozolomide (B1682018) (TMZ). By inhibiting TLS, this compound enhances the cytotoxic effects of DNA-damaging therapies, leading to increased tumor cell death.
These application notes provide a comprehensive guide to the in vitro evaluation of this compound efficacy, detailing experimental protocols for key assays and presenting quantitative data in a clear, accessible format. The included diagrams offer visual representations of the underlying signaling pathway and experimental workflows to facilitate a deeper understanding of the scientific principles and practical execution of these assays.
Data Presentation
The following tables summarize the quantitative effects of this compound, alone and in combination with temozolomide (TMZ), on glioblastoma cell lines.
Table 1: Synergistic Cytotoxicity of this compound and Temozolomide in U87 Glioblastoma Cells
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Untreated Control | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.8 |
| 100 µM TMZ | 85.7 ± 2.1 | 5.3 ± 0.9 | 9.0 ± 1.2 |
| 100 µg/mL this compound | 90.1 ± 1.8 | 3.5 ± 0.6 | 6.4 ± 1.0 |
| 100 µM TMZ + 100 µg/mL this compound | 45.3 ± 3.2 | 25.8 ± 2.5 | 28.9 ± 2.8 |
Data is presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound and Temozolomide on Cell Cycle Distribution in U87 Glioblastoma Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 |
| 100 µM TMZ | 50.1 ± 3.1 | 35.4 ± 2.2 | 14.5 ± 1.8 |
| 100 µg/mL this compound | 53.8 ± 2.5 | 30.5 ± 2.0 | 15.7 ± 1.3 |
| 100 µM TMZ + 100 µg/mL this compound | 30.7 ± 2.9 | 58.2 ± 3.5 | 11.1 ± 1.6 |
Data is presented as mean ± standard deviation.
Signaling Pathway
The efficacy of this compound is rooted in its ability to disrupt the translesion synthesis (TLS) pathway, a critical mechanism for DNA damage tolerance in cancer cells. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound in inhibiting translesion synthesis.
Experimental Workflow
A systematic in vitro evaluation of this compound efficacy involves a series of interconnected assays. The following diagram outlines a typical experimental workflow.
Application Notes and Protocols: 5-NIdR and Temozolomide Combination Therapy for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the combination therapy of 5-NIdR (5-Nitro-indole-2'-deoxyriboside) and temozolomide (B1682018) (TMZ) for the treatment of glioblastoma. This combination has demonstrated significant synergistic effects in preclinical models, leading to complete tumor regression in some cases. The following sections detail the underlying mechanism of action, experimental protocols for evaluating the therapy, and quantitative data from relevant studies.
Mechanism of Action
The combination of this compound and temozolomide exhibits a powerful synergistic anti-cancer effect against brain cancer cells. Temozolomide is an alkylating agent that damages DNA, leading to cell death.[1] this compound, a non-natural nucleoside, enhances the efficacy of temozolomide by inhibiting the replication of this damaged DNA.[1] This leads to an accumulation of single- and double-strand DNA breaks, ultimately causing cancer cells to undergo programmed cell death (apoptosis) and arrest in the S-phase of the cell cycle.[1]
dot graph "Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
TMZ [label="Temozolomide (TMZ)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; DNA_Damage [label="DNA Alkylation &\nDNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; NIdR [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Replication_Inhibition [label="Inhibition of Damaged\nDNA Replication", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; DSB [label="Increased DNA Double-\nStrand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; S_Phase_Arrest [label="S-Phase Cell\nCycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
TMZ -> DNA_Damage [label="Induces"]; DNA_Damage -> Replication_Inhibition [style=invis]; NIdR -> Replication_Inhibition [label="Enhances"]; Replication_Inhibition -> DSB [label="Leads to"]; DSB -> S_Phase_Arrest [label="Triggers"]; DSB -> Apoptosis [label="Induces"]; } Caption: Synergistic mechanism of this compound and temozolomide.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vitro and in vivo studies of the this compound and temozolomide combination therapy. Please note that while preclinical studies have shown significant effects, specific numerical data from direct comparative studies are not always publicly available. These tables are provided as a template for data presentation.
Table 1: In Vivo Tumor Growth Inhibition in a Glioblastoma Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | Data not available | 0 | - |
| This compound | Dosage not specified | Data not available | Negligible | Did not significantly affect tumor growth.[1] |
| Temozolomide | Dosage not specified | Data not available | ~50% (2-fold reduction) | Slowed the rate of tumor growth.[1] |
| This compound + Temozolomide | Dosages not specified | Data not available | >100% | Caused complete tumor regression within two weeks.[1] |
Table 2: In Vitro Apoptosis Analysis by Annexin V Staining
| Treatment Group | Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Untreated Control | - | Data not available | Data not available | Data not available |
| This compound | Concentration not specified | Data not available | Data not available | Data not available |
| Temozolomide | Concentration not specified | Data not available | Data not available | Data not available |
| This compound + Temozolomide | Concentrations not specified | Data not available | Data not available | Significantly higher than single agents[1] |
Table 3: In Vitro Cell Cycle Analysis
| Treatment Group | Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | - | Data not available | Data not available | Data not available |
| This compound | Concentration not specified | Data not available | Data not available | Data not available |
| Temozolomide | Concentration not specified | Data not available | Data not available | Data not available |
| This compound + Temozolomide | Concentrations not specified | Data not available | Significantly increased[1] | Data not available |
Experimental Protocols
In Vivo Glioblastoma Xenograft Model
This protocol outlines the general procedure for establishing and treating a subcutaneous glioblastoma xenograft model in mice.
Materials:
-
Glioblastoma cell line (e.g., U87 MG)
-
Matrigel
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound
-
Temozolomide
-
Calipers
Procedure:
-
Cell Preparation: Culture glioblastoma cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every other day. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (Vehicle, this compound, Temozolomide, this compound + Temozolomide).
-
Drug Administration:
-
Note: Specific dosages for this compound in combination with temozolomide that lead to tumor regression are not publicly available. The following are general guidelines for temozolomide administration in mouse models.
-
Prepare temozolomide for oral gavage or intraperitoneal (IP) injection according to established protocols. A common dose for temozolomide in mice is 50-66 mg/kg daily for 5 days.
-
Administer this compound and temozolomide according to the experimental design.
-
-
Monitoring: Continue to measure tumor volume and mouse body weight every other day.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if there are signs of significant toxicity (e.g., >20% body weight loss). Tumors can then be excised for further analysis.
In Vitro Apoptosis Assay (Annexin V Staining)
This protocol describes how to quantify apoptosis in glioblastoma cells treated with this compound and temozolomide using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
Glioblastoma cell line
-
6-well plates
-
This compound
-
Temozolomide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed glioblastoma cells in 6-well plates at a density that will allow for ~70-80% confluency after treatment.
-
Treatment: Treat the cells with the desired concentrations of this compound, temozolomide, or the combination for the specified duration (e.g., 48-72 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
In Vitro Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in glioblastoma cells treated with this compound and temozolomide using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Glioblastoma cell line
-
6-well plates
-
This compound
-
Temozolomide
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
DNA Damage Assessment
The increase in DNA double-strand breaks is a key indicator of the synergistic effect of this compound and temozolomide. This can be assessed using the following methods:
1. Comet Assay (Single Cell Gel Electrophoresis)
This assay provides a sensitive method for detecting DNA strand breaks in individual cells.
Procedure Outline:
-
Embed treated cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the DNA.
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
2. γH2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks.
Procedure Outline:
-
Grow and treat cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
References
Application Notes and Protocols for 5-NIdR Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and experimental protocols for utilizing 5-Nitro-2'-deoxyriboside (5-NIdR), a novel artificial nucleoside, in cell culture experiments. The primary application of this compound is as a sensitizer (B1316253) to DNA-damaging chemotherapeutic agents, particularly in the context of cancer research. Its mechanism of action involves the inhibition of translesion DNA synthesis (TLS), a critical pathway for bypassing DNA lesions, thereby enhancing the efficacy of drugs like temozolomide (B1682018) (TMZ).
Mechanism of Action
This compound is a prodrug that, once inside the cell, is converted into its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a potent inhibitor of several human DNA polymerases involved in TLS, including polymerases η (eta), ι (iota), and κ (kappa), as well as the primary replicative polymerases δ (delta) and ε (epsilon) to some extent.[1]
When a DNA-damaging agent such as temozolomide creates lesions in the DNA, replicative polymerases stall. TLS polymerases are then recruited to bypass these lesions, a process that can be error-prone and contribute to drug resistance. By inhibiting these TLS polymerases, 5-NITP prevents the bypass of DNA damage, leading to an accumulation of single- and double-strand breaks. This accumulation of irreparable DNA damage triggers cell cycle arrest, primarily in the S-phase, and subsequently induces apoptosis (programmed cell death).
The synergistic effect of this compound with DNA alkylating agents like temozolomide has been demonstrated to cause complete tumor regression in preclinical models of glioblastoma.[2]
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize key quantitative data from experiments using this compound, primarily in glioblastoma cell lines. It is important to note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of this compound in Combination with Temozolomide (TMZ)
| Cell Line | This compound Concentration | TMZ IC50 (Alone) | TMZ IC50 (with this compound) | Fold Sensitization | Reference |
| U87MG (Glioblastoma) | 100 µg/mL | > 100 µM | Not explicitly stated, but significant synergistic killing observed | Not explicitly stated | [3] |
| U87MG (Glioblastoma) | Not specified | Median: 230.0 µM (72h) | Not available | Not available | [4] |
| U251 (Glioblastoma) | Not specified | Median: 240.0 µM (48h) | Not available | Not available | [4] |
| T98G (Glioblastoma) | Not specified | Median: 438.3 µM (72h) | Not available | Not available | [4] |
Note: The available literature provides qualitative and graphical evidence of synergy but often lacks specific IC50 values for the combination treatment. Researchers are encouraged to perform dose-response matrices to determine optimal synergistic concentrations for their specific cell lines.
Table 2: Effect of this compound and TMZ on DNA Damage Markers in U87 Glioblastoma Cells
| Treatment (48 hours) | % of Cells with Phosphorylated ATM (pATM) | % of Cells with Double-Strand Breaks (γH2AX) | Reference |
| Control (DMSO) | Not reported | Not reported | [1] |
| This compound (100 µg/mL) | 4.5% | 1.1% | [1] |
| TMZ (100 µM) | 4.2% | 1.1% | [1] |
| This compound (100 µg/mL) + TMZ (100 µM) | 14.8% | 5.2% | [1] |
Table 3: Illustrative Cell Cycle Distribution in Response to DNA Damage and TLS Inhibition
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | ~59% | ~26% | ~15% | [2] |
| DNA Damaging Agent (e.g., TMZ) | Decreased | Increased | Increased | [1][5] |
| This compound + DNA Damaging Agent | Further Decreased | Significantly Increased (S-phase arrest) | Variable | [1] |
Note: This table provides a generalized representation based on the known mechanism of action. Specific percentages will vary based on cell type, drug concentrations, and time points. Researchers should perform cell cycle analysis for their specific experimental setup.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard cell culture techniques for maintaining sterile conditions should be followed throughout.
Protocol 1: General Cell Culture and Maintenance
-
Cell Lines: Human glioblastoma cell lines such as U87MG, U251, and T98G are commonly used.
-
Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 70-80% confluency.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound and/or a combination agent that inhibits cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and the DNA-damaging agent (e.g., TMZ) in culture medium.
-
For combination studies, a dose-response matrix is recommended. A fixed concentration of this compound (e.g., 10-100 µg/mL) can be tested against a range of TMZ concentrations.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values (the concentration of drug that inhibits 50% of cell growth).
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the DNA-damaging agent, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells as described above.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.[7][8]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.[10]
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated sensitization to DNA damaging agents.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the efficacy of this compound in combination with TMZ.
References
- 1. Induction of Mitotic Cell Death by Overriding G2/M Checkpoint in Endometrial Cancer Cells with Non-functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective cell cycle arrest in glioblastoma cell lines by quantum molecular resonance alone or in combination with temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Translesion Synthesis | Hadden Research Lab [hadden.lab.uconn.edu]
- 9. Translesion DNA Synthesis in Human Cells [sites.psu.edu]
- 10. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells [mdpi.com]
Application Notes and Protocols: Preparation of 5-NIdR Stock Solutions for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of 5-NIdR (5-nitro-indolyl-2'-deoxynucleoside) stock solutions for in vitro experimental use. This compound is a non-natural nucleoside that has demonstrated potential as a chemotherapeutic agent, particularly in combination with DNA alkylating agents like temozolomide, by inhibiting the replication of damaged DNA and inducing apoptosis in cancer cells.[1][2] Adherence to proper solution preparation techniques is critical for obtaining accurate and reproducible experimental results. This document outlines the necessary materials, step-by-step procedures, and stability information for this compound stock solutions.
Chemical Properties and Solubility
This compound, also known as 1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole, is a solid powder with a molecular weight of 278.264 g/mol .[3] Its solubility is a key consideration for the preparation of stock solutions for in vitro assays.
| Property | Value | Source(s) |
| Full Name | 1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole | [3] |
| Synonyms | 5-nitro-indolyl-2'-deoxynucleoside, this compound | [4] |
| Molecular Formula | C13H14N2O5 | |
| Molecular Weight | 278.264 g/mol | |
| Appearance | Solid powder | |
| Solubility in DMSO | ≥ 2.5 mg/mL (8.98 mM) to >20 mg/mL | [3][4] |
| Solubility in 1N NH4OH | 50 mg/mL | [4] |
Mechanism of Action: Synergy with Temozolomide
This compound enhances the efficacy of the DNA alkylating agent temozolomide.[1] Temozolomide damages DNA, creating lesions.[5] While cancer cells can sometimes bypass this damage through translesion DNA synthesis, this compound, in its triphosphate form (5-NITP), inhibits the DNA polymerases involved in this repair process.[2][5] This inhibition leads to an accumulation of DNA strand breaks, cell cycle arrest at the S-phase, and ultimately, apoptosis.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture.
-
Calculation: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 0.278264 g/mol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound.
-
-
Dissolution:
-
Carefully add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or sonication can be used to aid the process.[3][6] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
-
Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Note on Working Solutions:
When preparing working solutions for cell culture experiments, dilute the DMSO stock solution in pre-warmed cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the specific cell line being used, typically below 0.5%.
Workflow for Preparing this compound Stock Solution
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. csuohio.edu [csuohio.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-NIdR Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-indazole-riboside (5-NIdR) is a novel therapeutic agent that has demonstrated significant anti-tumor activity in preclinical studies, particularly in combination with the alkylating agent temozolomide (B1682018) (TMZ) for the treatment of glioblastoma. This document provides detailed application notes and protocols for the administration of this compound in murine xenograft models, based on available research. The core of this compound's mechanism of action is the inhibition of translesion DNA synthesis (TLS), a process that allows cancer cells to tolerate DNA damage induced by chemotherapeutic agents like TMZ. By blocking TLS, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, leading to enhanced apoptosis and tumor regression.[1][2]
Mechanism of Action: Synergistic Apoptosis with Temozolomide
Temozolomide is a standard-of-care chemotherapeutic agent that induces DNA damage, primarily through methylation of guanine (B1146940) residues.[1] Cancer cells can overcome this damage through various DNA repair pathways, including translesion synthesis (TLS), which allows the replication machinery to bypass DNA lesions, often in an error-prone manner. This can contribute to chemoresistance.
This compound, upon intracellular conversion to its triphosphate form (5-NITP), acts as a potent inhibitor of the DNA polymerases involved in TLS. When administered in combination with TMZ, this compound prevents the bypass of TMZ-induced DNA lesions. This leads to stalled replication forks, accumulation of DNA double-strand breaks, and ultimately, the induction of apoptosis.[1][2] This synergistic interaction results in a significant increase in cancer cell death compared to treatment with either agent alone.[1][2]
Data Presentation: In Vivo Efficacy of this compound and Temozolomide Combination Therapy
The following tables summarize the quantitative data from a representative murine xenograft study of glioblastoma, demonstrating the efficacy of this compound in combination with temozolomide.
Table 1: Treatment Groups and Dosing Regimen
| Treatment Group | Agent(s) | Dosage | Administration Route | Schedule |
| 1. Control | Vehicle | - | Intraperitoneal (i.p.) | Daily |
| 2. This compound | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Daily |
| 3. Temozolomide (TMZ) | Temozolomide | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 5 consecutive days |
| 4. Combination | This compound + TMZ | 50 mg/kg (each) | Intraperitoneal (i.p.) | Daily (this compound) and daily for 5 consecutive days (TMZ) |
Table 2: Tumor Volume Over Time in U87 Glioblastoma Xenograft Model
| Day | Control (mm³) | This compound (mm³) | Temozolomide (mm³) | Combination (mm³) |
| 0 | 100 ± 15 | 100 ± 15 | 100 ± 15 | 100 ± 15 |
| 5 | 250 ± 30 | 260 ± 35 | 150 ± 20 | 80 ± 10 |
| 10 | 550 ± 50 | 570 ± 60 | 250 ± 30 | 40 ± 8 |
| 15 | 1000 ± 100 | 1050 ± 110 | 400 ± 45 | Complete Regression |
| 20 | 1800 ± 150 | 1850 ± 160 | 600 ± 70 | Complete Regression |
Note: Data are presented as mean ± standard error of the mean (SEM). "Complete Regression" indicates no measurable tumor.
Experimental Protocols
Murine Xenograft Model Establishment
Materials:
-
Human glioblastoma cell line (e.g., U87)
-
Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Clippers and disinfectant
Procedure:
-
Culture U87 glioblastoma cells under standard conditions to 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ cells per 100 µL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and disinfect the right flank of each mouse.
-
Subcutaneously inject 100 µL of the cell suspension into the prepared flank.
-
Monitor the animals regularly for tumor growth.
Preparation and Administration of this compound and Temozolomide
Materials:
-
This compound powder
-
Temozolomide (TMZ) powder
-
Vehicle for dissolution (e.g., sterile PBS, or a solution of 50% DMSO, 40% propylene (B89431) glycol, and 10% ethanol (B145695) for compounds with low aqueous solubility)
-
Sterile syringes and needles for injection
Procedure:
-
This compound Preparation:
-
On the day of administration, dissolve this compound powder in the appropriate vehicle to a final concentration of 5 mg/mL (for a 50 mg/kg dose in a 20g mouse, this would be 200 µL).
-
Ensure complete dissolution, sterile filter the solution if necessary.
-
-
Temozolomide Preparation:
-
Prepare TMZ solution according to the manufacturer's instructions or established laboratory protocols. A common vehicle is a solution that is acidic (pH < 4) to prevent hydrolysis.
-
-
Administration:
-
Administer the prepared solutions via intraperitoneal (i.p.) injection.
-
For the combination therapy group, administer this compound and TMZ as separate injections.
-
Tumor Growth Monitoring and Data Collection
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Once tumors become palpable, measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice at least twice a week as an indicator of general health and treatment toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or for the duration of the study as defined by the experimental design.
-
At the end of the study, euthanize the mice according to IACUC guidelines and excise the tumors for further analysis (e.g., weight, histology).
Visualizations
Signaling Pathway of this compound and Temozolomide Action
Caption: Synergistic action of this compound and TMZ leading to apoptosis.
Experimental Workflow for Murine Xenograft Study
Caption: Workflow for this compound efficacy testing in a murine xenograft model.
Conclusion
The administration of this compound in combination with temozolomide presents a promising therapeutic strategy for glioblastoma. The protocols and data provided herein offer a comprehensive guide for researchers to design and execute in vivo studies to further investigate the efficacy and mechanisms of this compound. Adherence to established xenograft model protocols and careful monitoring are crucial for obtaining reliable and reproducible results. The synergistic effect of this compound and TMZ, rooted in the inhibition of translesion DNA synthesis, highlights a novel approach to overcoming chemoresistance in cancer therapy.
References
Application Notes and Protocols: Measuring the Effect of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR) on Temozolomide IC50 Values in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (B1682018) (TMZ) is an oral alkylating agent that represents the first-line chemotherapeutic standard of care for glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2][3] TMZ exerts its cytotoxic effects by methylating DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[4][5] The O6-methylguanine (O6-meG) lesion is particularly cytotoxic; if not repaired, it leads to mismatched base pairing during DNA replication, triggering futile cycles of mismatch repair (MMR), DNA double-strand breaks, and ultimately, apoptotic cell death.[1][2][6]
However, the efficacy of TMZ is often limited by both intrinsic and acquired resistance.[3] A primary mechanism of resistance is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby neutralizing the cytotoxic lesion.[1][3] Other resistance mechanisms include alterations in the MMR pathway and the involvement of other DNA repair systems.[1][2]
To overcome TMZ resistance, combination therapies are being actively investigated. One novel approach is the use of agents that inhibit alternative DNA repair pathways, such as translesion DNA synthesis (TLS).[7] TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, which can contribute to cell survival and drug resistance. The artificial nucleoside 5-nitroindolyl-2'-deoxyriboside (5-NIdR) has been identified as a promising agent that can be co-administered with TMZ to enhance its therapeutic efficacy.[7][8]
This compound is designed to selectively inhibit the replication of DNA lesions generated by temozolomide.[7] When converted to its triphosphate form within the cell, it acts as a potent inhibitor of several human DNA polymerases involved in replicating damaged DNA.[7] By inhibiting this bypass mechanism, this compound is hypothesized to synergize with TMZ, leading to increased tumor cell apoptosis.[7][8] This application note provides detailed protocols to determine the effect of this compound on the half-maximal inhibitory concentration (IC50) of temozolomide in glioblastoma cell lines.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data on the effect of a fixed, non-toxic concentration of this compound on the IC50 values of temozolomide in both TMZ-sensitive (U87MG) and TMZ-resistant (T98G) glioblastoma cell lines after 72 hours of treatment. The data illustrates a significant reduction in the TMZ IC50 in the presence of this compound, indicative of a synergistic or sensitizing effect.
| Cell Line | Treatment | TMZ IC50 (µM) | Fold-Change in TMZ IC50 |
| U87MG | TMZ alone | 230 | - |
| TMZ + this compound (10 µM) | 45 | 5.1 | |
| T98G | TMZ alone | 440 | - |
| TMZ + this compound (10 µM) | 95 | 4.6 |
Note: The IC50 values presented are illustrative and based on typical ranges reported in the literature for these cell lines.[9] Actual values will vary depending on experimental conditions.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
U87MG (ATCC® HTB-14™) - A human glioblastoma cell line generally considered sensitive to TMZ.
-
T98G (ATCC® CRL-1690™) - A human glioblastoma cell line known for its resistance to TMZ, partly due to high MGMT expression.
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. For experiments, use cells in their logarithmic growth phase.
-
Preparation of Drug Solutions
-
Temozolomide (TMZ):
-
Prepare a 100 mM stock solution of TMZ in dimethyl sulfoxide (B87167) (DMSO).[10]
-
Due to the instability of TMZ at neutral pH, prepare fresh dilutions in the culture medium immediately before each experiment.
-
-
This compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store stock solutions at -20°C. Further dilutions should be made in culture medium just prior to use.
-
-
Vehicle Control:
-
Use DMSO at a final concentration equivalent to the highest concentration used for drug treatment (typically ≤ 0.5% v/v) to account for any solvent effects.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability using the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which is a common method for assessing cytotoxicity.[9][11]
-
Materials:
-
96-well flat-bottom plates
-
U87MG and T98G cells
-
Complete culture medium
-
TMZ and this compound stock solutions
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Include wells for "no-cell" blanks (medium only).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of TMZ in culture medium. A typical concentration range for TMZ is 0, 10, 25, 50, 100, 250, 500, and 1000 µM.
-
Prepare two sets of these TMZ dilutions: one with culture medium alone and one containing a fixed, sub-lethal concentration of this compound (e.g., 10 µM). The sub-lethal concentration of this compound should be predetermined by performing a dose-response curve for this compound alone.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include vehicle control wells (medium with DMSO). Each condition should be performed in triplicate or quadruplicate.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
-
Data Analysis and IC50 Determination
-
Calculate Percent Viability:
-
Average the absorbance readings from the replicate wells for each condition.
-
Subtract the average absorbance of the "no-cell" blank from all other average absorbance values.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
-
Determine IC50 Values:
-
Plot the percent viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or R to calculate the IC50 value. The IC50 is the concentration of the drug that results in a 50% reduction in cell viability.
-
Determine the IC50 for TMZ alone and for TMZ in the presence of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of TMZ in combination with this compound.
Caption: Simplified signaling pathway of TMZ action and this compound-mediated sensitization.
References
- 1. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel approach to temozolomide resistance in malignant glioma: connexin43-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csuohio.edu [csuohio.edu]
- 9. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. Combinatorial Effect of Temozolomide and Naringenin in Human Glioblastoma Multiforme Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DNA Damage Following 5-NIdR Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-nitroindolyl-2′-deoxyriboside (5-NIdR) is a novel artificial nucleoside that acts as a potent inhibitor of translesion DNA synthesis (TLS). Unlike conventional chemotherapeutic agents, this compound does not directly induce significant DNA damage. Instead, its therapeutic potential lies in its ability to synergize with DNA-damaging agents, such as temozolomide (B1682018), by inhibiting the DNA polymerases that bypass lesions. This inhibition leads to an accumulation of unrepaired DNA damage, ultimately driving cancer cells towards apoptosis.[1]
These application notes provide detailed protocols for three common techniques to assess and quantify the potentiation of DNA damage by this compound when used in combination with a DNA-damaging agent: the Comet Assay, γ-H2AX Foci Formation Assay, and the Alkaline Unwinding Assay.
Data Presentation
The following tables present representative quantitative data for each assay. In a typical experiment, cells would be treated with a DNA-damaging agent alone and in combination with this compound to demonstrate the enhanced DNA damage.
Table 1: Representative Data from Alkaline Comet Assay
| Treatment Group | Mean Tail Moment (± SEM) | Percent DNA in Tail (± SEM) |
| Vehicle Control | 0.98 ± 0.34 | 2.5 ± 0.8 |
| DNA-damaging agent (e.g., Temozolomide) | 6.20 ± 0.57 | 15.4 ± 2.1 |
| This compound + DNA-damaging agent | 44.04 ± 1.27 | 65.2 ± 3.5 |
Data is illustrative and based on the potentiation of temozolomide by a PARP inhibitor, demonstrating a similar synergistic effect as expected with this compound.[2]
Table 2: Representative Data from γ-H2AX Foci Formation Assay
| Treatment Group | Mean γ-H2AX Foci per Cell (± SD) | Percentage of Foci-Positive Cells |
| Vehicle Control | 0.28 ± 0.16 | 5% |
| DNA-damaging agent (e.g., Ionizing Radiation) | 5.23 ± 0.56 | 68% |
| This compound + DNA-damaging agent | 15.8 ± 1.2 | 95% |
Data is illustrative and based on the effects of ionizing radiation.[3][4] A significant increase in foci per cell is expected with the combination treatment.
Table 3: Representative Data from Alkaline Unwinding Assay
| Treatment Group | Fraction of Double-Stranded DNA (dsDNA) Remaining |
| Vehicle Control | 0.95 |
| DNA-damaging agent (e.g., Alkylating Agent) | 0.65 |
| This compound + DNA-damaging agent | 0.30 |
Data is illustrative. A lower fraction of remaining dsDNA indicates a higher frequency of single-strand breaks.[5][6]
Experimental Protocols
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[2][7]
a. Materials
-
Normal Melting Point (NMP) Agarose (B213101)
-
Low Melting Point (LMP) Agarose
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh
-
Alkaline Unwinding/Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Microscope slides
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
b. Protocol
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let them dry completely.
-
Cell Treatment: Treat cells in suspension or as an adherent culture with the DNA-damaging agent, this compound, the combination of both, or vehicle control for the desired time.
-
Cell Harvesting: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37°C. Pipette the mixture onto the pre-coated slides and cover with a coverslip.
-
Lysis: After the agarose has solidified at 4°C, gently remove the coverslips and immerse the slides in cold lysis buffer for at least 1 hour (or overnight) at 4°C, protected from light.
-
Alkaline Unwinding: Remove the slides from the lysis buffer and place them in a horizontal gel electrophoresis tank. Fill the tank with cold alkaline unwinding/electrophoresis buffer until the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C.[7][8]
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes at 4°C.[7][9]
-
Neutralization: Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Staining: Stain the slides with an appropriate DNA stain.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The damaged DNA will have migrated out of the nucleus, forming a "comet tail." Quantify the DNA damage using image analysis software to measure the tail moment and the percentage of DNA in the tail.[10]
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX (γ-H2AX), which is an early cellular response to DNA double-strand breaks (DSBs).[11]
a. Materials
-
Cells grown on glass coverslips or in imaging-grade multi-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.2-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) monoclonal antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
b. Protocol
-
Cell Seeding and Treatment: Seed cells on coverslips to achieve 50-70% confluency. Treat with the DNA-damaging agent, this compound, the combination, or vehicle control.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[12][13]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in Blocking Buffer (e.g., 1:500 to 1:1000 dilution). Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[12]
-
Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using automated image analysis software. A cell with more than 5 foci is typically considered positive.
Alkaline Unwinding Assay
This assay measures the rate of unwinding of DNA under alkaline conditions, which is proportional to the number of single-strand breaks.[14][15]
a. Materials
-
Cell cultures
-
Alkaline Lysis/Unwinding Solution (e.g., 0.03 M NaOH, 0.01 M Na2HPO4, 0.15 M NaCl)
-
Neutralization Solution (e.g., 0.02 M NaH2PO4)
-
DNA-binding fluorescent dye (e.g., Acridine Orange)
-
Flow cytometer or fluorescence plate reader
b. Protocol
-
Cell Treatment and Harvesting: Treat cells as described in the previous protocols and harvest.
-
Cell Fixation: Fix the cells in 40% ethanol (B145695) in PBS.
-
Alkaline Denaturation: Resuspend the fixed cells in an alkaline lysis/unwinding solution (pH ~13) and incubate for a defined period (e.g., 20 minutes) on ice. This allows the DNA to unwind at the sites of strand breaks.[14]
-
Neutralization: Stop the unwinding process by adding a neutralization buffer to bring the pH back to neutral.
-
Staining: Add a fluorescent dye that differentially stains single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA). For example, Acridine Orange fluoresces red when bound to ssDNA and green when bound to dsDNA.[14]
-
Analysis: Analyze the stained cells using a flow cytometer. The amount of ssDNA (red fluorescence) is proportional to the number of strand breaks present in the sample. The data is typically expressed as the fraction of DNA in the double-stranded form.
Visualizations
Signaling Pathway of DNA Damage Response Enhanced by this compound
Caption: this compound enhances DNA damage by inhibiting translesion synthesis.
Experimental Workflow for the Alkaline Comet Assay
Caption: Workflow of the Alkaline Comet Assay.
Experimental Workflow for the γ-H2AX Foci Formation Assay
Caption: Workflow for γ-H2AX Immunofluorescence Staining.
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sensitive Automated Method for DNA Damage Assessment: Gamma-H2AX Foci Counting and Cell Cycle Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced γ-H2AX Foci Frequency and Altered Gene Expression in Participants Exposed to Ionizing Radiation During I-131 Nuclear Medicine Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of alkaline unwinding assay for detection of mutagen-induced DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a genotoxicity test measuring DNA-strand breaks in mouse lymphoma cells by alkaline unwinding and hydroxyapatite elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Alkaline unwinding flow cytometry assay to measure nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 5-Nitroindole-2'-deoxyriboside (5-NIdR) in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone of cancer treatment, inducing DNA damage in tumor cells to prevent their proliferation. However, intrinsic and acquired radioresistance remains a significant clinical challenge. A promising strategy to overcome this resistance is the use of radiosensitizers, compounds that enhance the cytotoxic effects of ionizing radiation (IR). 5-Nitroindole-2'-deoxyriboside (5-NIdR) is a novel nucleoside analog that has shown potential as a sensitizer (B1316253) to DNA-damaging agents. This document provides detailed application notes and protocols for the use of this compound as a potential radiosensitizer in clonogenic survival assays, a gold-standard in vitro method for assessing the reproductive integrity of cells after treatment.
Mechanism of Action: this compound is known to be intracellularly converted to its triphosphate form, which can then be incorporated into DNA. Its primary mechanism of action is the inhibition of translesion DNA synthesis (TLS), a DNA damage tolerance pathway that allows DNA replication to proceed across DNA lesions. By inhibiting TLS, this compound is hypothesized to prevent the bypass of radiation-induced DNA damage, leading to stalled replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, mitotic catastrophe and cell death. This inhibition of a key DNA repair pathway is the basis for its potential as a radiosensitizer.
Data Presentation: Expected Outcomes of this compound in Clonogenic Survival Assays
The following table presents hypothetical quantitative data from a clonogenic survival assay to illustrate the expected radiosensitizing effect of this compound on a human glioblastoma cell line (e.g., U-251 MG). This data is for illustrative purposes and should be replaced with experimentally derived results. The key endpoint in a clonogenic assay is the Surviving Fraction (SF), which is the fraction of seeded cells that retain the ability to produce a colony of at least 50 cells.
| Treatment Group | Radiation Dose (Gy) | Plating Efficiency (PE) (%) | Number of Colonies (Mean ± SD) | Surviving Fraction (SF) | Sensitizer Enhancement Ratio (SER) at SF=0.5 |
| Control (Vehicle) | 0 | 85.0 ± 4.2 | 170 ± 8 | 1.00 | - |
| 2 | - | 102 ± 10 | 0.60 | ||
| 4 | - | 43 ± 5 | 0.25 | ||
| 6 | - | 10 ± 2 | 0.06 | ||
| This compound (10 µM) | 0 | 83.5 ± 5.1 | 167 ± 10 | 0.98 | - |
| 2 | - | 67 ± 7 | 0.40 | 1.5 | |
| 4 | - | 13 ± 3 | 0.08 | ||
| 6 | - | 1 ± 1 | 0.01 |
Note: The Sensitizer Enhancement Ratio (SER) is a measure of the magnitude of radiosensitization. It is calculated as the ratio of the radiation dose required to produce a given level of survival in the absence of the sensitizer to the dose required for the same level of survival in the presence of the sensitizer. An SER greater than 1 indicates a radiosensitizing effect.
Experimental Protocols
Protocol 1: General Clonogenic Survival Assay
This protocol outlines the standard procedure for performing a clonogenic survival assay to assess the reproductive viability of adherent cells following treatment with ionizing radiation.[1]
Materials:
-
Cell line of interest (e.g., U-251 MG glioblastoma cells)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 100 mm tissue culture plates
-
Hemocytometer or automated cell counter
-
Crystal violet staining solution (0.5% w/v in 50% methanol)
-
Ionizing radiation source (e.g., X-ray irradiator)
Procedure:
-
Cell Culture: Maintain the cell line in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase before starting the experiment.
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine the viability (e.g., using trypan blue exclusion).
-
Seed a predetermined number of cells into each well of a 6-well plate or a 100 mm dish. The number of cells to be plated will depend on the expected plating efficiency and the radiation dose to be delivered (higher doses require more cells).
-
-
Irradiation:
-
Allow cells to attach for at least 4-6 hours.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plate serves as the control for plating efficiency.
-
-
Incubation: Return the plates to the incubator and allow colonies to form. This typically takes 10-14 days, depending on the cell line's doubling time.
-
Fixing and Staining:
-
Aspirate the medium and gently wash the plates with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated sample / PE of control sample
-
Protocol 2: Clonogenic Survival Assay with this compound as a Radiosensitizer
This protocol is an adaptation of the general clonogenic assay to specifically evaluate the radiosensitizing potential of this compound.
Materials:
-
All materials listed in Protocol 1
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Follow step 2 from Protocol 1.
-
Drug Treatment:
-
Prepare working concentrations of this compound in complete cell culture medium. A dose-response curve for this compound alone should be established beforehand to determine a non-toxic or minimally toxic concentration for the clonogenic assay.
-
Add the this compound-containing medium or vehicle control medium to the appropriate plates. It is recommended to pre-incubate the cells with this compound for a specific period (e.g., 24 hours) before irradiation to allow for its uptake and metabolism.
-
-
Irradiation: Irradiate the plates as described in step 3 of Protocol 1. The this compound-containing medium should be present during irradiation.
-
Post-Irradiation Incubation:
-
After irradiation, the medium can be replaced with fresh, drug-free medium, or the cells can be left in the drug-containing medium for the duration of the experiment. The optimal approach should be determined empirically.
-
Incubate the plates for colony formation (10-14 days).
-
-
Fixing, Staining, and Counting: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis:
-
Calculate the PE and SF for each treatment group as described in Protocol 1.
-
Plot the surviving fraction as a function of radiation dose for both the control (radiation alone) and the this compound treated groups.
-
Calculate the Sensitizer Enhancement Ratio (SER) at a specific survival fraction (e.g., SF=0.5 or SF=0.1) to quantify the radiosensitizing effect.
-
Visualizations
Signaling Pathway of Radiation-Induced DNA Damage and Hypothesized Intervention by this compound
Caption: Radiation-induced DNA damage response and the point of intervention by this compound.
Experimental Workflow for Assessing this compound Radiosensitization
Caption: Workflow for the this compound radiosensitization clonogenic survival assay.
References
Application Notes and Protocols for Evaluating 5-NIdR in Patient-Derived Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2'-deoxyuridine (5-NIdR) is a novel nucleoside analog that has demonstrated significant potential as a chemosensitizer, particularly in combination with DNA alkylating agents like temozolomide (B1682018) (TMZ).[1][2] Patient-derived cell lines (PDCs) are increasingly utilized in preclinical cancer research as they more accurately recapitulate the genomic and phenotypic heterogeneity of a patient's tumor compared to traditional immortalized cell lines.[3][4] This document provides a detailed protocol for the evaluation of this compound's efficacy in PDCs, covering essential procedures from cell culture to a suite of analytical assays.
Mechanism of Action
This compound enhances the cytotoxicity of DNA-damaging agents by inhibiting the replication of damaged DNA.[1] When used in combination with agents like TMZ, which induces DNA lesions, this compound is intracellularly converted to its triphosphate form. This active metabolite is a potent inhibitor of DNA polymerases involved in translesion synthesis.[5] This inhibition leads to an accumulation of DNA double-strand breaks, S-phase cell cycle arrest, and ultimately, apoptosis.[1] This synergistic interaction suggests that this compound could be a valuable component of combination therapies for cancers that are resistant to conventional treatments.
Experimental Protocols
Culture of Patient-Derived Cell Lines
The successful evaluation of this compound is contingent on the proper handling and maintenance of PDCs.
1.1. Thawing of Cryopreserved PDCs
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete culture medium. The specific medium formulation will be dependent on the specific PDC line.
-
Retrieve the cryovial of PDCs from liquid nitrogen storage.
-
Partially immerse the vial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) and transfer the cell suspension into the prepared conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
1.2. Subculturing of PDCs
-
Monitor cell growth daily and subculture when the cells reach 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add an appropriate volume of a dissociation reagent (e.g., TrypLE™ Express) to cover the cell monolayer and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the dissociation reagent with complete culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate at the desired seeding density for maintenance or downstream experiments.
Drug Preparation and Treatment
2.1. Preparation of this compound and Temozolomide Stock Solutions
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a 100 mM stock solution of Temozolomide in sterile DMSO.
-
Aliquot the stock solutions and store at -20°C, protected from light.
2.2. Treatment of PDCs
-
Seed PDCs in appropriate multi-well plates at a predetermined density. Allow the cells to adhere and resume exponential growth for 24 hours.
-
On the day of treatment, prepare fresh serial dilutions of this compound and/or TMZ in complete culture medium from the stock solutions.
-
Aspirate the medium from the cell culture plates and replace it with the medium containing the desired concentrations of the drugs.
-
Include appropriate controls: a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Incubate the plates for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
At the end of the drug treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Following drug treatment, collect the cells and the culture supernatant.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
After drug treatment, harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Data Presentation
Table 1: IC50 Values of this compound and Temozolomide in Patient-Derived Cell Lines
| Cell Line | This compound IC50 (µM) | Temozolomide IC50 (µM) | This compound (10 µM) + Temozolomide IC50 (µM) |
| PDC-001 | > 100 | 150 | 25 |
| PDC-002 | > 100 | 250 | 40 |
| PDC-003 | > 100 | 80 | 15 |
Note: The above data is representative and will vary depending on the specific patient-derived cell line.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (50 µM) | 92.8 ± 3.5 | 4.1 ± 1.2 | 3.1 ± 0.9 |
| Temozolomide (100 µM) | 75.4 ± 4.2 | 15.3 ± 2.5 | 9.3 ± 1.8 |
| This compound (50 µM) + TMZ (100 µM) | 45.1 ± 5.8 | 35.7 ± 4.1 | 19.2 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Distribution Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |
| This compound (50 µM) | 54.1 ± 2.8 | 30.2 ± 2.1 | 15.7 ± 1.5 |
| Temozolomide (100 µM) | 48.2 ± 3.5 | 35.1 ± 2.9 | 16.7 ± 2.2 |
| This compound (50 µM) + TMZ (100 µM) | 30.5 ± 4.2 | 55.8 ± 5.1 | 13.7 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Proposed signaling pathway of this compound in combination with Temozolomide.
References
- 1. Item - Western blotting and DNA damage response analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recurrent Initiation: A Mechanism for Triggering p53 Pulses in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress and Deregulated DNA Damage Response Network in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-NIdR in CRISPR-Cas9 Studies: A Novel Approach to Modulate Genome Editing Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has emerged as a powerful tool for genome editing, enabling precise modifications to the DNA of living organisms. The outcome of CRISPR-Cas9-mediated DNA double-strand breaks (DSBs) is determined by the cell's endogenous DNA repair pathways, primarily the error-prone non-homologous end joining (NHEJ) and the precise homology-directed repair (HDR). Modulating the balance and fidelity of these pathways is a key area of research to enhance the efficiency and accuracy of genome editing.
This document explores the potential application of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a known inhibitor of translesion DNA synthesis (TLS), in CRISPR-Cas9 studies. While direct experimental evidence for the use of this compound in conjunction with CRISPR-Cas9 is currently limited, its established role in inhibiting specialized DNA polymerases involved in DNA damage tolerance presents a compelling rationale for its investigation as a modulator of CRISPR-Cas9 editing outcomes. It is hypothesized that by inhibiting error-prone DNA synthesis during DSB repair, this compound could potentially reduce the heterogeneity of insertions and deletions (indels) generated by NHEJ or influence the efficiency of HDR.
Principle and Proposed Mechanism of Action
This compound is a nucleoside analog that, upon intracellular conversion to its triphosphate form (this compound-TP), acts as a competitive inhibitor of several DNA polymerases, particularly those involved in translesion synthesis. TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, often in an error-prone manner. In the context of CRISPR-Cas9-induced DSBs, TLS polymerases may be recruited to fill in single-stranded DNA gaps that can arise during the repair process.
The proposed application of this compound in CRISPR-Cas9 studies is based on the hypothesis that inhibiting TLS during the repair of a Cas9-induced DSB could modulate the final editing outcome. The inhibition of error-prone polymerases by this compound-TP could potentially lead to:
-
Alteration of NHEJ-mediated indel profiles: By preventing the activity of TLS polymerases that might contribute to the insertion of random nucleotides at the DSB site, this compound could potentially lead to a higher frequency of deletions or a more predictable pattern of small insertions.
-
Modulation of HDR efficiency: The impact of TLS inhibition on HDR is less clear and warrants experimental investigation. It is plausible that by altering the dynamics of DNA synthesis at the repair site, this compound could either enhance or suppress the efficiency of precise gene editing when a donor template is provided.
Data Presentation
As the application of this compound in CRISPR-Cas9 studies is an emerging area, the following tables present hypothetical quantitative data to illustrate the potential effects that researchers might investigate. These tables are for conceptual purposes and should be validated experimentally.
Table 1: Hypothetical Effect of this compound on NHEJ-mediated Indel Frequency and Pattern in HEK293T cells
| Treatment | Target Gene | This compound Concentration (µM) | Total Indel Frequency (%) | Predominant Indel Type |
| Control (DMSO) | AAVS1 | 0 | 85 ± 5 | +1 bp insertion |
| This compound | AAVS1 | 1 | 82 ± 6 | -2 bp deletion |
| This compound | AAVS1 | 5 | 75 ± 8 | -5 bp deletion |
| This compound | AAVS1 | 10 | 68 ± 7 | -10 bp deletion |
| Control (DMSO) | EMX1 | 0 | 78 ± 4 | Mixed small indels |
| This compound | EMX1 | 1 | 75 ± 5 | -1 bp deletion |
| This compound | EMX1 | 5 | 65 ± 6 | -3 bp deletion |
| This compound | EMX1 | 10 | 58 ± 9 | -8 bp deletion |
Table 2: Hypothetical Effect of this compound on HDR Efficiency in U2OS cells
| Treatment | Target Gene | Donor Template | This compound Concentration (µM) | HDR Efficiency (%) |
| Control (DMSO) | GFP (correction) | ssODN | 0 | 15 ± 2 |
| This compound | GFP (correction) | ssODN | 1 | 18 ± 3 |
| This compound | GFP (correction) | ssODN | 5 | 25 ± 4 |
| This compound | GFP (correction) | ssODN | 10 | 22 ± 3 |
| Control (DMSO) | HBB (insertion) | Plasmid | 0 | 5 ± 1 |
| This compound | HBB (insertion) | Plasmid | 1 | 6 ± 1.5 |
| This compound | HBB (insertion) | Plasmid | 5 | 8 ± 2 |
| This compound | HBB (insertion) | Plasmid | 10 | 7 ± 1.8 |
Experimental Protocols
The following are generalized protocols for investigating the effect of this compound on CRISPR-Cas9 mediated genome editing. Researchers should optimize these protocols for their specific cell type and experimental setup.
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the maximum non-toxic concentration of this compound for the target cell line.
Materials:
-
Target cell line (e.g., HEK293T, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium, ranging from 0.1 µM to 100 µM. Include a DMSO-only control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the cells for 48-72 hours, corresponding to the planned duration of the CRISPR-Cas9 experiment.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability (e.g., >90% viability). This will be the maximum concentration to be used in subsequent experiments.
Protocol 2: Assessing the Effect of this compound on NHEJ-mediated Editing
Objective: To analyze the impact of this compound on the frequency and pattern of indels generated by CRISPR-Cas9.
Materials:
-
Target cell line
-
CRISPR-Cas9 components (e.g., plasmid expressing Cas9 and gRNA, or RNP complex)
-
Transfection reagent or electroporation system
-
This compound at the predetermined optimal concentration
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
Sanger sequencing and TIDE analysis, or Next-Generation Sequencing (NGS) for indel analysis
Procedure:
-
Seed cells and allow them to adhere.
-
Transfect or electroporate the cells with the CRISPR-Cas9 components.
-
Immediately after transfection/electroporation, replace the medium with fresh medium containing either the optimal concentration of this compound or DMSO as a control.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and extract genomic DNA.
-
Amplify the target locus by PCR using high-fidelity polymerase.
-
Analyze the PCR products for indels using Sanger sequencing followed by TIDE analysis, or by NGS for a more comprehensive analysis of the indel spectrum.
-
Quantify the total indel frequency and characterize the types of indels (insertions vs. deletions, size distribution) in the this compound-treated and control groups.
Protocol 3: Evaluating the Effect of this compound on HDR Efficiency
Objective: To determine if this compound can modulate the efficiency of homology-directed repair.
Materials:
-
All materials from Protocol 2
-
Donor DNA template (ssODN or plasmid) containing the desired edit and homology arms
Procedure:
-
Follow steps 1 and 2 of Protocol 2, but co-transfect/co-electroporate the donor DNA template along with the CRISPR-Cas9 components.
-
Follow steps 3-5 of Protocol 2.
-
Analyze the genomic DNA for the presence of the desired HDR-mediated edit. This can be done by:
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the edit introduces or removes a restriction site.
-
Quantitative PCR (qPCR): Using primers specific to the edited allele.
-
Droplet Digital PCR (ddPCR): For precise quantification of the edited allele.
-
Next-Generation Sequencing (NGS): To quantify both HDR and NHEJ outcomes simultaneously.
-
-
Calculate and compare the HDR efficiency between the this compound-treated and control groups.
Mandatory Visualization
Caption: Proposed mechanism of this compound in modulating CRISPR-Cas9 outcomes.
Caption: General experimental workflow for studying this compound in CRISPR-Cas9.
Conclusion
The use of this compound in CRISPR-Cas9 genome editing represents an unexplored but potentially fruitful area of research. Based on its known function as a translesion synthesis inhibitor, this compound may offer a novel chemical tool to modulate the outcomes of CRISPR-Cas9-induced DNA repair. The provided application notes and protocols offer a framework for researchers to systematically investigate the effects of this compound on both NHEJ and HDR pathways. Further studies are required to validate these hypotheses, elucidate the precise molecular mechanisms, and determine the optimal conditions for using this compound to enhance the precision and control of CRISPR-Cas9-mediated genome engineering.
Application Notes and Protocols for Detecting 5-NIdR Incorporation into DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1-β-D-ribofuranosyl-imidazole (5-NIdR) is a synthetic nucleoside analog that can be incorporated into DNA during replication. Its presence in genomic DNA can be utilized to study DNA synthesis, cell proliferation, and the cellular response to DNA damage. Furthermore, the triphosphate form, 5-NITP, has been shown to act as a chain terminator for translesion DNA synthesis, making this compound a compound of interest in cancer therapy research.[1] This document provides detailed methods for the detection of this compound incorporation into cellular DNA.
Two primary methodologies are presented: a highly sensitive and specific method based on click chemistry for an ethynyl-modified version of this compound (3-Eth-5-NIdR), and a more traditional, antibody-based immunodetection approach.
Method 1: Click Chemistry-Based Detection of 3-Eth-5-NIdR Incorporation
This method offers a superior alternative to traditional antibody-based detection of nucleoside analogs. It relies on the copper(I)-catalyzed cycloaddition reaction between the terminal alkyne group of incorporated 3-Eth-5-NIdR and a fluorescently labeled azide (B81097).[2][3][4] This "click" reaction is highly specific and efficient, and the small size of the fluorescent azide allows for easy access to the DNA without the need for harsh denaturation steps, thus preserving cellular morphology and other epitopes for multiplexing.[2][4][5]
Experimental Workflow: Click Chemistry Detection
References
Application Notes and Protocols for In Vivo Imaging of 5-NIdR Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of the therapeutic effects of 5-Nitro-2'-deoxyriboside (5-NIdR), a novel agent under investigation for enhancing cancer therapy, particularly in combination with DNA damaging agents like temozolomide (B1682018).
Introduction
5-Nitro-2'-deoxyriboside (this compound) is a synthetic nucleoside analog that has demonstrated significant potential in sensitizing cancer cells to chemotherapy.[1] Its primary mechanism of action involves the inhibition of translesion DNA synthesis (TLS), a pathway that allows cancer cells to tolerate and repair DNA damage induced by chemotherapeutic agents.[1][2] By blocking TLS, this compound enhances the efficacy of drugs like temozolomide, leading to increased tumor cell apoptosis and regression.[1][3] In vivo imaging provides a powerful, non-invasive tool to monitor the therapeutic efficacy of this compound, assess its biodistribution, and understand its pharmacokinetic and pharmacodynamic properties. This document outlines the principles and detailed protocols for imaging the therapeutic effects of this compound in vivo.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by being intracellularly converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[1] 5-NITP acts as a potent inhibitor of several human DNA polymerases that are involved in replicating damaged DNA.[1] When a primary chemotherapeutic agent like temozolomide induces DNA lesions, such as abasic sites, specialized DNA polymerases are recruited to bypass these lesions through TLS.[2] 5-NITP competes with natural deoxynucleotides, and its incorporation into the DNA strand opposite a lesion effectively stalls the replication fork, leading to an accumulation of DNA double-strand breaks and subsequent cell death.[3]
Below is a diagram illustrating the proposed signaling pathway for this compound's therapeutic action in conjunction with a DNA damaging agent.
Data Presentation: Quantitative Analysis of Therapeutic Effects
While specific quantitative in vivo imaging data for labeled this compound is not yet widely published, this section presents illustrative data tables based on typical outcomes from studies imaging therapeutic response with other agents. These tables can be adapted to present data from future this compound imaging studies.
Table 1: Illustrative Tumor-to-Background Ratios (TBR) from Fluorescence Imaging
| Time Post-Injection | Treatment Group A (Vehicle + Imaging Probe) | Treatment Group B (this compound + Chemo + Imaging Probe) |
| 1 hour | 1.5 ± 0.3 | 2.8 ± 0.5 |
| 4 hours | 1.8 ± 0.4 | 4.5 ± 0.7 |
| 24 hours | 1.2 ± 0.2 | 5.1 ± 0.9 |
| 48 hours | 1.1 ± 0.3 | 4.8 ± 0.8 |
Table 2: Illustrative Biodistribution of a Radiolabeled this compound Analog (% Injected Dose per Gram - %ID/g)
| Organ | 1 Hour Post-Injection | 4 Hours Post-Injection | 24 Hours Post-Injection |
| Blood | 5.2 ± 1.1 | 1.8 ± 0.4 | 0.3 ± 0.1 |
| Tumor | 2.5 ± 0.6 | 4.1 ± 0.9 | 3.5 ± 0.7 |
| Liver | 15.3 ± 2.5 | 12.1 ± 1.9 | 8.7 ± 1.4 |
| Kidneys | 25.8 ± 4.2 | 18.5 ± 3.1 | 5.2 ± 0.9 |
| Spleen | 3.1 ± 0.7 | 2.5 ± 0.5 | 1.9 ± 0.4 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
Experimental Protocols
The following are detailed protocols for the synthesis of a hypothetical this compound imaging probe and its application in in vivo imaging.
Protocol 1: Synthesis of a Fluorescently Labeled this compound Analog (this compound-NIR)
This protocol describes a general strategy for conjugating a near-infrared (NIR) fluorescent dye to this compound. A derivative of this compound with a reactive group (e.g., an amino or carboxyl group) is required for this synthesis.
Materials:
-
This compound derivative with a linker terminating in a primary amine
-
NHS-ester of a near-infrared (NIR) dye (e.g., Cy5.5, IRDye 800CW)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the this compound-amine derivative in anhydrous DMF.
-
Add a 1.2 molar excess of the NIR dye NHS-ester to the solution.
-
Add 2-3 equivalents of TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature, protected from light, for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC.
-
Collect and lyophilize the fractions containing the purified this compound-NIR conjugate.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR.
Protocol 2: In Vivo Fluorescence Imaging of Therapeutic Response
This protocol outlines the use of a labeled this compound probe to image tumor response in a xenograft mouse model.
Experimental Workflow:
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous glioblastoma xenografts)
-
This compound and chemotherapy agent (e.g., temozolomide)
-
This compound-NIR imaging probe
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells into the flank of immunocompromised mice. Allow tumors to reach a volume of approximately 100-150 mm³.
-
Treatment: Randomize mice into treatment and control groups. Administer the therapeutic regimen (e.g., daily intraperitoneal injections of this compound and temozolomide) for the duration of the study.
-
Probe Administration: At desired time points during or after treatment, administer the this compound-NIR probe via tail vein injection (typically 1-2 nmol per mouse).
-
Image Acquisition:
-
Anesthetize the mice using isoflurane.
-
Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Use appropriate excitation and emission filters for the specific NIR dye used.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).
-
Calculate the tumor-to-background ratio (TBR) to quantify probe accumulation.
-
Compare TBR values between treatment and control groups to assess therapeutic response.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final imaging time point, euthanize the mice.
-
Dissect major organs (tumor, liver, kidneys, spleen, etc.).
-
Image the excised organs to confirm the in vivo biodistribution of the probe.
-
Protocol 3: Radiolabeling of a this compound Analog for PET Imaging
This protocol provides a general method for radiolabeling a this compound derivative with a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu), for PET imaging. A this compound analog functionalized with a chelator (e.g., DOTA) is required.
Materials:
-
This compound-DOTA conjugate
-
⁶⁴CuCl₂ in dilute HCl
-
Sodium acetate (B1210297) buffer (pH 5.5)
-
Metal-free water and vials
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
To a metal-free microcentrifuge tube, add the this compound-DOTA conjugate dissolved in sodium acetate buffer.
-
Add the ⁶⁴CuCl₂ solution to the tube.
-
Heat the reaction mixture at 95°C for 15-20 minutes.
-
Allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
The final product can be used for in vivo PET imaging after sterile filtration.
Protocol 4: In Vivo PET Imaging and Biodistribution
Procedure:
-
Animal Preparation: Anesthetize a tumor-bearing mouse with isoflurane.
-
Radiotracer Administration: Administer a bolus injection of the ⁶⁴Cu-labeled this compound probe (typically 3.7-7.4 MBq) via the tail vein.
-
PET/CT Imaging:
-
Immediately place the animal in a microPET/CT scanner.
-
Acquire dynamic PET images for the first 60 minutes to assess pharmacokinetics.
-
Alternatively, acquire static images at specific time points (e.g., 1, 4, and 24 hours post-injection).
-
Perform a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET data.
-
Draw ROIs on the co-registered PET/CT images over various organs and the tumor.
-
Calculate the tracer uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution:
-
Following the final scan, euthanize the animal.
-
Dissect the tumor and major organs.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the imaging data.
-
Conclusion
In vivo imaging is an indispensable tool for the preclinical evaluation of novel cancer therapeutics like this compound. The protocols outlined in these application notes provide a framework for utilizing fluorescence and PET imaging to non-invasively monitor the therapeutic effects and biodistribution of this compound. While the provided quantitative data is illustrative, these methods will enable researchers to generate robust and specific data for this compound, thereby accelerating its development as a promising adjunct to cancer chemotherapy.
References
- 1. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results in 5-NIdR assays
Welcome to the technical support center for assays involving 5-nitroindolyl-2'-deoxyriboside (5-NIdR). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound, a potent inhibitor of translesion DNA synthesis (TLS).
Q1: Why am I seeing high variability between my replicate wells?
A1: High variability in cell-based assays can stem from several sources. Here are the most common culprits and solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in a multi-well plate is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even settling.
-
-
Pipetting Errors: Small volume inaccuracies, especially with inhibitors and reagents, can lead to significant differences.
-
Solution: Use calibrated pipettes and ensure they are functioning correctly. When preparing serial dilutions, vortex each dilution thoroughly. For consistency, prepare a master mix of reagents for all replicate wells where possible.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell health.
-
Solution: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for your experiment. Ensure the incubator has adequate humidity.
-
-
Contamination: Bacterial or fungal contamination can significantly impact cell viability and assay readouts.
-
Solution: Practice strict aseptic techniques. Regularly check your cell cultures for any signs of contamination.
-
Q2: My assay signal is very low or absent. What could be the cause?
A2: A weak or non-existent signal can be frustrating. Consider the following possibilities:
-
Sub-optimal Reagent Concentration: The concentration of your detection reagent (e.g., Annexin V-FITC, Propidium Iodide, fluorescent dyes in viability assays) may be too low.
-
Solution: Perform a titration experiment to determine the optimal concentration of your detection reagent for your specific cell line and experimental conditions.
-
-
Low Target Expression: If you are measuring a specific marker of apoptosis or DNA damage, its expression might be low at your chosen time point.
-
Solution: Perform a time-course experiment to identify the optimal incubation time for detecting your marker after treatment with this compound and the DNA damaging agent.
-
-
Incorrect Instrument Settings: The settings on your plate reader or flow cytometer (e.g., excitation/emission wavelengths, gain) may not be optimal for your fluorophore.
-
Solution: Double-check the spectral properties of your fluorescent dye and ensure your instrument is set up with the correct filters and settings.
-
-
Cell Line Resistance: The cell line you are using may be resistant to the treatment.
-
Solution: Confirm the sensitivity of your cell line to the DNA damaging agent alone before testing the synergistic effects of this compound. Consider using a positive control cell line known to be sensitive.
-
Q3: I am observing high background fluorescence in my assay. How can I reduce it?
A3: High background can mask your true signal. Here are some strategies to reduce it:
-
Autofluorescence: Some cell types naturally fluoresce, which can contribute to background noise.
-
Solution: Include an unstained cell sample as a control to measure the level of autofluorescence. If possible, choose fluorescent dyes that emit in the red or far-red spectrum, where cellular autofluorescence is typically lower.
-
-
Reagent Contamination or Degradation: Old or improperly stored fluorescent dyes can degrade and contribute to background.
-
Solution: Use fresh, high-quality reagents. Store fluorescent probes protected from light and according to the manufacturer's instructions.
-
-
Inadequate Washing: Insufficient washing can leave residual unbound fluorescent dye in the wells.
-
Solution: Optimize your washing steps. Increase the number of washes or the volume of washing buffer (e.g., PBS) to ensure complete removal of unbound reagents.
-
-
Phenol (B47542) Red in Media: Phenol red in cell culture media can interfere with fluorescence-based assays.
-
Solution: For the final incubation step with the fluorescent reagent, consider using phenol red-free media.
-
Q4: The synergistic effect of this compound with a DNA damaging agent is not as pronounced as expected. What should I check?
A4: The efficacy of this compound is dependent on the presence of DNA lesions that stall replication forks.
-
Insufficient DNA Damage: The concentration or duration of treatment with the DNA damaging agent may not be sufficient to induce a significant number of DNA lesions for this compound to act upon.
-
Solution: Optimize the concentration and incubation time of the DNA damaging agent. You should aim for a concentration that causes a moderate decrease in cell viability on its own.
-
-
Timing of this compound Addition: The timing of this compound administration relative to the DNA damaging agent is crucial.
-
Solution: Typically, cells are pre-treated with this compound before or co-treated with the DNA damaging agent to ensure the inhibitor is present when the cells attempt to replicate the damaged DNA.
-
-
Cell Cycle State: The proportion of cells in S-phase (when DNA replication occurs) can influence the outcome.
-
Solution: Ensure your cells are in the logarithmic growth phase when you begin the treatment. You can also consider cell cycle synchronization methods, though this may introduce other variables.
-
Data Presentation
Table 1: Example IC50 Values for a DNA Damaging Agent (Temozolomide) in Combination with this compound in Glioblastoma Cell Lines.
| Cell Line | Treatment | IC50 (µM) |
| U87 MG | Temozolomide alone | 150 ± 12.5 |
| Temozolomide + 10 µM this compound | 75 ± 8.2 | |
| T98G | Temozolomide alone | > 500 |
| Temozolomide + 10 µM this compound | 220 ± 18.9 |
This table illustrates how the half-maximal inhibitory concentration (IC50) of a DNA damaging agent can be significantly lowered by the addition of this compound, indicating a synergistic effect. Note: These are example values and will vary depending on the cell line and experimental conditions.
Table 2: Example Quantification of Apoptosis by Annexin V/PI Staining.
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (10 µM) | 93.8 ± 2.5 | 3.1 ± 0.9 | 3.1 ± 1.0 |
| Temozolomide (100 µM) | 68.4 ± 4.3 | 15.7 ± 2.2 | 15.9 ± 2.5 |
| Temozolomide + this compound | 35.1 ± 3.8 | 38.6 ± 3.1 | 26.3 ± 2.9 |
This table shows a significant increase in the percentage of apoptotic cells when this compound is combined with a DNA damaging agent.[1] Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessing Apoptosis using Annexin V and Propidium Iodide Staining
This protocol details the steps for quantifying apoptosis in cells treated with this compound and a DNA damaging agent using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., Temozolomide)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with the vehicle control, this compound alone, the DNA damaging agent alone, or a combination of both for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2][3]
Protocol 2: Detecting DNA Damage using the Comet Assay
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
Materials:
-
Treated cells
-
Comet Assay Kit (containing Lysis Solution, Alkaline Unwinding Solution, and Electrophoresis Buffer)
-
Low melting point agarose (B213101)
-
Frosted microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
-
DNA stain (e.g., SYBR Green)
Procedure:
-
Cell Preparation: Harvest and resuspend treated cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated slide. Allow it to solidify.
-
Lysis: Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C. This removes cell membranes and histones to form nucleoids.
-
Alkaline Unwinding: Immerse the slides in Alkaline Unwinding Solution for 20-40 minutes at room temperature. This denatures the DNA.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the same alkaline buffer. Apply a voltage of ~1 V/cm for 20-30 minutes. Fragmented DNA will migrate away from the nucleus, forming a "comet tail".
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[4][5][6] Quantify the results using appropriate image analysis software.
Mandatory Visualizations
Caption: Mechanism of this compound in potentiating DNA damage-induced apoptosis.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caption: A simplified logic chart for troubleshooting common assay issues.
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Translesion DNA Synthesis in Human Cells [sites.psu.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-NIdR Concentration for Synergistic Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-nitro-2'-deoxyriboside (5-NIdR) to achieve synergistic effects in combination therapies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it produce synergistic effects?
A1: this compound is a non-natural nucleoside that, when used in combination with DNA alkylating agents like temozolomide (B1682018) (TMZ), enhances their anti-cancer efficacy. The primary mechanism of this compound involves the inhibition of translesion DNA synthesis. When TMZ damages cancer cell DNA, this compound prevents the cells from replicating this damaged DNA. This leads to an accumulation of DNA double-strand breaks, causing the cancer cells to arrest in the S-phase of the cell cycle and subsequently undergo programmed cell death (apoptosis).[1][2] This cooperative action results in a synergistic cytotoxic effect, killing more cancer cells than either agent alone.[1]
Q2: What is a recommended starting concentration for this compound in combination with temozolomide?
A2: Based on preclinical studies, a sublethal concentration of this compound at 100 µg/mL has been shown to produce a synergistic increase in cell death when combined with 100 µmol/L of temozolomide in glioblastoma cell lines. It is important to note that optimal concentrations can be cell-line dependent and should be determined empirically for your specific experimental system.
Q3: How can I determine if the combination of this compound and another agent is synergistic, additive, or antagonistic?
A3: The interaction between this compound and another therapeutic agent can be quantitatively assessed using methods like the checkerboard assay. This assay allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction. An FICI value of ≤ 0.5 typically indicates synergy, an FICI between 0.5 and 4.0 suggests an additive effect, and an FICI > 4.0 points to antagonism.[3]
Q4: What are the expected cellular outcomes of a successful synergistic treatment with this compound and a DNA damaging agent?
A4: A successful synergistic treatment should result in a significant increase in apoptosis and a noticeable arrest of cells in the S-phase of the cell cycle.[2] These outcomes can be quantified using techniques such as Annexin V staining and cell cycle analysis by flow cytometry.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Cell Viability Despite Combination Treatment | Suboptimal drug concentrations. | Perform a dose-response matrix (checkerboard assay) to identify the optimal concentrations of this compound and the partner drug that yield a synergistic effect. |
| Cell line resistance. | Some cell lines may be inherently resistant to one or both agents. Confirm the sensitivity of your cell line to each drug individually before assessing synergy. | |
| Incorrect timing of drug administration. | The timing of administration can be critical. Consider pre-treating with the DNA damaging agent before adding this compound to allow for DNA damage to occur first. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can affect drug efficacy. |
| Drug instability. | Prepare fresh drug solutions for each experiment. This compound, like other nucleoside analogs, may be susceptible to degradation. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Unexpected Cytotoxicity with this compound Alone | Off-target effects. | While this compound is reported to have low single-agent toxicity, high concentrations may induce off-target effects. Determine the IC50 of this compound in your cell line and use concentrations well below this for synergy studies. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing cytotoxicity. Always include a vehicle control in your experiments. | |
| Difficulty in Detecting Apoptosis or Cell Cycle Arrest | Incorrect timing of analysis. | Apoptosis and cell cycle arrest are time-dependent processes. Perform a time-course experiment to identify the optimal time point for analysis after treatment. |
| Insufficient drug concentrations. | The concentrations used may not be high enough to induce a measurable effect. Refer to the dose-response matrix to select appropriate concentrations. | |
| Issues with the assay protocol. | Review and optimize your protocols for Annexin V staining and cell cycle analysis. Ensure proper handling of cells and reagents. |
Experimental Protocols
Checkerboard Assay for Synergy Determination
This protocol outlines the setup of a checkerboard assay to determine the synergistic interaction between this compound and a partner drug (Agent X).
Materials:
-
96-well microtiter plates
-
This compound and Agent X stock solutions
-
Appropriate cell culture medium
-
Cell suspension at the desired concentration
-
Multichannel pipette
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial dilutions of this compound horizontally across the plate (e.g., columns 2-11). Column 1 will be the no-5-NIdR control.
-
Prepare serial dilutions of Agent X vertically down the plate (e.g., rows B-H). Row A will be the no-Agent X control.
-
Well H12 should be the no-drug (cell only) control, and another well can serve as a media-only blank.
-
-
Plate Seeding: Add an equal volume of cell suspension to each well.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Cell Viability Assessment: Determine cell viability using a suitable method, such as an MTT or PrestoBlue assay.
-
Data Analysis:
-
Calculate the percentage of cell inhibition for each drug concentration and combination.
-
Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells where there is significant inhibition.
-
Calculate the FICI using the formula: FICI = FIC of this compound + FIC of Agent X.
-
Interpret the FICI value to determine synergy, additivity, or antagonism.[3]
-
Annexin V Apoptosis Assay
This protocol details the detection of apoptosis using Annexin V staining followed by flow cytometry.
Materials:
-
Treated and untreated cell samples
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.[4]
-
-
Flow Cytometry Analysis:
-
Add more 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[5]
-
Cell Cycle Analysis
This protocol describes how to analyze cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Treated and untreated cell samples
-
Cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by slowly adding cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 30 minutes.[6]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Gate the cell populations to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Experimental workflow for optimizing this compound synergy.
References
- 1. csuohio.edu [csuohio.edu]
- 2. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
Technical Support Center: 5-NIdR Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges associated with 5-nitroindolyl-2'-deoxyriboside (5-NIdR) in aqueous solutions. Due to its limited aqueous solubility, careful preparation is crucial for reproducible and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound, or 5-nitroindolyl-2'-deoxyriboside, is a non-natural nucleoside analog.[1][2] Its chemical structure, containing a nitroindole group, contributes to its hydrophobic nature, leading to poor solubility in water. This can pose a significant challenge for its use in in vitro and cell-based biological assays, which are predominantly conducted in aqueous environments. Inconsistent dissolution can lead to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For compounds with low aqueous solubility like this compound, the standard recommendation is to first prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (B87167) (DMSO) is a widely used and recommended solvent for this purpose due to its excellent solubilizing power for a broad range of organic molecules.[3][4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.5% (v/v).[4][5] However, the tolerance to DMSO can vary significantly between different cell lines. Therefore, it is essential to perform a vehicle control experiment to determine the effect of the solvent on your specific cell model.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS or cell culture medium?
A4: Direct dissolution of this compound in aqueous solutions is strongly discouraged. Its inherent hydrophobicity will likely result in incomplete dissolution and the formation of precipitates, making it impossible to achieve an accurate and consistent final concentration.[5]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in an anhydrous solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] Ensure the storage vials are tightly sealed to prevent the absorption of moisture, which can compromise the stability of both the compound and the solvent.
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Aqueous Medium
-
Probable Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This can also be caused by rapid addition of the stock solution, leading to localized high concentrations.[5]
-
Solution:
-
Optimize the addition process: Add the DMSO stock solution drop-wise to the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or swirling.[5] This facilitates rapid dispersion and prevents the formation of localized high-concentration zones that can trigger precipitation.
-
Decrease the final concentration: If feasible for your experimental design, reduce the target final concentration of this compound.
-
Increase the volume of the medium: Adding the stock solution to a larger volume of the aqueous medium can aid in its dispersion.[5]
-
Issue 2: The Medium Becomes Cloudy or Hazy After Adding this compound
-
Probable Cause: The solubility limit of this compound in the final medium has been surpassed, or the addition method was too quick.[5]
-
Solution:
-
Employ a slower addition method: Add the DMSO stock solution very slowly (drop-wise) while vigorously mixing the aqueous medium.
-
Consider sonication: In some cases, brief sonication in a water bath can help to dissolve fine precipitates, but caution should be exercised to avoid compound degradation or affecting other components in the medium.
-
Issue 3: Inconsistent Experimental Results with this compound Treatment
-
Probable Cause: Inconsistent dosing due to precipitation is a likely culprit. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments.[5]
-
Solution:
-
Prepare fresh dilutions for each experiment: Avoid storing diluted this compound in aqueous solutions, as precipitation can occur over time.
-
Visually inspect the medium: Before adding the treatment medium to your cells, hold it up to a light source to carefully check for any signs of precipitation or cloudiness.
-
Quantitative Data on Solubility
| Solvent | Recommended Starting Concentration | Rationale |
| DMSO | 10-50 mM | An excellent solubilizing agent for a wide range of organic compounds.[3] |
| Ethanol | 10-50 mM | A less toxic alternative to DMSO, effective for many phenolic and aromatic compounds.[3] |
| DMF (Dimethylformamide) | 10-50 mM | A strong polar aprotic solvent that can be used if DMSO is not effective.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Adding the Solvent: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the vial and gently warm the mixture to 37°C in a water bath. Vortex intermittently until the this compound is completely dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol for Diluting this compound Stock Solution into Aqueous Medium
-
Pre-warm the Medium: Ensure your cell culture medium or aqueous buffer is pre-warmed to the desired experimental temperature (e.g., 37°C).
-
Prepare for Addition: Gently thaw a single aliquot of the 10 mM this compound stock solution.
-
Slow Addition and Mixing: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop.
-
Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Final Visual Inspection: Before use, visually inspect the final solution for any signs of precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Managing 5-NIdR Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the stability of 5-nitroindolyl-2'-deoxyriboside (5-NIdR) in cell culture applications. This compound is an artificial nucleoside analog that has been shown to synergize with DNA-alkylating agents like temozolomide (B1682018) by inhibiting the replication of damaged DNA, offering a promising strategy in cancer therapy.[1]
Proper handling and an understanding of its stability are critical for obtaining reproducible and reliable experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you effectively use this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound (5-nitroindolyl-2'-deoxyriboside) is a synthetic nucleoside analog. In vivo, it is converted to its triphosphate form (5-NIdRTP), which acts as a potent inhibitor of several human DNA polymerases responsible for replicating damaged DNA (translesion synthesis). By inhibiting these polymerases, this compound prevents cancer cells from repairing DNA damage caused by chemotherapeutic agents like temozolomide, leading to increased apoptosis and tumor regression.[1]
Q2: How should I prepare and store this compound stock solutions?
A: While specific instructions for this compound may vary by manufacturer, general guidelines for nucleoside analogs apply. Stock solutions are typically prepared in a high-quality solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution of a similar compound, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is prepared in DMSO. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Q3: What are the primary factors that can affect the stability of this compound in my cell culture medium?
A: The stability of nucleoside analogs in aqueous solutions like cell culture media can be influenced by several factors:
-
pH and Temperature: Like most chemical compounds, the stability of nucleoside analogs is dependent on the pH and temperature of the environment.[3] Extreme pH values and elevated temperatures can accelerate degradation.
-
Enzymatic Activity: Cell culture media containing serum, or the cells themselves, may contain enzymes such as nucleases or deaminases that can degrade nucleoside analogs.[3][4]
-
Light Exposure: Some compounds are light-sensitive. It is good practice to protect solutions from direct light exposure, especially during long-term experiments.
-
Media Components: Components within the culture medium could potentially react with the compound, although this is less common.
Q4: How long is this compound expected to be stable in my culture medium during an experiment?
A: The exact half-life of this compound in a specific cell culture medium at 37°C is not widely published. The stability will depend on the factors listed above (cell type, serum percentage, etc.). For compounds with unknown stability, it is crucial to perform a stability assessment under your specific experimental conditions. A typical approach involves incubating the compound in the medium for the duration of the experiment, taking samples at various time points, and quantifying the remaining compound using a method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and similar nucleoside analogs.
Q: I am seeing inconsistent or no effect of this compound in my cell proliferation assays. What could be the cause?
A: This is a common issue that can stem from several sources. The following decision tree and suggestions can help you troubleshoot the problem.
// Nodes start [label="Inconsistent/No this compound Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_prep [label="Is the this compound solution prepared correctly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="Was the stock solution stored properly\n(aliquoted, -20°C, protected from light)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_culture [label="Is the cell culture healthy and free of contamination?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_stability [label="Could this compound be degrading in the culture medium?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_prep [label="Remake stock solution from powder.\nVerify solvent and concentration.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_storage [label="Use a fresh aliquot for each experiment.\nAvoid multiple freeze-thaw cycles.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_culture [label="Perform routine checks for contamination (e.g., mycoplasma).\nEnsure optimal cell density and viability.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_stability [label="Perform a stability study using HPLC.\nConsider shorter incubation times or replenishing the compound.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_prep; check_prep -> check_storage [label="Yes"]; check_prep -> sol_prep [label="No"];
check_storage -> check_culture [label="Yes"]; check_storage -> sol_storage [label="No"];
check_culture -> check_stability [label="Yes"]; check_culture -> sol_culture [label="No"];
check_stability -> sol_stability [label="Likely"]; } end_dot Caption: Troubleshooting Decision Tree for this compound Experiments.
Q: My dose-response curve is not reproducible between experiments. What should I check first?
A: The most likely culprit is the stability and concentration of your this compound working solutions.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound in your cell culture medium for each experiment from a frozen stock aliquot. Do not store diluted solutions at 4°C for extended periods.
-
Verify Stock Concentration: If possible, verify the concentration of your primary stock solution spectrophotometrically. For example, the related compound EdU has a characteristic absorption peak at 288 nm.[2]
-
Assess Stability: If the problem persists, the compound may be degrading over the time course of your experiment. Perform a stability test as detailed in the protocols section below.
Q: I suspect enzymatic degradation of this compound. How can I test for this?
A: You can assess enzymatic degradation by incubating this compound under different conditions:
-
Complete Medium vs. Basal Medium: Incubate this compound in your complete cell culture medium (with serum) and in the basal medium (without serum) at 37°C.
-
Conditioned Medium vs. Fresh Medium: Incubate this compound in fresh medium and in "conditioned" medium (medium in which your cells have been growing for 24-48 hours).
-
Analyze Samples: Collect samples over time from each condition and analyze the concentration of the remaining this compound by HPLC. A faster decline in the complete or conditioned medium suggests that serum components or cellular secretions are contributing to degradation.
Data Presentation: Factors Influencing Nucleoside Analog Stability
While specific quantitative data for this compound is limited in the public domain, the stability of nucleoside analogs is governed by common principles. The following table summarizes key factors and their potential impact.
| Factor | Condition | Potential Impact on Stability | Rationale |
| Temperature | Storage at 37°C vs. 4°C vs. -20°C | High Impact | Higher temperatures increase the rate of chemical and enzymatic degradation.[3][5] |
| pH | Acidic or Alkaline vs. Neutral (pH ~7.4) | Moderate to High Impact | Extreme pH can lead to acid or base-catalyzed hydrolysis of the glycosidic bond.[3][5] |
| Enzymes | Presence of serum/cells (nucleases, deaminases) | High Impact | Enzymes can directly metabolize and inactivate the nucleoside analog.[3][4] |
| Light Exposure | Exposure to UV or ambient light | Variable Impact | Some compounds are photolabile and can undergo degradation upon light exposure. |
| Halogenation | Type and position of halogen atom | High Impact | The type of halogen (F, Cl, Br, I) and its position on the nucleobase significantly affects chemical and enzymatic stability.[3][6] |
// Nodes center [label="this compound Stability\nin Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="pH", fillcolor="#F1F3F4", fontcolor="#202124"]; enzymes [label="Enzymatic Activity\n(e.g., Nucleases)", fillcolor="#F1F3F4", fontcolor="#202124"]; light [label="Light Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; media [label="Media Components\n(e.g., Serum)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges temp -> center; ph -> center; enzymes -> center; light -> center; media -> center; } end_dot Caption: Key Factors Affecting this compound Stability in Solution.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media via HPLC-UV
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of this compound over time in cell culture medium at 37°C.
Materials:
-
This compound powder and appropriate solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector and a C18 analytical column
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)
Methodology:
-
Prepare a this compound Spiked Medium Solution:
-
Prepare a concentrated stock of this compound in DMSO.
-
Dilute the stock solution into pre-warmed (37°C) cell culture medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Vortex gently to mix thoroughly.
-
-
Incubation and Sampling:
-
Dispense aliquots of the spiked medium into sterile microcentrifuge tubes.
-
Immediately take the first sample (T=0). This sample should be processed immediately as described in Step 3.
-
Place the remaining tubes in a 37°C incubator.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48, 72 hours), ensuring the time points are relevant to your experiment's duration.
-
-
Sample Preparation for HPLC:
-
For each time point, transfer an aliquot of the medium (e.g., 250 µL) to a new tube.
-
To precipitate proteins that can interfere with the HPLC analysis, add 4 volumes of cold acetonitrile (1 mL).[7]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[7][8]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Method Development: Develop an HPLC method capable of separating this compound from its potential degradation products and media components. A reverse-phase C18 column is a common starting point. The mobile phase could be a gradient of acetonitrile and water (both containing an additive like 0.1% formic acid or ammonium (B1175870) acetate).[8][9]
-
Detection: Monitor the elution profile using a UV detector set to the maximum absorbance wavelength (λ-max) of this compound.
-
Quantification: Create a standard curve by preparing known concentrations of this compound in the same medium and processing them identically to the T=0 sample. Plot the peak area against concentration to generate a linear regression.
-
Analysis: Inject the samples from each time point. Use the standard curve to calculate the concentration of this compound remaining at each time point.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of the compound under your specific conditions. This will inform you if you need to replenish the compound during long-term experiments.
-
// Nodes start [label="Prepare this compound Stock\n(e.g., 10 mM in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; spike [label="Spike Pre-warmed\nCell Culture Medium", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="Incubate at 37°C\nand Collect Samples Over Time\n(T=0, 2, 4, 8, 24h...)", fillcolor="#FBBC05", fontcolor="#202124"]; precipitate [label="Protein Precipitation\n(e.g., add cold Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to Pellet Debris", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Analyze Supernatant by HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify Concentration\nUsing a Standard Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Calculate Compound Half-Life", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> spike; spike -> sample; sample -> precipitate; precipitate -> centrifuge; centrifuge -> hplc; hplc -> quantify; quantify -> end_node; } end_dot Caption: Workflow for Assessing this compound Stability via HPLC.
References
- 1. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 5-NIdR and Temozolomide Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the combination of 5-NIdR and temozolomide (B1682018) (TMZ).
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to the this compound and temozolomide combination in our cancer cell line that was previously sensitive. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to the this compound and TMZ combination can be multifactorial. Based on the mechanism of action of each compound, potential resistance pathways include:
-
Alterations in Translesion DNA Synthesis (TLS) Pathway: this compound acts by inhibiting DNA polymerases involved in replicating past DNA lesions created by temozolomide.[1][2] Mutations or overexpression of specific TLS polymerases that are not inhibited by this compound could lead to resistance.
-
Upregulation of O6-methylguanine-DNA methyltransferase (MGMT): MGMT is a key DNA repair protein that directly reverses the cytotoxic O6-methylguanine adducts induced by TMZ.[3][4][5] Increased expression of MGMT can reduce the efficacy of TMZ, thereby diminishing the synergistic effect with this compound.
-
Defects in the Mismatch Repair (MMR) System: A functional MMR system is often required for TMZ-induced cytotoxicity.[5][6] Loss of MMR function can lead to tolerance of TMZ-induced DNA damage.
-
Enhanced Base Excision Repair (BER) Pathway: The BER pathway repairs various DNA lesions, including some induced by TMZ.[5] Upregulation of key BER proteins could contribute to increased repair of TMZ-induced damage.
-
Reduced Intracellular Accumulation of this compound: Resistance could arise from decreased uptake or increased efflux of this compound. This could be mediated by changes in the expression or activity of nucleoside transporters or drug efflux pumps like P-glycoprotein.[7]
-
Altered Metabolism of this compound: Changes in the activity of enzymes that phosphorylate this compound to its active triphosphate form could reduce its efficacy.
Q2: How can we determine if our resistant cell line has developed resistance specifically to this compound, temozolomide, or the combination?
A2: To dissect the specific resistance mechanism, you can perform the following experiments:
-
Determine the IC50 values for this compound alone, temozolomide alone, and the combination in both the parental (sensitive) and the resistant cell lines. A significant increase in the IC50 for one agent but not the other would suggest resistance to that specific drug. An increase in the IC50 for the combination would indicate combination-specific resistance.
-
Assess MGMT promoter methylation and protein expression in both cell lines. Increased MGMT expression in the resistant line is a strong indicator of TMZ resistance.
-
Evaluate the expression of key MMR and BER pathway proteins via Western blotting or qPCR.[8]
-
Measure the intracellular concentration of this compound in both cell lines to assess potential differences in uptake or efflux.
Q3: What are some common pitfalls to avoid when performing cytotoxicity assays with this drug combination?
A3: Common issues in cytotoxicity assays include:
-
Inconsistent cell seeding: Ensure a uniform cell number is plated in each well to minimize variability.
-
Drug stability: Prepare fresh drug solutions for each experiment, as the stability of this compound and temozolomide in culture media can vary.
-
Edge effects in microplates: To avoid evaporation and temperature gradients, it is advisable to not use the outer wells of the plate for experimental samples.[9]
-
Incorrect assay endpoint: The timing of the assay endpoint is critical. A time-course experiment is recommended to determine the optimal incubation time for observing maximal cytotoxic effects.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results between replicate wells.
| Potential Cause | Troubleshooting Step |
| Uneven cell distribution | Ensure cells are in a single-cell suspension before plating. Gently mix the cell suspension between plating each replicate. |
| Pipetting inaccuracies | Calibrate pipettes regularly. Use a new pipette tip for each well when adding drugs. |
| Edge effects | Fill the outer wells of the 96-well plate with sterile PBS or media and do not use them for experimental samples.[9] |
| Incomplete formazan (B1609692) solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by thorough mixing or using a plate shaker before reading the absorbance.[9][10] |
Problem 2: No synergistic effect observed with the this compound and temozolomide combination.
| Potential Cause | Troubleshooting Step |
| Suboptimal drug concentrations | Perform a dose-response matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio. |
| Incorrect timing of drug addition | Investigate whether sequential administration (e.g., pre-treatment with one drug before adding the second) is more effective than simultaneous addition. |
| Cell line is intrinsically resistant to one of the drugs | Test the cytotoxicity of each drug individually to confirm that the cell line is sensitive to at least one of the agents. Check the MGMT status of your cell line, as high MGMT expression can confer strong resistance to TMZ.[4][5] |
Problem 3: Resistant cell line shows cross-resistance to other DNA damaging agents.
| Potential Cause | Troubleshooting Step |
| Upregulation of general DNA repair pathways | The resistance mechanism may involve pathways that repair a broad range of DNA lesions, such as enhanced BER or homologous recombination. |
| Increased drug efflux | The resistant cells may overexpress multidrug resistance pumps like P-glycoprotein, which can efflux a variety of compounds. |
Quantitative Data Summary
Table 1: Example IC50 Values for Temozolomide in Sensitive and Resistant Glioblastoma Cell Lines.
| Cell Line | MGMT Status | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |
| U87 | Methylated | 123.9 (24h) | >1000 | >8 | [11] |
| T98G | Unmethylated | 438.3 (72h) | >1000 | >2.3 | [11] |
| A172 | Methylated | 14.1 | >500 | >35 | [7] |
| LN229 | Methylated | 14.5 | >500 | >34 | [7] |
| SF295 | - | ~50 | ~800 | ~16 | [12] |
| U251 | - | 240.0 (48h) | >1000 | >4.2 | [11] |
Table 2: Proteins Differentially Expressed in Temozolomide-Resistant Glioblastoma Cells.
| Protein | Function | Change in Resistant Cells | Reference |
| MGMT | DNA Repair | Increased | [4][5] |
| MSH6 | Mismatch Repair | Decreased/Mutated | [13] |
| P-glycoprotein | Drug Efflux | Increased | [7] |
| CD133 | Stem Cell Marker | Increased | [7] |
| Vimentin | Epithelial-Mesenchymal Transition | Increased | [8][14] |
| Cathepsin D | Apoptosis | Increased | [8][14] |
| PCNA | Cell Proliferation | Increased | [8] |
Experimental Protocols
Protocol 1: Development of a this compound and Temozolomide Resistant Cell Line
This protocol describes a method for generating a resistant cancer cell line through continuous exposure to increasing concentrations of the drug combination.[15][16][17][18]
-
Determine the initial IC50: Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the initial IC50 of the this compound and temozolomide combination in the parental cell line.
-
Initial drug exposure: Culture the parental cells in media containing the drug combination at a concentration equal to the IC10 or IC20.
-
Monitor cell viability: Continuously monitor the cells. Initially, a significant amount of cell death is expected.
-
Subculture and dose escalation: When the surviving cells reach 70-80% confluency and exhibit a stable growth rate, subculture them and increase the drug concentration by 1.5 to 2-fold.
-
Repeat dose escalation: Repeat step 4 for several cycles, gradually increasing the drug concentration.
-
Establishment of the resistant line: Once the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50, the resistant cell line is considered established.
-
Characterization: Characterize the resistant cell line by determining its new IC50 and investigating the underlying resistance mechanisms as described in the FAQs.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability after treatment with this compound and temozolomide.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, temozolomide, or the combination for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 values.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis by flow cytometry.[19][20][21]
-
Cell Treatment: Treat cells with the this compound and temozolomide combination for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Key mechanisms of resistance to this compound and temozolomide.
Caption: A logical workflow for troubleshooting resistance.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
References
- 1. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 4. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein alterations associated with temozolomide resistance in subclones of human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. basketball4kids.pl [basketball4kids.pl]
- 11. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 19. biocompare.com [biocompare.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Delivery and Bioavailability of 5-NIdR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the in vivo delivery and bioavailability of 5-NIdR (5-nitroindolyl-2'-deoxyriboside).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a non-natural nucleoside analog. In vivo, it is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a potent inhibitor of several human DNA polymerases involved in translesion synthesis (TLS), a DNA damage tolerance pathway. By inhibiting TLS, this compound prevents the bypass of DNA lesions created by DNA-damaging chemotherapeutic agents such as temozolomide (B1682018) (TMZ). This leads to an accumulation of DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis in cancer cells.[1][2][3]
2. What are the main challenges associated with the in vivo delivery of this compound?
Like many nucleoside analogs, this compound is a hydrophilic molecule.[2] This property can lead to:
-
Poor oral bioavailability: Hydrophilic drugs are often poorly absorbed from the gastrointestinal tract.[4][5][6]
-
Low cell permeability: Difficulty in crossing cell membranes to reach its intracellular target.
-
Rapid clearance: Hydrophilic compounds are often quickly eliminated from the body.
3. What are the primary strategies to improve the bioavailability of this compound?
The main approaches to enhance the in vivo efficacy of this compound focus on overcoming its hydrophilicity and improving its pharmacokinetic profile. These strategies include:
-
Prodrug formulations: Modifying the this compound molecule, for example, by creating lipophilic ester prodrugs, to enhance its absorption and cellular uptake.[4][7]
-
Nanoparticle encapsulation: Encapsulating this compound in lipid-based (liposomes) or polymer-based (e.g., PLGA) nanoparticles to protect it from degradation, improve circulation time, and facilitate targeted delivery.[5]
4. Are there any known off-target effects of this compound?
While specific studies on the off-target effects of this compound are limited, its mechanism of action, the inhibition of DNA polymerases, suggests potential for off-target effects.[1][3] High concentrations or prolonged exposure could potentially interfere with normal DNA replication and repair in healthy, rapidly dividing cells. However, some studies have indicated that high doses of this compound did not produce the side effects commonly seen with conventional nucleoside analogs in preclinical models.[1][2] Researchers should carefully titrate the dose of this compound to maximize therapeutic synergy with agents like temozolomide while minimizing potential toxicity.
Troubleshooting Guides
Prodrug Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy of ester prodrug | Instability of the ester linkage: Premature hydrolysis in the bloodstream before reaching the target tissue.[3][7] | 1. Modify the promoiety: Use sterically hindered linkers to slow down hydrolysis. 2. Investigate different ester linkages: The rate of enzymatic hydrolysis can vary with the type of ester.[3] |
| Incomplete conversion to the active drug: The prodrug reaches the target tissue but is not efficiently converted to this compound.[7] | 1. Enzyme expression analysis: Confirm the presence and activity of the required esterases in the target tissue. 2. Prodrug design: Select a promoiety that is a known substrate for esterases highly expressed in the target cells. | |
| Toxicity observed with the prodrug | Toxicity of the released promoiety: The cleaved linker molecule may have its own toxic effects.[7] | 1. Select a non-toxic promoiety: Use linkers that are known to be safe and biocompatible (e.g., amino acids, short-chain fatty acids).[4][7] 2. Dose-response studies: Determine the maximum tolerated dose (MTD) of the prodrug. |
Liposomal Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency | Hydrophilicity of this compound: The drug may preferentially stay in the aqueous phase during formulation.[8] | 1. Optimize the formulation method: Use techniques like the small volume incubation method, which can improve the encapsulation of hydrophilic drugs. 2. Modify lipid composition: Incorporate charged lipids or lipids with higher phase transition temperatures to improve drug retention. |
| Rapid clearance of liposomes in vivo | Uptake by the reticuloendothelial system (RES): Macrophages in the liver and spleen can quickly clear liposomes from circulation.[8][9] | 1. PEGylation: Coat the liposome (B1194612) surface with polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes that evade the RES.[10] 2. Optimize particle size: Aim for a particle size of around 100-200 nm for prolonged circulation.[11] |
| Poor drug release at the target site | High stability of the liposome: The liposomal bilayer may not release the encapsulated this compound efficiently.[8] | 1. Use stimuli-responsive liposomes: Design liposomes that release their payload in response to the tumor microenvironment (e.g., low pH, specific enzymes).[12] 2. Incorporate fusogenic lipids: Include lipids that promote the fusion of the liposome with the target cell membrane. |
PLGA Nanoparticle Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency | Hydrophilicity of this compound: The drug rapidly partitions into the external aqueous phase during the emulsification process.[13][14][15] | 1. Use a double emulsion (w/o/w) method: This is generally more suitable for encapsulating hydrophilic drugs.[16] 2. Modify the PLGA polymer: Use PLGA with a higher glycolic acid content to increase its hydrophilicity and improve interaction with the drug.[16] 3. Increase the viscosity of the internal aqueous phase: This can slow down the diffusion of the drug into the external phase. |
| Burst release of the drug | Surface-adsorbed drug: A significant portion of the drug may be adsorbed to the nanoparticle surface. | 1. Optimize the washing steps: Ensure thorough washing of the nanoparticles after formulation to remove surface-adsorbed drug. 2. Modify the PLGA polymer: A higher molecular weight PLGA can create a denser matrix and slow down initial drug release.[1] |
| Variable drug release kinetics | Inconsistent particle size and porosity: The degradation rate of PLGA and subsequent drug release are dependent on these factors.[1] | 1. Precisely control formulation parameters: Factors such as homogenization speed, sonication time, and solvent evaporation rate should be kept consistent. 2. Characterize each batch thoroughly: Measure particle size, polydispersity index, and drug loading for each batch to ensure reproducibility. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Representative Nucleoside Analogs in Mice
| Compound | Dose and Route | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 5-fluoro-2'-deoxycytidine (B1672315) | 25 mg/kg p.o. | - | - | - | ~4% | [9][17] |
| 5-fluoro-2'-deoxycytidine + THU* | 25 mg/kg p.o. + 100 mg/kg p.o. THU | - | - | - | Significantly increased (58-fold increase in exposure) | [9][17] |
| Flavone (B191248) Acetic Acid | 100 mg/kg i.v. | 250,000 | 0.5 | 309,000 | - | [18] |
| Flavone Acetic Acid | 300 mg/kg i.v. | 710,000 | 2.1 | 1,771,000 | - | [18] |
| 16,16-dimethyl Prostaglandin E2 | 0.3 mg/kg s.c. | 44.53 | 1.8 | 112.50 | - | [19] |
| Nicotinamide | 100 mg/kg i.p. | 1,000 nmol/mL | 0.8 (initial), 3.4 (terminal) | - | ~100% | [20] |
| Nicotinamide | 500 mg/kg i.p. | 4,800 nmol/mL | 2 (initial), 5.6 (terminal) | - | ~100% | [20] |
*THU (tetrahydrouridine) is a cytidine (B196190) deaminase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a 5'-O-Aliphatic Ester Prodrug of this compound
This protocol is a general procedure for the synthesis of ester prodrugs and should be optimized for this compound.
Materials:
-
This compound
-
Aliphatic acid (e.g., butyric acid, valeric acid)
-
4-Dimethylaminopyridine (DMAP)
-
1,3-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM), anhydrous
-
Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 mmol) in anhydrous DCM (10 mL).
-
Add the aliphatic acid (2 mmol), DMAP (2 mmol), and DIC (2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6-15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add an additional 10 mL of DCM.
-
Wash the reaction mixture with aqueous sodium bicarbonate solution (2 x 10 mL) followed by water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash silica gel chromatography to obtain the desired 5'-O-aliphatic ester of this compound.[21]
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve this compound in a small volume of deionized water to create the internal aqueous phase.
-
Dissolve PLGA in DCM to create the oil phase.
-
Add the internal aqueous phase to the oil phase and sonicate at high power on an ice bath to form a stable water-in-oil emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion dropwise to a larger volume of PVA solution while stirring vigorously.
-
Sonicate the resulting mixture again, but at a lower power, to form the double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat the washing step 2-3 times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose, trehalose).
-
Protocol 3: Quantification of this compound in Mouse Plasma by HPLC
This is a general template for an HPLC method that would need to be validated for this compound.
Materials:
-
Mouse plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
Internal standard (IS) - a structurally similar compound not present in the plasma
-
C18 reversed-phase HPLC column
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B). The gradient will need to be optimized.
-
Flow Rate: 1 mL/min
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Detection: UV detector at the wavelength of maximum absorbance for this compound, or a mass spectrometer for higher sensitivity and specificity.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of this compound and a constant concentration of the IS into blank mouse plasma.
-
Process these standards in the same way as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of this compound.
-
-
Quantification:
Visualizations
Caption: Signaling pathway of this compound and Temozolomide synergy.
Caption: Workflow for enhancing this compound's in vivo delivery.
Caption: Logical troubleshooting flow for low in vivo efficacy.
References
- 1. Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.rutgers.edu [sites.rutgers.edu]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges of New Generation Liposomes – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. Liposomal Formulations in Clinical Use Progress Challenges and Future Directions[v1] | Preprints.org [preprints.org]
- 11. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 17. Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose-dependent pharmacokinetics of flavone acetic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing 5-NIdR Dosing in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-nitroindolyl-2'-deoxyriboside (5-NIdR) in animal models. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an artificial nucleoside that inhibits translesion DNA synthesis.[1] In vivo, it is converted to 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), which acts as a potent inhibitor of human DNA polymerases involved in replicating damaged DNA.[1] This mechanism is particularly effective when used in combination with DNA alkylating agents like temozolomide (B1682018) (TEM), as this compound prevents the cancer cells from repairing the DNA damage induced by TEM, leading to increased apoptosis.[2]
Q2: What is the rationale for combining this compound with temozolomide (TEM)?
A2: Temozolomide is a DNA-alkylating agent used in the treatment of brain tumors, but resistance is common.[1] this compound synergizes with temozolomide to enhance its anti-cancer effects.[1][2] While TEM damages the DNA of cancer cells, this compound inhibits the polymerases that would otherwise replicate these damaged DNA lesions, a process that can lead to drug resistance.[2] This combination leads to a significant increase in tumor cell apoptosis and has been shown to cause complete tumor regression in murine xenograft models of glioblastoma.[1][2]
Q3: Does this compound show efficacy as a monotherapy?
A3: Current preclinical studies suggest that this compound has weak potency as a monotherapeutic agent against brain cancer cells and does not significantly inhibit tumor growth on its own.[2] Its primary value lies in its synergistic effects when combined with DNA-damaging agents like temozolomide.[2]
Q4: What is the known toxicity profile of this compound in animal models?
A4: Exploratory toxicology investigations have shown that high doses of this compound do not produce the side effects commonly associated with conventional nucleoside analogs.[1] In murine xenograft models, mice treated with this compound alone or in combination with temozolomide did not exhibit overt signs of toxicity, such as weight loss, dehydration, or fatigue.[2]
Q5: Are there any established pharmacokinetic parameters for this compound in mice?
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Lack of Efficacy in Combination Therapy | Suboptimal dosing schedule. | - Verify the timing of administration. This compound should ideally be present when the DNA damage from temozolomide is being processed by the cell. Consider administering this compound concurrently with or shortly after temozolomide.- Perform a dose-escalation study for this compound in combination with a fixed dose of temozolomide to identify the optimal synergistic dose. |
| Poor bioavailability of this compound. | - Assess the formulation and route of administration. If using oral gavage, consider potential degradation in the gastrointestinal tract or poor absorption. Intraperitoneal or intravenous injections may provide more consistent systemic exposure.- Conduct a pilot pharmacokinetic study to measure plasma and tumor concentrations of this compound. | |
| Tumor model resistance. | - Ensure the chosen cancer cell line is sensitive to the DNA-damaging effects of temozolomide.[6]- Consider using an orthotopic xenograft model, as it may better recapitulate the tumor microenvironment and drug delivery challenges of brain tumors compared to subcutaneous models.[6][7] | |
| Unexpected Toxicity or Adverse Events | Vehicle-related toxicity. | - Run a vehicle-only control group to rule out any adverse effects from the solvent used to dissolve this compound. |
| Off-target effects at high doses. | - Although reported to have low toxicity, individual animal models or specific genetic backgrounds may exhibit sensitivity. Reduce the dose and perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[8]- Monitor for subtle signs of toxicity, including changes in behavior, food and water intake, and complete blood counts. | |
| Contamination of the compound. | - Ensure the purity and stability of the this compound compound used in the experiments. | |
| High Variability in Tumor Growth | Inconsistent tumor cell implantation. | - Standardize the cell implantation procedure, including the number of cells, injection volume, and anatomical location.[6]- Use a consistent passage number for the cancer cell line, as prolonged culturing can alter cell characteristics.[9] |
| Animal health and handling stress. | - Ensure all animals are of a similar age and weight at the start of the study.- Minimize stress from handling and procedures, as this can impact tumor growth and animal well-being. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment Group | Tumor Growth Effect | Survival Outcome | Reference |
| Vehicle Control | Uninhibited tumor growth | - | [2] |
| This compound alone | Does not inhibit tumor growth | - | [2] |
| Temozolomide alone | Delays tumor growth | - | [1][2] |
| This compound + Temozolomide | Complete tumor regression | Significant improvement | [1][2] |
Table 2: Observed Toxicity of this compound in Animal Models
| Parameter | Observation | Reference |
| General Health | No overt signs of side effects such as dehydration or fatigue. | [2] |
| Body Weight | No significant weight loss observed in treated mice. | [2] |
| Conventional Side Effects | Does not produce side effects commonly seen with conventional nucleoside analogs. | [1] |
Experimental Protocols
Protocol 1: Glioblastoma Xenograft Mouse Model
This protocol provides a general framework for establishing a subcutaneous xenograft model of glioblastoma to test the efficacy of this compound.
1. Cell Culture:
-
Culture U87 glioblastoma cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells and assess viability using a method like trypan blue exclusion. Viability should be >90%.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.[2]
2. Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or NOD-SCID).
-
Anesthetize the mouse and shave the injection site on the flank.
-
Inject 100 µL of the cell suspension subcutaneously.[2]
-
Monitor the animals regularly for tumor formation.
3. Tumor Monitoring and Treatment:
-
Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups.[2]
-
Prepare the dosing solutions for this compound and temozolomide in an appropriate vehicle.
-
Administer the treatments according to the planned dosing schedule (e.g., daily intraperitoneal injections).
-
Monitor tumor growth and animal weight every two days.[2]
-
Euthanize mice when tumor volume exceeds 1,500 mm³ or if humane endpoints are reached.[2]
Protocol 2: Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of this compound.
1. Animal Model:
-
Use a common mouse strain (e.g., C57BL/6 or BALB/c) of a single sex to begin.
2. Dose Escalation:
-
Start with a low dose of this compound, estimated from any available in vitro data.
-
Employ a dose escalation scheme (e.g., 3+3 design) with at least 3-5 animals per dose group.
-
Administer this compound daily for a set period (e.g., 14 days) via the intended route of administration.
3. Monitoring:
-
Record clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture).
-
Measure body weight daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
4. MTD Determination:
-
The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10% loss in body weight.
Visualizations
Caption: Mechanism of action of this compound in combination with Temozolomide.
Caption: Experimental workflow for a subcutaneous xenograft study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csuohio.edu [csuohio.edu]
- 3. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]
- 6. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 7. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]
- 8. enamine.net [enamine.net]
- 9. Human Tumor Xenografts: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
dealing with experimental artifacts in 5-NIdR cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-NIdR (5-nitroindolyl-2'-deoxyriboside) in cell viability assays, particularly in combination with the DNA alkylating agent temozolomide (B1682018) (TMZ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a non-natural nucleoside analog. On its own, it generally shows low potency and has minimal impact on cell viability. However, it is designed to act synergistically with DNA damaging agents like temozolomide (TMZ). The primary mechanism of this compound is to inhibit the replication of DNA that has been damaged by TMZ. This leads to an accumulation of cells in the S-phase of the cell cycle and ultimately triggers apoptosis (programmed cell death).
Q2: Why am I seeing inconsistent results or a lack of synergistic effect in my this compound and TMZ combination experiments?
A2: Inconsistent results in combination studies can arise from several factors:
-
Cell Line Specificity: The synergistic effect of this compound and TMZ can be cell-line dependent. Ensure the chosen cell line is appropriate for this combination therapy.
-
Drug Concentration and Ratio: The synergistic effect is often dependent on the specific concentrations and ratio of this compound and TMZ used. It is crucial to perform a dose-matrix experiment to determine the optimal synergistic concentrations for your specific cell line.
-
Timing of Treatment: The timing and duration of drug exposure can significantly impact the outcome. Optimizing the incubation time for both single and combination treatments is essential.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform and optimal cell seeding density is used across all wells and experiments.
Q3: Could this compound be directly interfering with my cell viability assay reagents?
A3: While specific studies on this compound interference are limited, it is a known phenomenon that certain compounds, including some nucleoside analogs, can interfere with common cell viability assays.
-
Redox-Based Assays (e.g., MTT, XTT, Resazurin/PrestoBlue): Some compounds can chemically reduce the tetrazolium salts or resazurin, leading to a false positive signal (increased color/fluorescence) that does not correlate with cellular metabolic activity. It is crucial to include a "cell-free" control (media + this compound + assay reagent) to test for direct chemical reduction.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays are generally less prone to interference from colored or reducing compounds. However, if this compound affects cellular ATP metabolism through off-target effects, it could influence the results.
-
DNA Dye-Based Assays: As a nucleoside analog, there is a theoretical possibility that this compound could interfere with the binding of DNA dyes used in cytotoxicity or cell cycle assays. This would depend on the specific dye and its binding mechanism.
Q4: My control (untreated) cells show low viability. What could be the issue?
A4: Low viability in control wells can be due to several factors unrelated to the experimental compounds:
-
Suboptimal Cell Culture Conditions: Ensure proper temperature, humidity, and CO2 levels are maintained.
-
Contamination: Check for microbial (bacteria, yeast, mold) or mycoplasma contamination.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cell health. Use cells within a consistent and low passage range.
-
Edge Effects: Evaporation from the outer wells of a microplate can alter media concentration and affect cell health. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell viability assays.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal in Redox-Based Assays (MTT, PrestoBlue) | 1. Direct reduction of the assay reagent by this compound or TMZ. 2. Phenol (B47542) red in the culture medium interfering with absorbance/fluorescence readings. | 1. Perform a cell-free control by adding this compound and/or TMZ to cell culture medium without cells, then add the assay reagent. If a signal is generated, this indicates direct interference. Consider switching to a non-redox-based assay like an ATP-based assay. 2. Use phenol red-free medium for the duration of the assay. |
| Low Signal or Poor Dose-Response Curve | 1. Suboptimal cell seeding density (too low). 2. Insufficient incubation time with the assay reagent. 3. Incorrect wavelength settings on the plate reader. 4. Compound precipitation. | 1. Optimize the cell seeding density to ensure the signal is within the linear range of the assay. 2. Increase the incubation time with the assay reagent as recommended by the manufacturer. For PrestoBlue, longer incubation times can increase sensitivity.[1] 3. Verify the correct excitation and emission wavelengths for fluorescent assays or the correct absorbance wavelength for colorimetric assays.[2] 4. Visually inspect the wells for any precipitate. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. |
| High Variability Between Replicate Wells | 1. Inconsistent cell seeding. 2. Pipetting errors when adding compounds or assay reagents. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting. 2. Use calibrated pipettes and ensure consistent pipetting technique. 3. Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data points. |
| Synergistic Effect is Not Observed or is Antagonistic | 1. Incorrect drug concentrations or ratio. 2. Suboptimal timing of drug addition. 3. Data analysis method for synergy is inappropriate. | 1. Perform a checkerboard titration with a range of concentrations for both this compound and TMZ to identify the synergistic range. 2. Experiment with different treatment schedules (e.g., pre-treatment with one drug before adding the second). 3. Use established models for calculating synergy, such as the Chou-Talalay method (Combination Index) or Bliss Independence model. |
Experimental Protocols
Protocol 1: PrestoBlue® Cell Viability Assay for this compound and TMZ Combination
This protocol is adapted for assessing cell viability after treatment with this compound and TMZ.
Materials:
-
96-well, black, clear-bottom tissue culture plates
-
Your cell line of interest
-
Complete culture medium (phenol red-free medium is recommended to reduce background)
-
This compound and TMZ stock solutions (e.g., in DMSO)
-
PrestoBlue® Cell Viability Reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and TMZ in culture medium from your stock solutions.
-
For combination treatments, prepare a matrix of concentrations.
-
Include the following controls:
-
Untreated cells (vehicle control, e.g., DMSO at the highest concentration used).
-
Cells treated with this compound alone.
-
Cells treated with TMZ alone.
-
No-cell control (medium only) for background fluorescence.
-
Cell-free control (medium + compounds) to check for direct reagent reduction.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective treatments.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
PrestoBlue® Assay:
-
Warm the PrestoBlue® reagent to room temperature.[1]
-
Add 10 µL of PrestoBlue® reagent directly to each well.[1]
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is a good alternative to redox-based assays as it is less prone to interference from reducing compounds.
Materials:
-
96-well, white, opaque-walled plates
-
Your cell line of interest
-
Complete culture medium
-
This compound and TMZ stock solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the PrestoBlue® protocol, using a white, opaque-walled plate.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Analyze for synergy as described in the PrestoBlue® protocol.
-
Visualizations
Caption: Synergistic action of this compound and TMZ leading to apoptosis.
Caption: A logical workflow for troubleshooting common issues in this compound viability assays.
References
Technical Support Center: Refining 5-NIdR Treatment Protocols for Glioma Subtypes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing 5-Nitro-1-(β-D-ribofuranosyl)imidazole (5-NIdR) in glioma research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in glioma cells?
A1: this compound is a nucleoside analog that acts as an inhibitor of translesion DNA synthesis (TLS).[1] After entering the cell, it is converted into its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP is a potent inhibitor of several human DNA polymerases that are involved in replicating past DNA lesions.[1] In the context of glioma treatment, temozolomide (B1682018) (TMZ) is a DNA alkylating agent that creates DNA lesions.[1] When the standard DNA replication machinery encounters these lesions, it can stall. TLS polymerases are then recruited to bypass these lesions, a process that can lead to mutations and contribute to drug resistance. By inhibiting these TLS polymerases, this compound prevents the bypass of TMZ-induced DNA damage, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.[1][2]
Q2: How does this compound synergize with temozolomide (TMZ)?
A2: The synergistic effect of this compound and TMZ stems from their complementary mechanisms of action. TMZ induces DNA damage, primarily in the form of N7-methylguanine and N3-methyladenine adducts, which can lead to the formation of abasic sites.[3] While these lesions can be cytotoxic, glioma cells can tolerate them by using translesion synthesis (TLS) polymerases to replicate past the damage. This compound inhibits these TLS polymerases.[1] Therefore, when used in combination, TMZ creates the DNA damage, and this compound prevents the cancer cells from tolerating that damage. This leads to a significant increase in the cytotoxic and apoptotic effects compared to either agent alone.[1][2]
Q3: Are there differences in sensitivity to this compound among different glioma subtypes?
A3: While research is ongoing, initial studies have focused on glioblastoma.[1][2][3] However, the sensitivity of different glioma subtypes to this compound, alone or in combination with TMZ, is expected to vary. This variation can be influenced by several factors, including the expression levels of different TLS polymerases, the status of other DNA damage repair pathways (e.g., MGMT expression), and the overall genetic background of the tumor cells. For instance, tumors with a higher reliance on TLS for survival in the face of DNA damage may be more sensitive to this compound. Further research is needed to establish a clear profile of this compound sensitivity across various glioma subtypes like oligodendroglioma and astrocytoma.
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound in glioma have not been extensively studied, potential mechanisms could include:
-
Altered drug metabolism: Changes in the cellular machinery that convert this compound to its active triphosphate form could reduce its efficacy.
-
Upregulation of alternative DNA damage tolerance pathways: Cancer cells might compensate for the inhibition of TLS by upregulating other DNA repair or tolerance mechanisms.
-
Modifications in the target DNA polymerases: Mutations in the TLS polymerases that prevent the binding of 5-NITP could confer resistance.
-
Drug efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for this compound | Cell line heterogeneity or passage number variation. Variability in cell seeding density. Instability of this compound in culture medium. Inconsistent incubation times. | Use cell lines with a consistent passage number and regularly perform cell line authentication. Ensure accurate cell counting and even seeding in multi-well plates. Prepare fresh this compound solutions for each experiment. Protect from light. Standardize all incubation times precisely. |
| Lack of synergistic effect with TMZ | Suboptimal dosing ratio of this compound to TMZ. Cell line is resistant to TMZ (e.g., high MGMT expression). Incorrect timing of drug administration. | Perform a dose-matrix experiment to determine the optimal synergistic ratio for your specific cell line. Verify the MGMT status of your cell line. The synergy of this compound is dependent on TMZ-induced DNA damage. In vitro, co-administration or pre-treatment with TMZ followed by this compound is common. Optimize the timing for your experimental setup. |
| High background in apoptosis assays | Solvent (e.g., DMSO) toxicity. Cell stress due to handling. | Ensure the final DMSO concentration is below 0.1% and include a vehicle control in all experiments. Handle cells gently during seeding, treatment, and harvesting. |
| Low signal in Western blot for DNA damage markers (e.g., γH2AX) | Insufficient drug concentration or incubation time. Timing of sample collection is not optimal for detecting the peak response. Poor antibody quality. | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing a detectable DNA damage response. Collect lysates at various time points post-treatment (e.g., 6, 12, 24, 48 hours). Validate your primary antibody and use appropriate positive and negative controls. |
Data Presentation
Table 1: Representative IC50 Values of this compound and Temozolomide (TMZ) in Different Glioma Cell Lines (72-hour treatment)
| Cell Line | Glioma Subtype | This compound IC50 (µM) | TMZ IC50 (µM) | This compound (at 10 µM) + TMZ IC50 (µM) |
| U87-MG | Glioblastoma | >100 | ~250 | ~75 |
| LN229 | Glioblastoma | >100 | ~150 | ~50 |
| A172 | Glioblastoma | >100 | ~300 | ~90 |
| T98G | Glioblastoma | >100 | >1000 (Resistant) | ~400 |
| Hs 683 | Oligodendroglioma | >100 | ~200 | ~60 |
| MO59K | Oligodendroglioma | >100 | ~180 | ~55 |
| 1321N1 | Astrocytoma | >100 | ~220 | ~70 |
| SW1783 | Astrocytoma | >100 | ~280 | ~85 |
Disclaimer: The IC50 values for this compound presented in this table are representative and intended for illustrative purposes, based on the finding that its LD50 is greater than 100 µg/mL (which is significantly higher than typical small molecule inhibitors).[2] Actual values should be determined experimentally for each cell line and specific experimental conditions. TMZ IC50 values are based on literature reports and can vary.[4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, alone and in combination with TMZ, on glioma cells.
Methodology:
-
Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of this compound and TMZ in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agent or combination). Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and TMZ.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound, TMZ, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for DNA Damage Response
Objective: To detect the activation of DNA damage signaling pathways.
Methodology:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, p-CHK1, p-ATM, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound in combination with TMZ in glioma cells.
Caption: General experimental workflow for evaluating this compound in glioma cells.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OBM Neurobiology | Examining the Role of Specialized DNA Polymerases in the Development of Temozolomide Resistance in Glioblastoma Multiforme [lidsen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide treatment combined with AZD3463 shows synergistic effect in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in 5-NIdR-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 5-nitroindolyl-2'-deoxyriboside (5-NIdR).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an artificial nucleoside that acts as a chemosensitizer, primarily used in combination with the DNA alkylating agent temozolomide (B1682018) (TMZ) for the treatment of brain cancer. Its mechanism of action involves the intracellular conversion to 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), which then selectively inhibits DNA polymerases involved in translesion synthesis (TLS). By inhibiting the replication of damaged DNA, this compound enhances the cytotoxic effects of DNA-damaging agents like TMZ, leading to increased apoptosis and S-phase cell cycle arrest in cancer cells.
Q2: How should this compound be reconstituted and stored to ensure stability?
A2: For optimal stability, lyophilized this compound should be stored at -20°C. To reconstitute, use a sterile, nuclease-free solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light. Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate cell culture medium.
Q3: What are the most common sources of variability in this compound experiments?
A3: Variability in this compound experiments can arise from several factors:
-
Compound Stability: Improper storage and handling of this compound can lead to degradation and loss of activity.
-
Cell Health and Passage Number: The physiological state of the cells, including their passage number and confluency, can significantly impact their response to treatment.
-
Inconsistent Dosing: Inaccurate pipetting and dilution of this compound and temozolomide can lead to significant variations in the final concentrations.
-
Assay-Specific Variability: Different cell viability or apoptosis assays have inherent variabilities. For instance, colorimetric assays like MTT can be affected by the metabolic state of the cells, which might be altered by the treatment.
-
Data Analysis: The methods used for data analysis, such as the calculation of IC50 values or synergy scores, can introduce variability.
Q4: How can I assess the synergistic effect of this compound and temozolomide?
A4: The synergistic effect of this compound and temozolomide can be assessed using various methods, such as the Combination Index (CI) method based on the Chou-Talalay equation. This method involves treating cells with a range of concentrations of each drug alone and in combination at a constant ratio. The CI value is then calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound-based experiments.
A. Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell distribution by microscopy. |
| Inaccurate drug concentrations. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Unexpectedly low or high cell viability | Incorrect drug concentrations. | Verify the calculations for your stock and working solutions. |
| Cell line resistance or sensitivity. | Ensure you are using the appropriate concentration range for your specific cell line. Perform a dose-response curve to determine the optimal concentration range. | |
| Issues with the viability assay itself. | For MTT assays, ensure the formazan (B1609692) crystals are fully dissolved. For luciferase-based assays, ensure the reagents are properly equilibrated to room temperature. |
B. Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Recommended Solution |
| Low percentage of apoptotic cells | Suboptimal drug concentrations or incubation time. | Optimize the concentrations of this compound and temozolomide and the treatment duration. A time-course experiment may be necessary. |
| Cells are in late-stage apoptosis or necrosis. | Analyze cells at earlier time points. Use a viability dye like Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells. | |
| Technical issues with the staining protocol. | Ensure cells are handled gently to avoid mechanical damage. Use the recommended buffers and incubation times for the Annexin V/PI staining. | |
| High background staining | Non-specific binding of Annexin V. | Wash cells thoroughly with binding buffer. Ensure the calcium concentration in the binding buffer is optimal. |
| Cell clumps. | Ensure a single-cell suspension before staining by gentle pipetting or filtering. |
C. Cell Cycle Analysis (e.g., Propidium Iodide Staining)
| Problem | Possible Cause | Recommended Solution |
| Poor resolution of cell cycle peaks | Cell clumping. | Prepare a single-cell suspension. Add ethanol (B145695) dropwise while vortexing during the fixation step to prevent clumping. |
| Inappropriate cell number. | Use an optimal cell concentration for staining (e.g., 1x10^6 cells/mL). | |
| RNase treatment is insufficient. | Ensure complete RNA digestion by using an adequate concentration of RNase A and incubating for the recommended time. | |
| Shift in G1/G0 peak position | Instrument settings are not optimal. | Ensure the flow cytometer is properly calibrated. Use the same voltage settings for all samples in an experiment. |
| Debris or dead cells. | Gate out debris and doublets during data analysis. Use a viability dye if analyzing live cells. |
III. Experimental Protocols
A. Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed glioblastoma cells (e.g., U87MG, A172, SW1088) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and temozolomide in cell culture medium. Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, temozolomide, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls to set up compensation and gates for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
C. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound and/or temozolomide as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Quantitative Data Summary
The following tables summarize representative quantitative data from experiments with temozolomide in glioblastoma cell lines. These values can serve as a reference for designing experiments with this compound and temozolomide combinations.
Table 1: IC50 Values of Temozolomide in Glioblastoma Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| U87MG | 72 | ~100-250 | |
| A172 | 72 | ~15-50 | |
| T98G | 72 | ~200-500 |
Table 2: Effect of Temozolomide on Cell Cycle Distribution in U87MG Cells
| Treatment | % G0/G1 | % S | % G2/M | Reference |
| Control | ~60-70% | ~15-25% | ~10-20% | |
| Temozolomide | Decrease | Increase | Increase |
Table 3: Effect of Temozolomide on Apoptosis in U87MG Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Reference |
| Control | <5% | <5% | |
| Temozolomide | Increased | Increased |
V. Visualizations
Caption: Mechanism of synergistic action of this compound and Temozolomide.
Caption: General experimental workflows for this compound-based assays.
Caption: A logical troubleshooting workflow for this compound experiments.
Technical Support Center: Co-administration of 5-NIdR and Temozolomide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the co-administration of 5-NIdR (5-nitro-indazole-riboside) and temozolomide (B1682018) (TMZ) in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of synergistic action between this compound and temozolomide?
Temozolomide (TMZ) is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[1][2] This DNA damage, particularly the O6-methylguanine adduct, can lead to mismatched base pairing during DNA replication, triggering cell cycle arrest and apoptosis.[1][3] However, cancer cells can develop resistance, often through the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) or by utilizing translesion synthesis (TLS) to bypass the DNA lesions.[4][5][6]
This compound is a non-natural nucleoside analog that, when converted to its triphosphate form (5-NITP) within the cell, acts as a potent inhibitor of DNA polymerases involved in TLS.[7][8] By inhibiting TLS, this compound prevents cancer cells from replicating damaged DNA, leading to an accumulation of single- and double-strand DNA breaks. This results in S-phase arrest and a significant increase in apoptosis, thus synergistically enhancing the cytotoxic effects of TMZ.[7][9]
Q2: What are the expected outcomes of successful this compound and TMZ co-administration in cancer cell lines?
Successful co-administration should result in a synergistic reduction in cell viability compared to either agent alone. Key expected outcomes include:
-
Increased Apoptosis: A significantly higher percentage of apoptotic cells, as measured by assays like Annexin V/PI staining.[9]
-
Cell Cycle Arrest: An accumulation of cells in the S-phase of the cell cycle, indicating that DNA replication is being stalled at the sites of TMZ-induced damage.[9]
-
Reduced IC50 Values: The concentration of TMZ required to achieve 50% inhibition of cell growth (IC50) should be substantially lower in the presence of this compound.
-
Tumor Regression in vivo: In xenograft models, the combination treatment has been shown to cause complete tumor regression, whereas TMZ alone only slows tumor growth.[7][9]
Q3: What are some common mechanisms of resistance to temozolomide?
Resistance to TMZ is a significant clinical challenge. The primary mechanisms include:
-
MGMT Expression: The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) directly removes the methyl group from the O6 position of guanine, reversing the cytotoxic lesion.[4][10]
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system fails to recognize the O6-methylguanine:thymine mispair, preventing the futile repair cycles that lead to DNA strand breaks and apoptosis.[5][11]
-
Base Excision Repair (BER): The BER pathway, which involves enzymes like poly (ADP-ribose) polymerase (PARP), can repair other TMZ-induced lesions such as N7-methylguanine and N3-methyladenine.[2]
-
Translesion Synthesis (TLS): Specialized DNA polymerases can bypass TMZ-induced DNA lesions, allowing the cell to continue replicating despite the damage.[6]
-
Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein can reduce the intracellular concentration of TMZ.[12]
-
Glioma Stem Cells (GSCs): A subpopulation of cancer cells with stem-like properties can exhibit inherent resistance to TMZ.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound and TMZ.
Issue 1: Suboptimal or No Synergistic Effect Observed
Possible Causes:
-
Drug Concentration and Ratio: The synergistic effect is often dependent on the specific concentrations and ratio of the two drugs.
-
Drug Stability: Temozolomide is unstable at neutral or alkaline pH and has a short half-life in aqueous solutions at physiological pH (approximately 1.8 hours).[7][10][13]
-
Cell Line Characteristics: The cell line being used may have intrinsic resistance mechanisms that are not overcome by this compound, such as high MGMT expression or a deficient MMR system.[4][11]
-
Timing of Drug Addition: The timing of the addition of each drug could influence the outcome.
-
Off-Target Effects: Unforeseen off-target effects of this compound could interfere with the expected synergy.[3][14][15][16]
Solutions:
-
Optimize Drug Concentrations: Perform a dose-matrix experiment, testing a range of concentrations for both this compound and TMZ to identify the optimal synergistic ratio. Utilize synergy analysis software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[17][18][19][20]
-
Ensure TMZ Activity: Prepare fresh TMZ solutions immediately before each experiment. Consider the short half-life of TMZ in your experimental design, especially for longer incubation periods.
-
Characterize Your Cell Line: Assess the MGMT promoter methylation status and MMR protein expression in your cell line. The synergistic effect of this compound is expected to be more pronounced in MGMT-proficient and MMR-proficient cell lines where TLS is a key resistance mechanism.
-
Staggered Dosing: Experiment with different dosing schedules, such as pre-treating with TMZ for a period to induce DNA damage before adding this compound.
-
Validate PARP Inhibition: Although this compound's primary mechanism is not direct PARP inhibition, TMZ-induced DNA damage activates PARP. You can validate the cellular response to DNA damage by assessing PARP cleavage or PARylation levels via Western blot or immunofluorescence.[21][22]
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, MTS)
Possible Causes:
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay): This can lead to inaccurate absorbance readings.[23]
-
Interference from Test Compounds: The chemical properties of this compound or TMZ could interfere with the assay reagents.[19]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to high variability.[19]
-
"Edge Effect": Wells on the outer edges of a microplate can be prone to evaporation, affecting cell growth and assay results.[19]
Solutions:
-
Proper Solubilization: For MTT assays, ensure complete dissolution of formazan crystals by thorough mixing and using an appropriate solubilization buffer (e.g., acidified SDS).[23] Alternatively, use a water-soluble formazan assay like MTS or XTT.
-
Compound Interference Control: Include control wells with the drugs in cell-free media to check for any direct reaction with the assay reagents.
-
Homogenous Cell Suspension: Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier.
Issue 3: Inconsistent Results in Apoptosis Assays (Annexin V/PI Staining)
Possible Causes:
-
High Background Staining in Negative Controls: This can be due to improper sample handling, reagent issues, or poor cell health.[11][22][24]
-
Weak or No Apoptotic Signal: The drug concentrations or incubation time may be insufficient to induce detectable apoptosis.[24]
-
Predominance of Late Apoptotic/Necrotic Cells: The treatment may be too harsh, causing rapid cell death and bypassing the early apoptotic stage.[25][26]
Solutions:
-
Optimize Staining Protocol: Titrate Annexin V and PI concentrations, ensure the use of calcium-containing binding buffer for Annexin V, and include appropriate controls (unstained, single-stained).[11][25] Handle cells gently to avoid mechanical membrane damage.
-
Time-Course and Dose-Response: Perform a time-course experiment (e.g., 24, 48, 72 hours) and test different concentrations of the drug combination to identify the optimal window for detecting early apoptosis.
-
Reduce Treatment Severity: If observing mostly late-stage apoptosis, consider reducing the drug concentrations or the incubation time.
Issue 4: Poor Resolution in Cell Cycle Analysis
Possible Causes:
-
Cell Clumping: Aggregates of cells will not be accurately analyzed by the flow cytometer.[27]
-
Inadequate RNase Treatment: Propidium iodide (PI) can also bind to RNA, leading to a high background signal and poor resolution of DNA content peaks.[28][29]
-
Incorrect Fixation: The choice of fixative can impact the quality of the cell cycle histogram.[28]
Solutions:
-
Single-Cell Suspension: Gently pipette or filter the cell suspension before staining and analysis to remove clumps.[27]
-
Optimize RNase Treatment: Ensure sufficient concentration and incubation time with RNase to degrade all RNA.[29]
-
Ethanol (B145695) Fixation: Cold 70% ethanol is often the preferred fixative for cell cycle analysis as it typically yields better resolution than paraformaldehyde.[30]
Data Presentation
Table 1: In Vitro Cytotoxicity of Temozolomide in Glioblastoma Cell Lines
| Cell Line | MGMT Status | IC50 (µM) - 72h exposure | IC50 (µM) - 5-day exposure | Reference(s) |
| A172 | Methylated (Low expression) | ~200-400 | ~125 | [12][30] |
| LN229 | Methylated (Low expression) | - | - | [12] |
| U87-MG | Unmethylated (High expression) | ~200-400 | ~105 | [30][31] |
| T98G | Unmethylated (High expression) | >400 | ~247 | [30] |
| SF268 | Unmethylated (High expression) | 147.2 ± 2.1 | - | [12] |
| G76 | Methylated (Low expression) | 1.76 | - | [32] |
| BT-142 | - | 15.33 | - | [32] |
| G43 | Unmethylated (High expression) | 165.43 | - | [32] |
| G75 | Unmethylated (High expression) | 106.73 | - | [32] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 2: Expected Outcomes of this compound and Temozolomide Co-administration
| Parameter | Expected Outcome | Rationale |
| Cell Viability | Synergistic decrease | Inhibition of TLS by this compound prevents repair of TMZ-induced DNA damage, leading to enhanced cell death. |
| Apoptosis | Significant increase in early and late apoptotic populations | Accumulation of irreparable DNA damage triggers apoptotic pathways.[9] |
| Cell Cycle | Arrest in S-phase | This compound blocks DNA replication at sites of TMZ-induced lesions.[9] |
| DNA Damage | Increased levels of single- and double-strand breaks | Unrepaired DNA lesions lead to the formation of DNA strand breaks.[9] |
| In Vivo Tumor Growth | Complete tumor regression | The potent synergistic cytotoxicity observed in vitro translates to enhanced anti-tumor efficacy in animal models.[7][9] |
Experimental Protocols
Detailed Methodology for Synergy Assessment using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[5][31][32][33]
-
Determine IC50 for Single Agents:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Treat cells with a serial dilution of this compound alone and TMZ alone for a defined period (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Calculate the IC50 value for each drug individually using non-linear regression analysis.
-
-
Constant-Ratio Combination Experiment:
-
Prepare stock solutions of this compound and TMZ.
-
Create a series of drug mixtures where the ratio of the two drugs is kept constant (e.g., based on the ratio of their individual IC50 values).
-
Treat cells with serial dilutions of this fixed-ratio combination.
-
Perform a cell viability assay after the desired incubation period.
-
-
Data Analysis with CompuSyn Software:
-
Enter the dose-response data for the single agents and the combination into the CompuSyn software.[17][18][19][20][34]
-
The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The software will also generate graphical representations such as Fa-CI plots (Combination Index vs. Fraction affected) and isobolograms for data visualization.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of synergistic cytotoxicity of this compound and TMZ.
Experimental Workflow
Caption: General experimental workflow for assessing this compound and TMZ synergy.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting experiments.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. benchchem.com [benchchem.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective cell cycle arrest in glioblastoma cell lines by quantum molecular resonance alone or in combination with temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 15. mdpi.com [mdpi.com]
- 16. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. en.ice-biosci.com [en.ice-biosci.com]
- 23. researchgate.net [researchgate.net]
- 24. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. estudogeral.uc.pt [estudogeral.uc.pt]
- 28. researchgate.net [researchgate.net]
- 29. Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. combosyn.com [combosyn.com]
Technical Support Center: 5-NIdR Off-Target Activity
Welcome to the technical support center for 5-NIdR (5-nitroindolyl-2'-deoxyriboside). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help mitigate off-target activity during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-natural nucleoside designed to enhance the efficacy of DNA alkylating agents like temozolomide (B1682018) (TMZ).[1][2] After entering the cell, it is converted into its triphosphate form (5-NITP), which acts as a potent inhibitor of translesion DNA synthesis (TLS).[2] Specifically, it inhibits the ability of DNA polymerases to replicate past DNA lesions created by TMZ, leading to increased apoptosis in cancer cells.[1][2]
Q2: What are the potential off-target activities of this compound?
A2: While this compound is designed to selectively inhibit translesion synthesis polymerases, potential off-target effects could include:
-
Inhibition of other DNA polymerases: It may inhibit replicative DNA polymerases to some extent, although it is designed for selectivity.[3]
-
Cellular Toxicity: At high concentrations, like many nucleoside analogs, it may induce general cytotoxicity through mechanisms such as oxidative stress, mitochondrial dysfunction, or DNA damage.[4][5]
-
Induction of DNA repair pathways: The cellular response to the incorporation or presence of a non-natural nucleotide could trigger various DNA repair mechanisms.[6]
Q3: How is this compound's off-target activity different from that of CRISPR/Cas9?
A3: The off-target activity of this compound is fundamentally different from CRISPR/Cas9. CRISPR off-targets are unintended genomic edits at DNA sites with sequence similarity to the guide RNA.[7][8] In contrast, this compound's off-target effects are pharmacological, involving unintended interactions with proteins (like various polymerases) or pathways, leading to cellular toxicity.[9][10] Strategies to mitigate these effects focus on biochemical and cellular approaches rather than sequence design.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High levels of cytotoxicity observed in control cell lines (not treated with temozolomide).
| Possible Cause | Suggested Solution |
| Concentration Too High | This compound alone has weak monotherapeutic potency but can be toxic at high doses.[1] Perform a dose-response curve to determine the optimal sub-lethal concentration for your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to nucleoside analogs. Consider testing a range of cell lines. |
Issue 2: Inconsistent results or lack of synergistic effect with temozolomide.
| Possible Cause | Suggested Solution |
| Suboptimal Dosing Regimen | The timing and dosage of both this compound and TMZ are critical. Optimize the dosing schedule (e.g., pre-treatment with this compound vs. co-administration).[2] |
| Cellular Uptake/Metabolism | The conversion of this compound to its active triphosphate form can vary between cell types. Verify the expression of relevant nucleoside kinases. |
| Drug Degradation | Ensure proper storage and handling of this compound and TMZ solutions to prevent degradation. |
Issue 3: Observing unexpected cellular phenotypes (e.g., cell cycle arrest, senescence).
| Possible Cause | Suggested Solution |
| Off-Target Pathway Activation | This compound may be activating stress-response or DNA damage pathways.[5][11] Use cellular assays (e.g., Western blot for cell cycle markers, SA-β-gal staining for senescence) to investigate these effects. |
| Mitochondrial Stress | Nucleoside analogs can sometimes interfere with mitochondrial DNA polymerases.[3] Assess mitochondrial health using assays for membrane potential or reactive oxygen species (ROS).[12] |
Strategies to Reduce Off-Target Activity
A systematic approach is crucial for minimizing off-target effects while preserving the desired on-target activity.
Caption: Workflow for mitigating this compound off-target activity.
Quantitative Data Summary
While specific quantitative data on reducing this compound off-target effects is limited, the following table summarizes general strategies for nucleoside analogs and siRNAs that can be adapted. The key principle is to use the lowest effective concentration.
| Strategy | Parameter Measured | Result | Reference |
| Dose Reduction (siRNA) | Number of off-target transcripts | Reducing siRNA concentration from 25 nM to 1 nM significantly decreased the number of down-regulated off-target genes while maintaining on-target silencing. | [13] |
| Chemical Modification (gRNA) | Off-target cleavage activity | Incorporation of 2'-O-methyl-3'-phosphonoacetate (MP) modifications in gRNAs reduced off-target cleavage by up to 40-120 fold. | [7][14] |
| Targeted Delivery (Nanoparticles) | Off-target accumulation | Using nanoparticle delivery systems can reduce accumulation in non-tumor tissues, thereby minimizing systemic toxicity. | [15][16] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that is cytotoxic to a cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the desired concentrations of this compound, TMZ, the combination, and controls (e.g., staurosporine (B1682477) as a positive control).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently by orbital shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize results to a cell viability assay to account for differences in cell number.
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. csuohio.edu [csuohio.edu]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and induction of repairable DNA damage by photoactivated 5-nitrofurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. advinus.com [advinus.com]
- 12. Biochemical and cellular assays | abcam [abcam.com]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving CRISPR-Cas specificity with chemical modifications in single-guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reducing off-target drug accumulation by exploiting a type-III interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nano-drug delivery systems integrated with low radiation doses for enhanced therapeutic efficacy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-NIdR for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges of scaling up 5-nitroindole-2'-deoxyriboside (5-NIdR) for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, formulation, and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from benchtop to preclinical quantities?
A1: Scaling up the synthesis of this compound introduces several challenges that are not always apparent at the lab scale. These primarily include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to runaway reactions in larger reactors due to a decreased surface-area-to-volume ratio, resulting in poor heat dissipation.[1] This can lead to the formation of impurities and potential safety hazards.
-
Mixing Efficiency: Achieving homogenous mixing is more difficult in large vessels, which can lead to localized "hot spots" of high reactant concentration.[1][2] This can result in incomplete reactions and the formation of side products.
-
Reagent Addition and Control: The rate of reagent addition becomes a critical parameter at scale to control reaction temperature and minimize impurity formation.
-
Impurity Profile Changes: Minor impurities at a small scale can become significant at a larger scale, requiring more robust purification methods.[1]
Q2: How can I improve the yield and purity of this compound during scale-up?
A2: To improve yield and purity during scale-up, consider the following:
-
Process Optimization: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry for the larger scale.
-
Solvent Selection: Choose a solvent that not only provides good solubility for the reactants but is also easy to remove and recycle at an industrial scale.
-
Crystallization Studies: Develop a robust crystallization method for the final product. This is often the most effective way to remove impurities and isolate a highly pure product.
-
Chromatography Alternatives: While effective at the lab scale, chromatographic purification can be costly and time-consuming for large quantities.[3] Explore alternatives like crystallization, extraction, and filtration.
Q3: What are the key stability concerns for this compound, and how can they be addressed?
A3: Like many nucleoside analogs, this compound may be susceptible to degradation under certain conditions. Key concerns include:
-
Hydrolytic Stability: The glycosidic bond can be susceptible to cleavage under acidic conditions. It is crucial to maintain a neutral pH during processing and in the final formulation.
-
Photostability: The nitroindole moiety may be light-sensitive. Protect the compound from light during synthesis, purification, and storage.
-
Oxidative Stability: While not as common, oxidation can be a concern. Store the final product under an inert atmosphere (e.g., nitrogen or argon) if initial stability studies indicate sensitivity to oxygen.
Q4: What are the best practices for formulating the poorly water-soluble this compound for in vivo preclinical studies?
A4: Due to its low aqueous solubility, formulating this compound for preclinical studies requires careful consideration.[4][5][6][7] Effective strategies include:
-
Co-solvent Systems: Using a mixture of a biocompatible organic solvent (e.g., DMSO, ethanol) and an aqueous vehicle can increase solubility. However, the concentration of the organic solvent should be kept to a minimum to avoid toxicity.
-
Surfactant-based Formulations: Micellar solutions using surfactants like Tween 80 or Cremophor EL can enhance the solubility of hydrophobic compounds.[4]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its dissolution rate and bioavailability.[6]
-
Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve absorption.[4]
Troubleshooting Guides
Synthesis Scale-Up
| Problem | Potential Cause | Troubleshooting Action |
| Low Yield | Inefficient heat transfer leading to side reactions. | - Improve reactor cooling efficiency.- Slow down the rate of reagent addition.- Use a more dilute reaction mixture. |
| Poor mixing causing incomplete reaction. | - Increase stirring speed.- Use a different type of impeller for better mixing.- Evaluate the reactor geometry for dead zones. | |
| High Impurity Levels | "Hot spots" from poor mixing or rapid reagent addition. | - Implement controlled, slow addition of critical reagents.- Optimize mixing parameters. |
| Different reaction kinetics at a larger scale. | - Re-optimize reaction temperature and time for the larger volume. | |
| Difficulty in Product Isolation | Product oiling out instead of crystallizing. | - Screen different anti-solvents and crystallization temperatures.- Seed the solution with a small amount of pure this compound crystals. |
| Product is too soluble in the reaction solvent. | - Choose a solvent in which the product has lower solubility at the desired crystallization temperature. |
Purification
| Problem | Potential Cause | Troubleshooting Action |
| Incomplete Removal of a Key Impurity by Crystallization | Co-crystallization of the impurity with the product. | - Experiment with different crystallization solvents or solvent mixtures.- Consider a multi-step crystallization process. |
| Impurity has similar solubility to the product. | - If crystallization is ineffective, a chromatographic polishing step may be necessary. | |
| Low Recovery from HPLC Purification | Product precipitation on the column. | - Adjust the mobile phase composition to increase solubility.- Reduce the sample concentration. |
| Irreversible binding to the stationary phase. | - Test different stationary phases (e.g., C8 instead of C18).- Modify the mobile phase pH. |
Formulation
| Problem | Potential Cause | Troubleshooting Action |
| Precipitation of this compound in the Formulation Upon Standing | Supersaturation of the vehicle. | - Increase the amount of co-solvent or surfactant.- Perform a solubility screen to identify a more suitable vehicle. |
| Change in temperature affecting solubility. | - Store the formulation at a controlled temperature. | |
| Inconsistent Bioavailability in Animal Studies | Variable dissolution of the formulated drug. | - If using a suspension, ensure uniform particle size distribution.- For oral formulations, consider the effect of food on absorption. |
| Instability of the formulation. | - Conduct short-term stability studies of the formulation under relevant storage conditions. |
Data Presentation
Table 1: Illustrative Comparison of this compound Synthesis at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Preclinical Batch (10 kg) |
| Typical Yield | 75% | 65% | 60% |
| Purity (by HPLC) | >99% | 98.5% | 98.0% |
| Major Impurity 1 | 0.1% | 0.5% | 0.8% |
| Major Impurity 2 | Not Detected | 0.2% | 0.4% |
| Reaction Time | 4 hours | 8 hours | 12 hours |
| Purification Method | Flash Chromatography | Crystallization | Multi-step Crystallization |
Note: The data in this table is illustrative and intended to highlight potential trends during scale-up.
Table 2: Illustrative Forced Degradation Study Results for this compound
| Stress Condition | Duration | % Degradation | Major Degradants Formed |
| Acidic (0.1 M HCl) | 24 hours | 15% | Hydrolysis of glycosidic bond |
| Basic (0.1 M NaOH) | 24 hours | 5% | Minor degradation of the nitroindole ring |
| Oxidative (3% H₂O₂) | 24 hours | 2% | Trace oxidation products |
| Thermal (80°C) | 48 hours | <1% | No significant degradation |
| Photolytic (ICH Q1B) | 24 hours | 8% | Photodegradation products of the nitroindole moiety |
Note: The data in this table is illustrative and based on typical degradation pathways for similar compounds.
Experimental Protocols
Protocol 1: Illustrative Scaled-Up Synthesis of this compound (1 kg Scale)
Materials:
-
1-Deoxy-1-(5-nitro-1H-indol-1-yl)-β-D-ribofuranose derivative (starting material)
-
Appropriate deprotection reagents (e.g., ammonia (B1221849) in methanol)
-
Solvents for reaction and crystallization (e.g., methanol, ethyl acetate)
Procedure:
-
Charge a 50 L glass-lined reactor with the starting material and methanol.
-
Cool the mixture to 0-5°C with constant stirring.
-
Slowly add the deprotection reagent over 2-3 hours, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, neutralize the mixture with an appropriate acid if necessary.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform a solvent exchange to ethyl acetate.
-
Heat the mixture to reflux to dissolve the crude product, then cool slowly to initiate crystallization.
-
Isolate the crystalline product by filtration and wash with cold ethyl acetate.
-
Dry the product under vacuum at 40°C to a constant weight.
Protocol 2: HPLC Purification of this compound
Instrumentation:
-
Preparative HPLC system with a UV detector
Column:
-
Reverse-phase C18 column (e.g., 250 x 50 mm, 10 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient:
-
A linear gradient from 10% B to 50% B over 30 minutes.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Inject the solution onto the preparative HPLC column.
-
Collect fractions corresponding to the main product peak, detected at an appropriate wavelength (e.g., 265 nm).
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the resulting aqueous solution to obtain the purified this compound as a solid.
Protocol 3: Stability-Indicating HPLC Method for this compound
Instrumentation:
-
Analytical HPLC system with a photodiode array (PDA) detector
Column:
-
Reverse-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase:
-
A: 20 mM phosphate (B84403) buffer, pH 7.0
-
B: Acetonitrile
Gradient:
-
A linear gradient from 5% B to 70% B over 25 minutes.
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Subject aliquots of the stock solution to forced degradation conditions (as described in Table 2).
-
Inject the stressed samples and an unstressed control onto the HPLC system.
-
Monitor the separation at a suitable wavelength, and use the PDA detector to assess peak purity and identify any new peaks corresponding to degradation products.
Mandatory Visualizations
Caption: High-level workflow for the scaled-up synthesis of this compound.
Caption: A typical crystallization workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. sdlookchem.com [sdlookchem.com]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
A Comparative Guide to the Synergistic Efficacy of 5-NIdR and Temozolomide in Glioblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-tumor effects of the novel nucleoside analog 5-Nitroindolyl-2'-deoxyriboside (5-NIdR) when used in combination with the standard-of-care chemotherapeutic agent temozolomide (B1682018) (TMZ) for the treatment of glioblastoma (GBM). The data presented herein, compiled from preclinical studies, demonstrates a potentiation of TMZ's cytotoxic effects, offering a promising strategy to overcome therapeutic resistance.
Comparative Efficacy: In Vitro and In Vivo Studies
The combination of this compound and TMZ exhibits a significant synergistic effect in killing glioblastoma cells and inhibiting tumor growth, surpassing the efficacy of either agent alone.
In Vitro Cytotoxicity
The synergistic cytotoxicity of this compound and TMZ has been demonstrated in glioblastoma cell lines. In U87 glioblastoma cells, a combination of sublethal concentrations of this compound (100 µg/mL) and TMZ (100 µmol/L) resulted in a synergistic increase in cell death compared to the individual treatments[1].
| Treatment Group | Concentration | Non-Viable Cells (%)[1] |
| Control | - | ~5 |
| This compound | 100 µg/mL | 12.3 ± 2.2 |
| Temozolomide (TMZ) | 100 µmol/L | 10.2 ± 1.1 |
| This compound + TMZ (Additive Effect) | 100 µg/mL + 100 µmol/L | 22.5 ± 2.8 |
| This compound + TMZ (Observed Synergistic Effect) | 100 µg/mL + 100 µmol/L | 33.8 ± 3.0 |
Induction of Apoptosis
The synergistic cell killing is attributed to a significant increase in apoptosis. Flow cytometry analysis using Annexin V staining revealed a marked increase in early and late-stage apoptotic U87 cells when treated with the combination of this compound and TMZ[1][2].
| Treatment Group | Apoptotic Cells (%) |
| Control | Low |
| This compound alone | Moderate Increase |
| TMZ alone | Moderate Increase |
| This compound + TMZ | Significant Increase [1][2] |
In Vivo Tumor Regression
In a murine xenograft model of glioblastoma, the combination of this compound and TMZ led to complete tumor regression, a dramatic improvement over TMZ monotherapy which only delayed tumor growth.[1][3][4] Treatment with this compound alone did not significantly affect the rate of tumor growth compared to the vehicle control[2].
| Treatment Group | Tumor Growth Outcome[2] |
| Vehicle Control | Progressive Tumor Growth |
| This compound alone | No significant effect on tumor growth |
| Temozolomide (TMZ) alone | 2-fold slowing of tumor growth rate |
| This compound + TMZ | Complete tumor regression within two weeks |
Mechanism of Synergism: Inhibition of Translesion DNA Synthesis
The synergistic interaction between this compound and temozolomide is rooted in their complementary mechanisms of action targeting DNA.
Temozolomide is an alkylating agent that introduces methyl groups onto DNA bases, with the most cytotoxic lesion being O6-methylguanine (O6-MeG).[5][6] This damage, if unrepaired, leads to mismatched base pairing during DNA replication, triggering futile cycles of mismatch repair (MMR), DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[5][7] However, cancer cells can overcome this damage through DNA repair mechanisms, including the specialized process of translesion DNA synthesis (TLS), which allows replication to proceed across DNA lesions, often at the cost of introducing mutations.[5][8]
This compound acts as a potent inhibitor of TLS.[1][3][9] In its triphosphate form (5-nitroindolyl-2'-deoxyriboside triphosphate or 5-NITP), it is incorporated opposite DNA lesions by specialized human DNA polymerases involved in TLS, such as pol η, pol ι, and pol κ.[1] Following incorporation, 5-NITP acts as a chain terminator, halting further DNA synthesis.[9]
By inhibiting TLS, this compound prevents the bypass of TMZ-induced DNA damage. This leads to an accumulation of irreparable DNA lesions, causing a stall in DNA replication during the S-phase of the cell cycle, an increase in DNA single- and double-strand breaks, and a subsequent robust apoptotic response.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Temozolomide Resistance in Glioblastoma via Enhanced NAD+ Bioavailability and Inhibition of Poly-ADP-Ribose Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Temozolomide Resistance Using a Novel Acquired Resistance Model in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of translesion DNA syn... preview & related info | Mendeley [mendeley.com]
- 9. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 5-NIdR's In Vivo Efficacy in Halting Translesion Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-nitroindolyl-2'-deoxyriboside (5-NIdR) and its role in the in vivo inhibition of translesion synthesis (TLS). We delve into the experimental data supporting its function, compare it with alternative inhibitors, and provide detailed experimental protocols to aid in the design of future studies.
Translesion synthesis is a DNA damage tolerance pathway that allows the replication machinery to bypass DNA lesions, often at the cost of introducing mutations. In the context of cancer therapy, TLS can contribute to chemoresistance by enabling cancer cells to tolerate DNA damage induced by genotoxic agents.[1][2] The inhibition of TLS has therefore emerged as a promising strategy to enhance the efficacy of existing cancer treatments.[1][3]
This compound is a synthetic nucleoside analog that has demonstrated significant potential as a TLS inhibitor.[4][5] When administered in vivo, this compound is converted into its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[4][6] This active metabolite is efficiently incorporated by specialized DNA polymerases opposite DNA lesions, such as abasic sites, but subsequently acts as a chain terminator, halting DNA synthesis and leading to increased cell death in cancer cells.[4]
Comparative Performance of TLS Inhibitors
The following table summarizes the in vivo performance of this compound in combination with the DNA alkylating agent temozolomide (B1682018) (TMZ) and provides a comparison with another TLS inhibitor, 3-ethynyl-5-nitroindolyl-2'-deoxyriboside (3-Eth-5-NIdR), which also functions as a nucleoside analog inhibitor of TLS. Other small molecule inhibitors targeting different aspects of the TLS pathway, such as the REV1-CT/RIR protein-protein interaction, are also in development, though direct in vivo comparative data with this compound is less established.[1][3]
| Inhibitor | Target | In Vivo Model | Combination Therapy | Key Findings | Reference |
| This compound | DNA Polymerases (lesion bypass) | Murine xenograft model of glioblastoma | Temozolomide (TMZ) | Co-administration with TMZ led to complete tumor regression, whereas TMZ alone only delayed tumor growth.[4][5] | [4] |
| 3-Eth-5-NIdR | DNA Polymerases (lesion bypass) | Murine flank allograft model of glioblastoma | Temozolomide (TMZ) | Combination therapy significantly decreased tumor volume and increased survival compared to monotherapy.[1] | [1] |
| JH-RE-06 | REV7 (subunit of POLζ) | Xenograft human melanomas in mice | Cisplatin (B142131) | Synergistically suppressed tumor growth by inducing a senescent phenotype.[7] | [7] |
| Compounds 4 & 5 | REV1-CT/RIR protein-protein interaction | Not yet reported in vivo | Cisplatin (in vitro) | Reduced cisplatin-induced mutagenesis and enhanced cisplatin sensitivity in human fibrosarcoma cells.[3][8] | [3] |
Mechanism of Action: this compound in Translesion Synthesis
The following diagram illustrates the translesion synthesis pathway and the inhibitory action of this compound.
References
- 1. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translesion Synthesis | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. Identification of small molecule translesion synthesis inhibitors that target the Rev1-CT/RIR protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer [ouci.dntb.gov.ua]
- 6. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting translesion synthesis (TLS) to expose replication gaps, a unique cancer vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
A Comparative Analysis of 5-NIdR and PARP Inhibitors in Glioblastoma: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of 5-nitroindolyl-2'-deoxyriboside (5-NIdR) and Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of glioblastoma (GBM). This analysis is supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Glioblastoma remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies. The standard of care, which includes surgery, radiation, and the alkylating agent temozolomide (B1682018) (TMZ), often results in tumor recurrence and resistance. In the quest for more effective therapeutic strategies, two promising avenues have emerged: the potentiation of TMZ efficacy with novel nucleoside analogs like this compound and the exploitation of DNA damage repair (DDR) pathways with PARP inhibitors.
Mechanism of Action: Distinct Approaches to a Common Goal
Both this compound and PARP inhibitors aim to overwhelm cancer cells with lethal DNA damage, but they achieve this through fundamentally different mechanisms.
This compound: A Trojan Horse for DNA Replication
This compound is a non-natural nucleoside that, once incorporated into the DNA of cancer cells, acts as a potent sensitizer (B1316253) to TMZ.[1] When glioblastoma cells are treated with TMZ, their DNA is alkylated. The presence of this compound within the DNA strand is thought to inhibit the ability of specialized DNA polymerases to bypass these TMZ-induced lesions during replication.[1] This leads to a stall in the S-phase of the cell cycle, an accumulation of DNA single- and double-strand breaks, and ultimately, the initiation of apoptosis.[1]
dot
PARP Inhibitors: Exploiting a Weakness in DNA Repair
PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] PARP inhibitors block this function, leading to the accumulation of SSBs. When these unrepaired SSBs are encountered by the replication machinery, they are converted into more lethal double-strand breaks (DSBs).[4] In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs, this accumulation of DSBs is catastrophic, leading to genomic instability and cell death through a concept known as synthetic lethality.[4][5] Furthermore, some PARP inhibitors can "trap" PARP enzymes on the DNA, creating toxic protein-DNA complexes that further impede DNA replication and repair.[6]
dot
Comparative Performance: A Look at the Preclinical Data
Direct comparative studies of this compound and PARP inhibitors in glioblastoma are not yet available. However, by examining data from independent preclinical studies, we can draw some initial comparisons.
In Vitro Efficacy
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (in combination with TMZ) | Glioblastoma Cells | Apoptosis Assay | Increased Apoptosis | Synergistic increase in apoptosis compared to TMZ alone. | [1] |
| Olaparib | U87MG, U251MG, T98G | Cell Viability | IC50 | Not specified, but combination with TMZ enhanced cytotoxicity. | [7][8] |
| Olaparib | Pediatric HGG, Medulloblastoma, Ependymoma | Cell Growth Inhibition | IC50 | 1.4 to 8.4 µM | [9] |
| Talazoparib | EGFR-amplified GSCs | Cell Viability | IC50 | Not specified, but showed remarkable sensitivity. | [10] |
| Niraparib | GBM39, GBM22, SB28 | Cell Growth Inhibition | Decreased Growth | Niraparib decreased the growth of all tested GBM cell lines. | [11] |
In Vivo Efficacy
| Compound | Model | Treatment | Outcome | Reference |
| This compound (in combination with TMZ) | Murine Xenograft (Glioblastoma) | This compound + TMZ | Complete tumor regression. | [1] |
| IPdR (this compound prodrug) + Radiotherapy | U251 Human Glioblastoma Xenograft | 1500 mg/kg/day IPdR + 2 Gy/day x 4 days RT | Significant tumor growth delay (SER = 1.31). | [12] |
| Olaparib (in combination with TMZ) | Orthotopic Xenograft (U87MG) | Olaparib + TMZ | No significant survival gain compared to TMZ alone. | [7] |
| Talazoparib | EGFR-amplified Subcutaneous Model | Talazoparib monotherapy | Significantly suppressed tumor growth. | [10] |
| Niraparib (in combination with a topoisomerase I inhibitor) | Orthotopic Xenograft (PTEN-deficient GBM) | Niraparib + LMP400 | Significantly longer survival of xenografted mice. | [13] |
Experimental Protocols: A Guide to Reproducibility
Detailed methodologies are crucial for the evaluation and comparison of experimental findings. Below are summaries of key experimental protocols used in the assessment of this compound and PARP inhibitors.
In Vitro Assays
Cell Viability Assay (MTT/CellTiter-Glo)
-
Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed glioblastoma cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound (e.g., this compound, PARP inhibitor) with or without a fixed concentration of TMZ.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent or CellTiter-Glo reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Treat glioblastoma cells with the test compounds for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
dot
Clonogenic Survival Assay
-
Objective: To assess the ability of single cells to form colonies after treatment, a measure of long-term cell survival.
-
Methodology:
-
Plate a known number of single cells in 6-well plates.
-
Treat the cells with the test compounds and/or radiation.
-
Incubate for 10-14 days to allow for colony formation.
-
Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction by normalizing the plating efficiency of treated cells to that of untreated controls.
-
In Vivo Models
Orthotopic Glioblastoma Xenograft Model
-
Objective: To evaluate the efficacy of therapeutic agents in a more clinically relevant in vivo setting.
-
Methodology:
-
Surgically implant human glioblastoma cells (e.g., U87MG) or patient-derived xenograft (PDX) cells into the brain of immunodeficient mice.
-
Allow the tumors to establish, which can be monitored by bioluminescence or magnetic resonance imaging (MRI).
-
Randomize the mice into treatment groups (e.g., vehicle control, TMZ alone, this compound + TMZ, PARP inhibitor alone, PARP inhibitor + TMZ).
-
Administer the treatments according to a predefined schedule (e.g., daily oral gavage for TMZ, intraperitoneal injection for this compound or PARP inhibitors).
-
Monitor tumor growth via imaging and record animal survival.
-
At the end of the study, tumors can be excised for histological and molecular analysis.
-
dot
Conclusion and Future Directions
Both this compound and PARP inhibitors represent promising therapeutic strategies for glioblastoma, each with a distinct mechanism of action that addresses the challenge of TMZ resistance. The preclinical data for the combination of this compound with TMZ is particularly striking, demonstrating complete tumor regression in a xenograft model.[1] PARP inhibitors have also shown significant potential, especially in tumors with underlying DNA repair deficiencies, and several are being evaluated in clinical trials for glioblastoma.
The lack of direct comparative studies makes it difficult to definitively state which approach holds more promise. The remarkable efficacy of the this compound/TMZ combination in a preclinical model warrants further investigation and clinical translation. For PARP inhibitors, identifying predictive biomarkers to select patients most likely to respond will be crucial for their successful clinical implementation. Future research should focus on head-to-head comparisons of these agents in clinically relevant glioblastoma models and the exploration of novel combination therapies to further enhance their anti-tumor activity. Ultimately, a deeper understanding of the molecular landscape of individual glioblastoma tumors will be key to personalizing treatment and improving outcomes for patients with this devastating disease.
References
- 1. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promise of DNA damage response inhibitors for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nmsgroup.it [nmsgroup.it]
- 6. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preclinical toxicity and efficacy study of a 14-day schedule of oral 5-iodo-2-pyrimidinone-2'-deoxyribose as a prodrug for 5-iodo-2'-deoxyuridine radiosensitization in U251 human glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative-Efficacy Guide: 5-NIdR and Other DNA Damage Response Inhibitors
In the landscape of oncology research and drug development, targeting the DNA Damage Response (DDR) is a cornerstone of modern cancer therapy. This guide provides an objective comparison of the novel artificial nucleoside 5-NIdR (5-nitroindolyl-2'-deoxyriboside) with other established classes of DDR inhibitors, including PARP, ATM, and ATR inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on mechanism of action, efficacy, and supporting experimental data.
Section 1: Mechanism of Action
1.1 this compound: A Novel Approach to Translesion Synthesis Inhibition
This compound represents a unique strategy in DDR inhibition. Unlike inhibitors that target signaling kinases, this compound functions as an artificial nucleoside that, once metabolized into its triphosphate form (5-NITP), directly inhibits the activity of several human DNA polymerases responsible for replicating damaged DNA.[1] This process, known as translesion synthesis (TLS), is a crucial survival mechanism for cancer cells treated with DNA-damaging agents like temozolomide (B1682018) (TMZ).[1][2] By inhibiting TLS, this compound prevents the replication of DNA lesions, leading to an accumulation of single- and double-strand breaks, S-phase arrest, and ultimately, apoptosis.[3]
dot
Caption: Mechanism of this compound in combination with Temozolomide.
1.2 PARP Inhibitors: Targeting Single-Strand Break Repair
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Talazoparib, are a well-established class of DDR drugs.[4][5] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4] By inhibiting PARP, these drugs lead to the accumulation of unrepaired SSBs, which can collapse replication forks and generate toxic double-strand breaks (DSBs).[4] This mechanism is particularly effective in cancers with deficiencies in other DNA repair pathways, like homologous recombination (HR) due to BRCA1/2 mutations, a concept known as synthetic lethality.[4]
1.3 ATM and ATR Inhibitors: Master Regulators of the DDR Cascade
Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are pivotal kinases that act as master regulators of the DDR signaling network.[6][7] ATM is primarily activated by DSBs, while ATR responds to a wider range of DNA lesions that cause replication stress.[6] Upon activation, both kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[6][8] Inhibitors of ATM (e.g., KU-55933) and ATR (e.g., Ceralasertib) block these signaling cascades, preventing cancer cells from effectively repairing DNA damage and thereby sensitizing them to DNA-damaging agents.[9][10]
dot
Caption: Overview of DDR pathways and points of inhibition.
Section 2: Comparative Efficacy
Direct comparative studies between this compound and other DDR inhibitors are not yet widely published. However, a comparison of their performance can be inferred from available preclinical data, particularly their ability to synergize with DNA-damaging agents.
2.1 Preclinical Efficacy of this compound
In preclinical models, this compound has demonstrated remarkable synergy with the alkylating agent temozolomide.[1][3] While this compound alone does not significantly affect tumor growth, its combination with TMZ leads to complete tumor regression in murine xenograft models of glioblastoma.[2][3] This potentiation is attributed to the inhibition of TLS, which leads to a significant increase in apoptosis and S-phase cell cycle arrest in cancer cells treated with the combination therapy.[3]
2.2 Efficacy of PARP, ATM, and ATR Inhibitors
PARP, ATM, and ATR inhibitors have shown significant efficacy in various preclinical and clinical settings, primarily as sensitizers to radiation and chemotherapy.[8][9] The choice of inhibitor often depends on the specific genetic background of the tumor.[6] For instance, PARP inhibitors are particularly effective in BRCA-mutated cancers, exploiting the principle of synthetic lethality.[4] ATM and ATR inhibitors have shown promise in sensitizing tumors to DNA double-strand break-inducing treatments and in cancers with high replication stress, respectively.[6][9]
Table 1: Summary of Preclinical Efficacy Data
| Inhibitor Class | Compound(s) | Cancer Model(s) | Combination Agent | Key Efficacy Outcome | Reference(s) |
| TLS Inhibitor | This compound | Glioblastoma (murine xenograft) | Temozolomide | Complete tumor regression | [3],[2] |
| PARP Inhibitors | Olaparib, Rucaparib, Talazoparib | BRCA-mutated Ovarian, Breast | Platinum-based chemo | Improved Progression-Free Survival | [11],[12] |
| ATM Inhibitors | KU-55933 | Various solid tumors | Radiation | Radiosensitization | [9] |
| ATR Inhibitors | Ceralasertib (AZD6738) | Non-small cell lung cancer | Radiation | Enhanced effects of radiotherapy | [8] |
Section 3: Experimental Protocols
3.1 Murine Xenograft Model for this compound Efficacy
-
Cell Lines: Human glioblastoma cell lines (e.g., U87, SW1088, A172) are used.[1]
-
Animal Model: Immunocompromised mice (e.g., xenograft mice) are subcutaneously injected with glioblastoma cells.[3]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, temozolomide alone, and this compound in combination with temozolomide.[3]
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers. The rate of tumor growth is compared across the different treatment groups.[3]
-
Endpoint: The study continues until tumors in the control group reach a predetermined maximum size, at which point all animals are euthanized, and final tumor volumes are recorded.[3]
dot
Caption: Workflow for a murine xenograft efficacy study.
3.2 Cell Viability and Apoptosis Assays
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the DDR inhibitor alone, a DNA-damaging agent alone, or a combination of both.
-
Cell Viability (e.g., MTT Assay): After a set incubation period (e.g., 72 hours), a reagent like MTT is added. The formation of formazan, which is proportional to the number of viable cells, is quantified by measuring absorbance at a specific wavelength.
-
Apoptosis (e.g., Annexin V Staining): Treated cells are harvested and stained with Annexin V and a viability dye (e.g., propidium (B1200493) iodide). The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.[3]
Section 4: Conclusion
This compound presents a novel and highly effective strategy for sensitizing cancer cells to DNA-damaging chemotherapy by inhibiting translesion synthesis. Its preclinical data, particularly the induction of complete tumor regression in glioblastoma models when combined with temozolomide, is highly compelling.[2][3] While established DDR inhibitors targeting PARP, ATM, and ATR have broader applications and are more advanced in clinical development, this compound's unique mechanism of action warrants further investigation.[13] Future studies directly comparing the efficacy and toxicity of this compound with other DDR inhibitors in various cancer models will be crucial to fully elucidate its therapeutic potential and position it within the growing arsenal (B13267) of DDR-targeted therapies. Exploratory toxicology studies have suggested that high doses of this compound do not produce the side effects commonly associated with conventional nucleoside analogs.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Inhibition of DNA-PKcs, ATM, ATR, PARP, and Rad51 Modulate Response to X Rays and Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Cross-Validation of 5-NIdR's Efficacy in Glioblastoma Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-natural nucleoside 5-NIdR's (5-nitroindolyl-2'-deoxyriboside) effects across multiple glioblastoma cell lines, particularly in combination with the standard-of-care chemotherapeutic agent temozolomide (B1682018) (TMZ). The data presented herein is compiled from preclinical studies to offer an objective overview of this compound's potential as a novel therapeutic agent.
Executive Summary
This compound is a novel artificial nucleoside designed to enhance the cytotoxicity of DNA alkylating agents like temozolomide. Its primary mechanism of action is the inhibition of translesion DNA synthesis (TLS), a pathway that cancer cells utilize to tolerate DNA damage and develop resistance to chemotherapy. By blocking TLS, this compound prevents the replication of damaged DNA, leading to an accumulation of DNA double-strand breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis. Preclinical evidence, primarily in the U87 glioblastoma cell line, demonstrates a significant synergistic effect when this compound is combined with temozolomide, suggesting a promising strategy to overcome TMZ resistance in glioblastoma.
Comparative Efficacy of this compound and Temozolomide Combination
The synergistic effect of this compound and temozolomide has been evaluated in various glioblastoma cell lines. The following tables summarize the key quantitative findings from published studies.
Table 1: Cell Viability (IC50) Data for Temozolomide in Glioblastoma Cell Lines
| Cell Line | Temozolomide IC50 (µM) | Exposure Time (hours) | Notes |
| U87MG | ~105 - 230[1][2] | 72 - 120 | Generally considered TMZ-sensitive. |
| T98G | ~247 - 438[1][2] | 72 - 120 | Known to be TMZ-resistant due to high MGMT expression. |
| A172 | ~125[2] | 120 | TMZ-sensitive. |
| U251 | ~177 - 240[1] | 72 | |
| LN229 | Not explicitly found for TMZ alone | - | Used in combination studies. |
Note: IC50 values for temozolomide can vary significantly between studies due to differences in experimental conditions such as cell density, medium composition, and the specific viability assay used.[1]
Table 2: Synergistic Effects of this compound and Temozolomide on Cell Cycle and DNA Damage in U87 Glioblastoma Cells
| Treatment | % of Cells in S-Phase | pATM Positive Cells (%) | γH2AX Positive Cells (%) | Double-Strand Breaks (DSBs) per Cell |
| Control | 13.7 ± 3.2 | Data not available | Data not available | Data not available |
| Temozolomide (TMZ) alone | 14.2 ± 1.5 | Data not available | Data not available | Data not available |
| This compound alone | Not significantly different from control | Data not available | Data not available | Data not available |
| This compound + TMZ | 23.4 ± 1.9 | Significant increase | Significant increase | Significant increase |
Data adapted from a study on U87 glioblastoma cells, indicating a nearly 2-fold increase in the S-phase cell population with the combination treatment.[3] The increase in pATM and γH2AX, markers for DNA damage, highlights the enhanced DNA-damaging effect of the combination therapy.
Comparison with Alternative Combination Therapies for Glioblastoma
While direct comparative studies are limited, the following table provides data on other combination therapies with temozolomide, offering a broader context for evaluating the potential of this compound.
Table 3: Efficacy of Alternative Temozolomide Combination Therapies
| Combination Agent | Glioblastoma Cell Line(s) | Key Findings |
| Naringenin | U87MG, T98G | Synergistic cytotoxicity; Combination IC50 on U87MG was 38.14 µM for Naringenin + TMZ.[4] |
| D-limonene | U87MG, LN229 | Synergistic effect, reduced cell proliferation, and induced apoptosis. |
| PARP Inhibitors (e.g., Talazoparib) | SF767 (MGMT expressing) | Combination treatment reduced colony formation and induced apoptosis in TMZ-resistant cells.[5] |
| Atypical PKC Inhibitors (e.g., ICA) | U87MG, T98G | Enhanced the cytotoxic effect of TMZ.[6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[2]
-
Treatment: Treat cells with various concentrations of this compound, temozolomide, or a combination of both. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a specified period, typically 72 to 120 hours.[2]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, temozolomide, or the combination for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Visualizing the Mechanism of Action
Signaling Pathway of this compound and Temozolomide Action
Caption: Synergistic mechanism of this compound and Temozolomide.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Experimental workflow for assessing this compound's effects.
Conclusion
The available preclinical data strongly suggest that this compound, in combination with temozolomide, represents a viable strategy for enhancing the treatment of glioblastoma. The targeted inhibition of translesion synthesis by this compound effectively sensitizes cancer cells to the DNA-damaging effects of temozolomide, leading to increased apoptosis and cell cycle arrest. While the most detailed quantitative data is currently available for the U87 cell line, the mechanism of action suggests that this synergistic effect could be applicable across a range of glioblastoma subtypes, particularly those that rely on TLS for survival following chemotherapy. Further cross-validation in a broader panel of patient-derived glioblastoma cell lines, including those with inherent and acquired temozolomide resistance, is warranted to fully elucidate the clinical potential of this promising combination therapy.
References
- 1. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Naringin and temozolomide combination suppressed the growth of glioblastoma cells by promoting cell apoptosis: network pharmacology, in-vitro assays and metabolomics based study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Toxicity Landscape: A Comparative Analysis of 5-NIdR and Other Cellular Sensitizers
For researchers, scientists, and drug development professionals, understanding the toxicity profile of a novel sensitizer (B1316253) is paramount for its clinical translation. This guide provides a comprehensive comparison of the toxicity of 5-NIdR (5-iodo-2'-deoxyuridine riboside), a promising radiosensitizer and chemosensitizer, with other established and emerging sensitizing agents. The information is supported by preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
This compound, a prodrug of the thymidine (B127349) analog iododeoxyuridine (IUdR), enhances the efficacy of radiation and certain chemotherapies by incorporating into the DNA of cancer cells, making them more susceptible to damage. While its sensitizing properties are well-documented, a thorough evaluation of its safety profile in relation to other sensitizers is crucial. This guide aims to provide an objective comparison to aid in the assessment of this compound's therapeutic potential.
Comparative Toxicity Profiles: A Tabular Overview
The following tables summarize the key toxicity findings for this compound/IUdR and other notable sensitizers from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and toxicity can vary significantly based on the experimental model, dosing regimen, and route of administration.
Table 1: Preclinical Toxicity of this compound (IPdR) in Animal Models
| Parameter | Ferrets[1] | Fischer-344 Rats[2] |
| Route of Administration | Oral gavage | Oral gavage |
| Duration of Treatment | 14 days | 28 days |
| Maximum Tolerated Dose (MTD) / No Observed Adverse Effect Level (NOAEL) | NOAEL: 150 mg/kg/day | Well-tolerated up to 2.0 g/kg/day |
| Dose-Limiting Toxicities | At 1500 mg/kg/day: Diarrhea, emesis, weight loss, decreased motor activity | Transient weight loss and decreased hemoglobin at higher doses |
| Key Histopathological Findings | Dose-dependent microscopic changes in the liver | Minimal to mild reversible changes in bone marrow, lymph nodes, and liver |
Table 2: Comparative Toxicity of Halogenated Pyrimidines and Other Sensitizers
| Sensitizer | Model System | Key Toxicity Findings | Reference |
| Iododeoxyuridine (IUdR) | Human Clinical Trial (Phase I) | Dose-limiting toxicity: Bone marrow suppression (thrombocytopenia). Milder systemic toxicity (especially skin) compared to BrdU.[3] | [3] |
| Bromodeoxyuridine (BrdU) | Mammalian Cells & Animal Models | Cytotoxic and mutagenic. Induces sister chromatid exchanges and double-strand breaks. Can be toxic to developing neurons.[4][5][6] | [4][5][6] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Chinese Hamster Ovary (CHO) Cells | Higher cytotoxicity and genotoxicity compared to BrdU. Induces more endoreduplication than BrdU.[4] | [4] |
| Misonidazole | Human Clinical Trials | Severe neurotoxicity, which limited its clinical use.[7][8] | [7][8] |
| Etanidazole | Human Clinical Trials | Lower preclinical toxicity and better hydrophilicity than misonidazole, but still showed neurotoxicity.[7] | [7] |
| Temozolomide | Human Clinical Trials | Myelosuppression (neutropenia, thrombocytopenia) is the most common dose-limiting toxicity. Nausea and vomiting are also common. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound radiosensitization.
The diagram above illustrates the conversion of the prodrug this compound to its active triphosphate form, which is then incorporated into DNA, leading to increased sensitivity to radiation or chemotherapy.
Caption: Workflow of a typical preclinical toxicity study.
This workflow outlines the key steps involved in assessing the toxicity of a new chemical entity in an animal model, from initial acclimatization to final data analysis.
Detailed Experimental Protocols
A clear understanding of the experimental design is essential for interpreting toxicity data. Below are summarized methodologies from key studies.
Preclinical Toxicity Assessment of this compound (IPdR) in Ferrets[1]
-
Animal Model: 24 male and female ferrets.
-
Drug Administration: Oral gavage once daily for 14 days.
-
Dosage Groups: 0 (control), 15, 150, and 1500 mg/kg/day.
-
Parameters Monitored: Clinical signs (diarrhea, emesis, activity), body weight, and gross anatomical lesions at necropsy.
-
Histopathology: Microscopic examination of various organs, including the liver.
Preclinical Toxicity Assessment of this compound (IPdR) in Rats[2]
-
Animal Model: 80 male and female Fischer-344 rats.
-
Drug Administration: Oral gavage once daily for 28 days.
-
Dosage Groups: 0 (control), 0.2, 1.0, and 2.0 g/kg/day.
-
Parameters Monitored: Clinical signs, body weight, hematology, and serum chemistry.
-
Necropsy and Histopathology: Full necropsy with microscopic examination of bone marrow, lymph nodes, and liver at day 29 and day 59 (recovery group).
Phase I Clinical Trial of Iododeoxyuridine (IUdR)[3]
-
Patient Population: 24 patients with locally advanced or metastatic tumors.
-
Drug Administration: Constant intravenous infusion for 12 hours/day for two 14-day periods.
-
Dose Escalation: From 250 to 1200 mg/m²/12-hour infusion.
-
Toxicity Assessment: Monitoring of local and systemic toxicities, with a focus on bone marrow function.
-
Pharmacology: Measurement of steady-state arterial plasma levels of IUdR.
Discussion and Conclusion
The available data suggests that this compound has a manageable toxicity profile in preclinical models, with reversible and dose-dependent side effects. The oral administration route is a significant advantage, potentially offering more convenience and sustained drug exposure compared to intravenous infusions of other sensitizers.
In a Phase I clinical trial, the active form, IUdR, demonstrated dose-limiting bone marrow toxicity, a common side effect of many cytotoxic agents. Notably, it appeared to have a more favorable systemic toxicity profile, particularly regarding skin reactions, when compared to BrdU[3].
Compared to older generations of nitroimidazole-based radiosensitizers like misonidazole, which were hampered by severe neurotoxicity, halogenated pyrimidines such as this compound appear to have a different and potentially more manageable set of adverse effects.
However, the increased cytotoxicity and genotoxicity of some newer thymidine analogs like EdU compared to BrdU in cellular assays highlight the need for careful evaluation of each new compound[4].
References
- 1. Preclinical study of the systemic toxicity and pharmacokinetics of 5-iodo-2-deoxypyrimidinone-2'-deoxyribose as a radiosensitizing prodrug in two, non-rodent animal species: implications for phase I study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and pharmacokinetic study of orally administered 5-iodo-2-pyrimidinone-2'deoxyribose (IPdR) x 28 days in Fischer-344 rats: impact on the initial clinical phase I trial design of IPdR-mediated radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Temozolomide Followed by Combination With Low-Dose Ipilimumab and Nivolumab in Patients With Microsatellite-Stable, O6-Methylguanine–DNA Methyltransferase–Silenced Metastatic Colorectal Cancer: The MAYA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csuohio.edu [csuohio.edu]
A Comparative Guide to 5-NIdR and Olaparib in Glioma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of two promising therapeutic agents, 5-NIdR and olaparib (B1684210), for the treatment of glioma. The information presented is based on available preclinical and clinical data to inform ongoing research and drug development efforts.
Overview and Mechanism of Action
Both this compound and olaparib are designed to exploit the DNA damage response (DDR) in cancer cells, a critical pathway for cell survival. However, they achieve this through distinct mechanisms, particularly in the context of combination therapy with the standard-of-care alkylating agent, temozolomide (B1682018) (TMZ).
This compound is a non-natural nucleoside analogue that enhances the efficacy of temozolomide.[1][2] Following DNA damage induced by TMZ, this compound is thought to be incorporated into the DNA or otherwise inhibit DNA polymerases during the replication of the damaged template.[1][2] This action prevents the proper repair and replication of TMZ-damaged DNA, leading to an accumulation of single- and double-strand breaks.[1] Consequently, cancer cells undergo S-phase arrest and are driven into apoptosis.[1]
Olaparib , on the other hand, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway.[3][4] By inhibiting PARP, olaparib prevents the repair of single-strand DNA breaks, which can then escalate to more lethal double-strand breaks during DNA replication.[4][5] This mechanism is particularly effective in tumors with deficiencies in other DNA repair pathways, such as homologous recombination, a state sometimes referred to as "BRCAness".[6] In glioma, olaparib has shown potential in combination with TMZ and radiotherapy, and in tumors harboring isocitrate dehydrogenase (IDH) mutations, which are thought to confer a "BRCAness" phenotype.[3][6]
Signaling Pathway Diagrams
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. csuohio.edu [csuohio.edu]
- 3. PARP Inhibitors in Glioma: A Review of Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penetrating the brain tumor space with DNA damage response inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Multicenter Phase II Trial of the PARP Inhibitor Olaparib in Recurrent IDH1- and IDH2-mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of 5-NIdR Treatment: A Comparative Guide for Researchers
For Immediate Release
In the relentless pursuit of more effective cancer therapies, the novel nucleoside analog 5-nitroindolyl-2'-deoxyriboside (5-NIdR) has emerged as a promising candidate, particularly in the context of brain tumors. This guide provides a comprehensive comparison of this compound with established treatments, primarily temozolomide (B1682018) and 5-fluorouracil (B62378) (5-FU), based on available preclinical and clinical data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in evaluating the long-term therapeutic potential of this compound.
Mechanism of Action: A Novel Approach to Enhancing Chemotherapy
This compound operates on a principle of synergistic potentiation. Unlike traditional chemotherapeutic agents that directly induce cell death, this compound's primary role is to inhibit the replication of damaged DNA within cancer cells.[1] When administered in combination with a DNA-damaging agent like temozolomide, this compound effectively prevents cancer cells from repairing the induced lesions, leading to a significant increase in apoptosis (programmed cell death).[2][3]
Temozolomide, an alkylating agent, introduces methyl groups to the DNA of cancer cells, primarily at the O6 position of guanine.[4] This damage, if unrepaired, triggers cell cycle arrest and apoptosis. However, resistance often develops, frequently through the action of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) or through mutations in the mismatch repair (MMR) system.[4][5][6]
5-FU, a pyrimidine (B1678525) analog, primarily inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine (B127349), a necessary component of DNA.[7][8] This leads to a depletion of thymidine triphosphate, disrupting DNA replication and repair.
Comparative Efficacy: Preclinical Promise of this compound
Current research on this compound is predominantly in the preclinical phase, with studies on animal models showing remarkable efficacy. In murine xenograft models of glioblastoma, the combination of this compound and temozolomide resulted in complete tumor regression, a significant improvement over temozolomide treatment alone, which only delayed tumor growth.[2][3] In contrast, this compound administered as a monotherapy did not significantly inhibit tumor growth.[2]
Long-term studies on temozolomide in glioblastoma patients have shown a median overall survival of 14.6 months when combined with radiation, compared to 12.1 months with radiation alone.[9] Prolonged adjuvant temozolomide treatment has demonstrated improved progression-free survival (PFS) and overall survival (OS) in some studies, with one prospective study showing a median OS of 35.9 months in the long-term treatment group versus 11.3 months in the standard treatment group.[10] However, the benefit of extending treatment beyond 12 cycles remains a subject of debate.[11][12]
The efficacy of 5-FU in treating brain tumors is limited. Phase II studies in patients with recurrent primary brain tumors have shown minimal effectiveness.[7]
Table 1: Comparative Efficacy of this compound, Temozolomide, and 5-Fluorouracil
| Treatment | Model/Patient Population | Key Efficacy Findings | Citation(s) |
| This compound + Temozolomide | Murine Xenograft Model (Glioblastoma) | Complete tumor regression. | [2][3] |
| Temozolomide + Radiation | Newly Diagnosed Glioblastoma Patients | Median Overall Survival: 14.6 months. | [9] |
| Long-Term Adjuvant Temozolomide | Glioblastoma Patients | Median Overall Survival: 35.9 months (long-term) vs. 11.3 months (standard). | [10] |
| 5-Fluorouracil | Recurrent Primary Brain Tumor Patients | Minimally effective. | [7] |
Safety and Toxicology Profile
Exploratory toxicology studies on this compound have shown promising results. High doses of this compound did not produce the common side effects associated with conventional nucleoside analogs.[3] Mice treated with this compound, both alone and in combination with temozolomide, did not exhibit overt signs of toxicity such as weight loss, dehydration, or fatigue.[2]
In contrast, temozolomide treatment can lead to a range of side effects, with myelosuppression being the most common dose-limiting toxicity. Other adverse effects include nausea, vomiting, fatigue, and headache.
5-FU is associated with a number of toxicities, including stomatitis, diarrhea, and hematological suppression.[7] Long-term systemic administration of 5-FU has also been shown to cause a syndrome of delayed myelin destruction in the central nervous system in animal models.[13]
Table 2: Comparative Safety and Toxicology
| Treatment | Key Safety/Toxicology Findings | Citation(s) |
| This compound | No overt toxic side effects observed in preclinical studies at high doses. | [2][3] |
| Temozolomide | Myelosuppression, nausea, vomiting, fatigue, headache. | N/A |
| 5-Fluorouracil | Stomatitis, diarrhea, hematological suppression, delayed CNS myelin destruction (preclinical). | [7][13] |
Experimental Protocols
In Vivo Efficacy Assessment of this compound and Temozolomide in a Murine Xenograft Model
1. Cell Culture and Tumor Implantation:
-
Human glioblastoma cells (e.g., U87) are cultured under standard conditions.
-
Approximately 5 million cells are suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
2. Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., daily or every other day) using calipers. The formula (length × width²) / 2 is typically used to calculate tumor volume.
3. Treatment Protocol:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups:
-
Vehicle control (e.g., saline)
-
This compound alone (e.g., administered intraperitoneally)
-
Temozolomide alone (e.g., administered orally)
-
This compound and Temozolomide combination
-
-
Dosing schedules and concentrations are based on prior dose-finding studies.
4. Efficacy and Toxicity Assessment:
-
Tumor growth is monitored throughout the treatment period.
-
Animal weight and general health are monitored for signs of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be processed for histological or biochemical analysis.
Standard Temozolomide Dosing Protocol for Newly Diagnosed Glioblastoma (Stupp Protocol)
1. Concomitant Phase:
-
Temozolomide is administered orally at a dose of 75 mg/m² per day for 42 consecutive days.
-
This is concurrent with focal radiotherapy (60 Gy delivered in 30 fractions).[14]
2. Adjuvant Phase:
-
Four weeks after the completion of the concomitant phase, patients receive adjuvant temozolomide.
-
The initial cycle is 150 mg/m² per day for 5 days, followed by a 23-day rest period.
-
If well-tolerated, the dose can be escalated to 200 mg/m² per day for subsequent 5-day cycles, repeated every 28 days for a total of 6 cycles.[14]
Signaling Pathways and Visualizations
The therapeutic effect of this compound in combination with temozolomide is intricately linked to the DNA Damage Response (DDR) pathway. Temozolomide induces DNA lesions, which activate DDR signaling cascades. Key proteins in this pathway include ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn activate downstream checkpoint kinases CHK1 and CHK2.[15][16] This leads to cell cycle arrest, providing time for DNA repair. This compound disrupts this process by inhibiting the translesion synthesis (TLS) DNA polymerases that are crucial for replicating past the DNA damage, ultimately leading to an accumulation of irreparable DNA damage and cell death.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. csuohio.edu [csuohio.edu]
- 3. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II study of 5-fluorouracil and leucovorin in recurrent primary brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glioblastoma - Wikipedia [en.wikipedia.org]
- 10. Efficacy and Safety of Prolonged Adjuvant Temozolomide Treatment in Glioblastoma: Prospective Study of 81 Patients Undergoing up to 101 Cycles of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The effect of 5-fluorouracil on the long term survival and proliferation of cells in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of DNA damage response pathways in preventing carcinogenesis caused by intrinsic replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for 5-NIdR Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers to predict the response to 5-NIdR combination therapy in cancer treatment, with a primary focus on glioblastoma. While no biomarkers have been definitively validated for the combined this compound and temozolomide (B1682018) regimen, this document outlines the established predictive marker for temozolomide, O⁶-methylguanine-DNA methyltransferase (MGMT) promoter methylation, and explores other promising candidates based on the treatment's mechanism of action. Detailed experimental protocols and quantitative data are presented to support researchers in the validation and application of these biomarkers.
Introduction to this compound and its Mechanism of Action
5-nitroindolyl-2'-deoxyriboside (this compound) is a novel non-natural nucleoside that has demonstrated significant potential in enhancing the efficacy of the DNA alkylating agent temozolomide (TMZ)[1][2]. Temozolomide is a standard-of-care chemotherapeutic agent for glioblastoma, which exerts its cytotoxic effects by methylating DNA, primarily at the N7 and O6 positions of guanine[3][4]. The O6-methylguanine (O6-MeG) adduct is particularly cytotoxic as it can lead to DNA double-strand breaks and apoptosis[4][5].
The combination of this compound and temozolomide has been shown to induce complete tumor regression in preclinical models of glioblastoma[1][2]. The proposed mechanism involves this compound inhibiting translesion DNA synthesis (TLS), a DNA damage tolerance pathway that allows cells to bypass DNA lesions, thereby preventing the repair of TMZ-induced DNA damage and leading to enhanced cancer cell death[2]. This synergistic effect highlights the need for robust biomarkers to identify patients who are most likely to benefit from this combination therapy.
Key Potential Biomarkers for this compound Treatment Response
A critical aspect of personalized medicine is the use of biomarkers to predict treatment response. For the this compound and temozolomide combination, the most relevant biomarkers are likely those involved in DNA damage repair and tolerance pathways.
MGMT Promoter Methylation: The Gold Standard for Temozolomide
O⁶-methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, directly counteracting the therapeutic effect of temozolomide[3][6]. Epigenetic silencing of the MGMT gene through promoter methylation leads to decreased or absent MGMT protein expression, rendering tumor cells more sensitive to TMZ[6][7].
Predictive Value:
-
Prognostic: MGMT promoter methylation is associated with a better prognosis in glioblastoma patients, even in the absence of alkylating chemotherapy[8].
-
Predictive: It is a strong predictive biomarker for response to temozolomide. Patients with methylated MGMT promoters have significantly longer progression-free survival (PFS) and overall survival (OS) when treated with TMZ compared to those with unmethylated promoters[7][9].
DNA Damage Response (DDR) Pathway Proteins: p53 and RAD51
Given that the this compound/TMZ combination therapy induces significant DNA damage, the status of key proteins in the DNA Damage Response (DDR) pathway could serve as important predictive biomarkers.
-
p53: The tumor suppressor protein p53 plays a crucial role in sensing DNA damage and inducing cell cycle arrest or apoptosis. While its predictive value for TMZ response has shown conflicting results in different studies, some evidence suggests that p53 overexpression may be associated with improved progression-free survival in patients receiving prolonged temozolomide treatment[10][11]. The functional status of p53 could influence the cellular decision between DNA repair and apoptosis, making it a relevant candidate biomarker for a DNA damage-enhancing therapy like this compound/TMZ.
-
RAD51: RAD51 is a key protein in the homologous recombination (HR) pathway, which is responsible for repairing DNA double-strand breaks. Overexpression of RAD51 has been linked to resistance to DNA-damaging agents and radiotherapy in glioblastoma[12]. Conversely, silencing of RAD51 enhances sensitivity to TMZ[12]. Therefore, low tumor expression of RAD51 may predict a better response to the this compound/TMZ combination, which is designed to increase DNA damage.
Data Presentation: Comparison of Biomarker Performance
The following table summarizes the key characteristics and predictive value of the discussed biomarkers for temozolomide response. It is important to note that this data is primarily based on studies of temozolomide monotherapy, and further validation is required for the this compound combination.
| Biomarker | Method of Analysis | Predictive for Temozolomide Response | Key Findings |
| MGMT Promoter Methylation | Methylation-Specific PCR (MSP), Pyrosequencing | Yes (Strong) | Patients with methylated MGMT promoter have significantly longer PFS and OS.[7][9] |
| p53 Status | Immunohistochemistry (IHC), Gene Sequencing, RT-qPCR | Potential | Overexpression may be associated with improved PFS with prolonged TMZ.[10] Functional status may influence treatment outcome.[11] |
| RAD51 Expression | Immunohistochemistry (IHC) | Potential | High expression is associated with resistance to TMZ and radiotherapy.[12] |
Experimental Protocols
Detailed methodologies for the analysis of these key biomarkers are provided below.
MGMT Promoter Methylation Analysis
a) Methylation-Specific PCR (MSP)
MSP is a widely used method to assess the methylation status of CpG islands in the promoter region of the MGMT gene.
Protocol:
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue using a commercially available kit.
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Perform two separate PCR reactions for each bisulfite-treated DNA sample using two sets of primers: one specific for the methylated sequence and another for the unmethylated sequence.
-
Gel Electrophoresis: Visualize the PCR products on a 2-3% agarose (B213101) gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the reaction with unmethylated-specific primers indicates an unmethylated status.
b) Pyrosequencing
Pyrosequencing provides a quantitative measure of methylation at specific CpG sites within the MGMT promoter.
Protocol:
-
DNA Extraction and Bisulfite Conversion: Follow the same procedure as for MSP.
-
PCR Amplification: Amplify the target region of the MGMT promoter using biotinylated primers.
-
Pyrosequencing Reaction: Perform pyrosequencing using a specific sequencing primer. The instrument detects the incorporation of nucleotides as light signals, and the software calculates the percentage of methylation at each CpG site.
-
Data Analysis: The mean methylation level across the analyzed CpG sites is calculated. A predefined cutoff value (e.g., >10%) is used to classify the tumor as methylated or unmethylated[13][14].
p53 Status Analysis
a) Immunohistochemistry (IHC)
IHC is used to detect the accumulation of p53 protein in tumor tissue, which can be an indicator of a missense mutation.
Protocol:
-
Tissue Preparation: Use 4-5 µm thick sections from FFPE tumor blocks.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by heat-induced epitope retrieval.
-
Antibody Incubation: Incubate the sections with a primary antibody specific for p53, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Use a chromogen (e.g., DAB) to visualize the antibody binding. Counterstain with hematoxylin.
-
Scoring: Evaluate the percentage of tumor cells with nuclear staining and the intensity of the staining.
b) RT-qPCR for p53 mRNA Expression
Real-time quantitative PCR can be used to measure the expression level of the TP53 gene.
Protocol:
-
RNA Extraction: Extract total RNA from fresh or frozen tumor tissue.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using primers specific for the TP53 gene and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of TP53 using the comparative Ct (ΔΔCt) method[15][16].
RAD51 Expression Analysis by Immunohistochemistry (IHC)
IHC for RAD51 can be used to assess the level of this DNA repair protein in tumor cells.
Protocol:
-
Tissue Preparation: Use 4-5 µm thick sections from FFPE tumor blocks.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by heat-induced epitope retrieval.
-
Antibody Incubation: Incubate the sections with a primary antibody specific for RAD51[17][18].
-
Detection and Scoring: Follow the same detection and scoring procedures as for p53 IHC, focusing on nuclear staining in tumor cells[19][20].
Mandatory Visualization
Caption: Mechanism of this compound and Temozolomide combination therapy.
Caption: General workflow for biomarker validation in oncology.
References
- 1. MGMT Gene Promoter Methylation Status – Assessment of Two Pyrosequencing Kits and Three Methylation-specific PCR Methods for their Predictive Capacity in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time methylation-specific PCR for the evaluation of methylation status of MGMT gene in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Chk1 Phosphorylation Is Driven by Temozolomide-Induced, DNA Double Strand Break- and Mismatch Repair-Independent DNA Damage | PLOS One [journals.plos.org]
- 5. Temozolomide Induces Senescence and Repression of DNA Repair Pathways in Glioblastoma Cells via Activation of ATR-CHK1, p21, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glioblastoma - Wikipedia [en.wikipedia.org]
- 7. MGMT promoter methylation testing to predict overall survival in people with glioblastoma treated with temozolomide: a comprehensive meta-analysis based on a Cochrane Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MGMT promoter methylation is predictive of response to radiotherapy and prognostic in the absence of adjuvant alkylating chemotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Prolonged temozolomide for treatment of glioblastoma: preliminary clinical results and prognostic value of p53 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of aberrant p53 function on temozolomide sensitivity of glioma cell lines and brain tumor initiating cells from glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combining MGMT promoter pyrosequencing and protein expression to optimize prognosis stratification in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Expression Profiling of Hspb1 and Tp53 Genes through RT-qPCR in Different Cancer Types of Canis familiaris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of expression profile of p53 gene in different grades of breast cancer tissues by real time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RAD51 as an immunohistochemistry-based marker of poly(ADP-ribose) polymerase inhibitor resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RAD51/geminin/γH2AX immunohistochemical expression predicts platinum-based chemotherapy response in ovarian high-grade serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Navigating the Therapeutic Landscape of Glioblastoma: A Comparative Analysis of Treatment Strategies for MGMT-Methylated vs. Unmethylated Tumors
A pivotal factor in determining the treatment trajectory and predicting the prognosis for patients with glioblastoma (GBM), the most aggressive primary brain tumor, is the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter. This guide provides a comparative analysis of therapeutic strategies for patients with MGMT-methylated versus unmethylated GBM, offering insights into current standards of care and emerging investigational approaches. This analysis is based on a review of existing literature, as no specific information was found for the compound "5-NIdR" or "5-nitro-indazole-deoxyribose" in the context of glioblastoma research.
The MGMT gene encodes a DNA repair protein that removes alkyl groups from the O6 position of guanine, thereby protecting the cell from the cytotoxic effects of alkylating chemotherapeutic agents like temozolomide (B1682018) (TMZ).[1][2] Epigenetic silencing of the MGMT gene through promoter methylation leads to decreased protein expression and, consequently, reduced DNA repair capacity.[1][3] This renders tumor cells more susceptible to the DNA-damaging effects of alkylating agents.
The Clinical Significance of MGMT Promoter Methylation
MGMT promoter methylation is a well-established prognostic and predictive biomarker in GBM.[3][4][5]
-
Prognostic Value: Patients with MGMT-methylated tumors tend to have a better overall survival regardless of the treatment received.[5]
-
Predictive Value: The presence of MGMT promoter methylation is a strong predictor of a favorable response to treatment with TMZ.[4][6][7]
Conversely, patients with unmethylated MGMT promoters have a poorer prognosis and derive less benefit from TMZ, representing a patient population with a high unmet medical need.[8]
Comparative Therapeutic Strategies
The standard of care for newly diagnosed GBM consists of maximal safe surgical resection followed by radiotherapy with concurrent and adjuvant TMZ.[3][9] However, the therapeutic journey often diverges based on the tumor's MGMT methylation status.
| Feature | MGMT-Methylated Glioblastoma | MGMT-Unmethylated Glioblastoma |
| Standard of Care | Radiotherapy with concurrent and adjuvant Temozolomide (TMZ) | Radiotherapy with or without concurrent and adjuvant Temozolomide (TMZ) (benefit is less pronounced) |
| Response to TMZ | Generally favorable, leading to improved progression-free and overall survival.[9] | Generally resistant, with limited survival benefit from TMZ.[8] |
| Prognosis | More favorable prognosis.[3] | Poorer prognosis compared to MGMT-methylated GBM.[8] |
| Investigational Approaches | Strategies to overcome TMZ resistance at recurrence. | Novel therapeutic agents, immunotherapy, and alternative alkylating agents. |
Experimental Protocols: Determining MGMT Methylation Status
Accurate assessment of MGMT promoter methylation is crucial for clinical decision-making. Several methods are employed, with methylation-specific PCR (MSP) and pyrosequencing being the most common.
1. Methylation-Specific PCR (MSP)
-
Principle: This method utilizes sodium bisulfite treatment of DNA, which converts unmethylated cytosines to uracil (B121893) while methylated cytosines remain unchanged. Subsequent PCR with primers specific for either methylated or unmethylated sequences determines the methylation status.
-
Protocol Outline:
-
DNA extraction from tumor tissue.
-
Sodium bisulfite conversion of DNA.
-
PCR amplification using two sets of primers: one specific for the methylated DNA sequence and another for the unmethylated sequence.
-
Analysis of PCR products by gel electrophoresis. The presence of a product in the reaction with methylated-specific primers indicates methylation.
-
2. Pyrosequencing
-
Principle: This is a quantitative method that allows for the determination of the percentage of methylation at specific CpG sites within the MGMT promoter. Following bisulfite treatment and PCR amplification, the DNA is sequenced in real-time.
-
Protocol Outline:
-
DNA extraction and bisulfite treatment as in MSP.
-
PCR amplification of the target region of the MGMT promoter.
-
The PCR product is subjected to pyrosequencing, which detects the incorporation of nucleotides as flashes of light.
-
The ratio of cytosine to thymine (B56734) (converted from unmethylated cytosine) at each CpG site is calculated to determine the percentage of methylation.
-
Signaling Pathways and Experimental Workflows
The interplay between MGMT status and the efficacy of alkylating agents can be visualized through signaling pathways and experimental workflows.
Caption: Mechanism of Temozolomide action in relation to MGMT methylation status in GBM.
Caption: Simplified clinical workflow for GBM patient stratification based on MGMT status.
Future Directions and Investigational Approaches
The distinct biologies of MGMT-methylated and unmethylated GBM necessitate different therapeutic strategies.
For MGMT-Methylated GBM: Research is ongoing to understand and overcome the mechanisms of acquired resistance to TMZ that can develop over time.
For MGMT-Unmethylated GBM: This remains a significant challenge. Current research focuses on:
-
Alternative Alkylating Agents: Investigating drugs that are not substrates for MGMT.
-
Immunotherapy: Clinical trials are exploring the efficacy of immune checkpoint inhibitors, such as nivolumab, in this patient population.[8]
-
Targeted Therapies: Identifying and targeting other molecular vulnerabilities in these tumors.
-
Combination Therapies: Exploring the synergistic effects of combining different treatment modalities.
A pioneering adaptive platform trial, the 5G trial, aims to accelerate the development of new treatments by testing multiple drugs and matching them to the specific genetic makeup of a patient's tumor.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. MGMT Promoter Methylation Status in Initial and Recurrent Glioblastoma: Correlation Study with DWI and DSC PWI Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGMT status as a clinical biomarker in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGMT methylation in glioblastoma: tale of the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGMT methylation and its prognostic significance in inoperable IDH-wildtype glioblastoma: the MGMT-GBM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | Methylation associated with long- or short-term survival in glioblastoma patients from the Nordic phase 3 trial [frontiersin.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. abta.org [abta.org]
- 10. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 11. icr.ac.uk [icr.ac.uk]
evaluating the therapeutic window of 5-NIdR compared to other agents
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer agents with improved therapeutic windows is a critical goal in oncology research. 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a non-natural nucleoside, has emerged as a promising chemotherapeutic agent, particularly in combination with the DNA alkylating agent temozolomide (B1682018) for the treatment of brain cancer.[1][2] This guide provides a comparative evaluation of the therapeutic window of this compound against other established anticancer agents, supported by available preclinical data.
Executive Summary
This compound demonstrates a favorable preclinical safety profile, exhibiting weak potency as a standalone agent but significant synergistic anticancer effects when combined with temozolomide, leading to complete tumor regression in xenograft models without overt signs of toxicity.[1][3] While direct comparative studies on the therapeutic index of this compound are limited, available data suggests a potentially wider therapeutic window compared to traditional cytotoxic agents like 5-fluorouracil (B62378), which is known for its narrow therapeutic range and significant toxicity. Temozolomide and etoposide (B1684455) remain mainstays in cancer therapy, with established dosing regimens, but their use is also associated with dose-limiting toxicities.[4][5][6][7][8] Nimorazole, a radiosensitizer, is generally well-tolerated at clinically effective doses.[9]
Quantitative Data Comparison
Direct comparison of the therapeutic index, typically calculated as the ratio of the toxic dose to the effective dose (e.g., LD50/ED50), is challenging due to the variability in experimental models and a lack of publicly available, standardized data for all compounds. The following tables summarize the available quantitative data to facilitate an indirect comparison.
Table 1: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | U87 (Glioblastoma) | > 100 (as single agent) | [1] |
| Temozolomide | U87 (Glioblastoma) | > 100 | [1] |
| Temozolomide + this compound | U87 (Glioblastoma) | Significantly lower than single agents | [1] |
| 5-Fluorouracil | 47-DN (Breast Carcinoma) | 32 | [10] |
| MCF-7 (Breast Carcinoma) | 35 | [10] | |
| MG-63 (Osteosarcoma) | 41 | [10] | |
| HCT-8 (Colon Tumor) | 200 | [10] | |
| Colo-357 (Pancreatic Tumor) | 150 | [10] | |
| HL-60 (Leukemia) | 470 | [10] | |
| Etoposide | Various Cancer Cell Lines | Variable | [4] |
Table 2: In Vivo Toxicity and Efficacy Data
| Compound | Animal Model | Route | LD50 (mg/kg) | Effective Dose (mg/kg) | Therapeutic Index (LD50/ED50) | Reference |
| This compound | Mice | Not Specified | Not Reported | Not Reported as single agent | Not Reported | [1][3] |
| Temozolomide | Mice | Intraperitoneal | Not Reported | 25 (in combination) | Not Reported | |
| 5-Fluorouracil | Mice | Intraperitoneal | ~100 | Not Reported | Not Reported | [11] |
| 5-Fluorouracil | Mice | Not Specified | 250-500 (time-dependent) | Not Reported | Not Reported | [12] |
| Etoposide | Mice | Not Specified | Not Reported | Not Reported | Not Reported | [4][13] |
| Nimorazole | Not Applicable | Oral (Human) | Not Applicable | 1.2 g/m² (as radiosensitizer) | Not Reported | [9][14] |
Note: The absence of direct LD50 and ED50 values for this compound in the available literature prevents the calculation of a definitive therapeutic index. However, qualitative data strongly suggests low toxicity at effective doses in combination therapy.
Experimental Protocols
The determination of the therapeutic window relies on robust in vitro and in vivo experimental protocols to assess both efficacy and toxicity.
In Vitro Cytotoxicity Assessment: MTT Assay
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.
Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Brief Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the concentration at which 50% of the cells are inhibited.
In Vivo Efficacy and Toxicity Assessment: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy and systemic toxicity of anticancer agents.
Efficacy Assessment (Tumor Growth Inhibition):
-
Tumor Implantation: Subcutaneously or orthotopically implant human cancer cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer the test compound or vehicle control to the mice according to a defined schedule and route.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Efficacy Endpoint (ED50): The effective dose causing a 50% reduction in tumor growth can be determined from dose-response studies. In the case of this compound in combination with temozolomide, a significant outcome was complete tumor regression.[2]
Toxicity Assessment (Lethal Dose 50 - LD50):
-
Dose Groups: Administer escalating doses of the test compound to different groups of healthy or tumor-bearing mice.
-
Observation: Monitor the animals for signs of toxicity and mortality over a specified period (typically 14 days).
-
LD50 Calculation: The LD50 is the statistically estimated dose that is lethal to 50% of the animals in a group.
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in Combination with Temozolomide
This compound enhances the efficacy of temozolomide by targeting the cellular response to DNA damage. Temozolomide is a DNA alkylating agent that introduces lesions into the DNA of cancer cells. This compound, in its triphosphate form, inhibits the ability of DNA polymerases to replicate past these temozolomide-induced DNA lesions. This leads to an accumulation of DNA strand breaks, cell cycle arrest in the S-phase, and ultimately, a significant increase in apoptosis (programmed cell death) in cancer cells.[1][2]
Caption: Mechanism of this compound and Temozolomide Synergy.
General Experimental Workflow for Therapeutic Window Evaluation
The evaluation of a new anticancer agent's therapeutic window involves a multi-step process, starting with in vitro screening and progressing to in vivo studies.
Caption: Workflow for Therapeutic Window Evaluation.
Conclusion
This compound, particularly in combination with temozolomide, presents a promising therapeutic strategy with evidence of a favorable therapeutic window in preclinical models of brain cancer. While direct quantitative comparisons of therapeutic indices are limited by the available data, the synergistic efficacy and low toxicity profile of the this compound/temozolomide combination warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued evaluation of this compound and other novel anticancer agents.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil dose escalation enabled with PN401 (triacetyluridine): toxicity reduction and increased antitumor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LD50 and ED50.pptx [slideshare.net]
- 10. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs | MDPI [mdpi.com]
- 11. medicinamoderna.ro [medicinamoderna.ro]
- 12. Effect of biological time on the determination of the LD50 of 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing cytotoxic treatment effects in preclinical tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Inactivity of 5-NIdR as a Monotherapy: A Comparative Analysis
For Immediate Release
Cleveland, OH – Preclinical research robustly demonstrates that 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel non-natural nucleoside, exhibits a notable lack of efficacy as a standalone anticancer agent.[1][2][3] However, when used in combination with the alkylating agent temozolomide (B1682018) (TMZ), this compound significantly enhances its therapeutic effects, leading to complete tumor regression in animal models of glioblastoma.[1][4][5][6] This guide provides a comprehensive comparison of this compound as a monotherapy versus its role in combination therapy, supported by experimental data.
In Vitro Efficacy: Weak Potency as a Single Agent
Cell-based assays have consistently shown that this compound alone has weak potency against brain cancer cells.[3] In contrast, the combination of sub-lethal doses of this compound and temozolomide results in a synergistic anticancer effect, killing more brain cancer cells than either agent used individually.[3] This enhanced cytotoxicity is attributed to a significant increase in apoptosis.[4][5][6]
Comparative Analysis of Cell Viability and Apoptosis
| Treatment Group | Cell Viability | Apoptosis Induction |
| Vehicle Control | No significant effect | Baseline levels |
| This compound Monotherapy | Weak cytotoxic effect | Minimal increase from baseline |
| Temozolomide (TMZ) Monotherapy | Moderate cytotoxic effect | Moderate increase from baseline |
| This compound + TMZ Combination | Significant synergistic reduction in viability | Substantial increase in apoptosis |
Note: Specific quantitative data on percentage of cell viability and apoptosis rates are detailed in the full research publications.
In Vivo Efficacy: No Inhibition of Tumor Growth as a Monotherapy
Animal studies using xenograft models of glioblastoma have provided striking evidence of the differential effects of this compound as a monotherapy versus a combination agent. Preliminary results from these studies indicate that treatment with this compound alone does not inhibit the rate of tumor growth when compared to a vehicle control.[1][2][3] In stark contrast, while temozolomide monotherapy slows the rate of tumor growth, the combination of this compound and temozolomide leads to a significant reduction in tumor size and, in some cases, complete tumor regression.[1][2][4][5][6]
Comparative Xenograft Tumor Growth
| Treatment Group | Effect on Tumor Growth |
| Vehicle Control | Progressive tumor growth |
| This compound Monotherapy | No significant inhibition of tumor growth |
| Temozolomide (TMZ) Monotherapy | Slowed rate of tumor growth |
| This compound + TMZ Combination | Complete tumor regression |
Note: Graphical representations of tumor growth curves from these studies are available in the full research publications.
Mechanism of Action: Inhibition of Translesion DNA Synthesis
The synergistic effect of this compound with temozolomide is rooted in its mechanism of action. Temozolomide is a DNA-alkylating agent that creates lesions in the DNA of cancer cells.[1] A key mechanism of resistance to TMZ is the ability of cancer cells to bypass these lesions using a process called translesion DNA synthesis (TLS), which is carried out by specialized DNA polymerases.[4][7]
This compound is intracellularly converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[4][5][6] 5-NITP acts as a potent inhibitor of several human DNA polymerases involved in TLS, including DNA polymerase eta (pol η), iota (pol ι), and kappa (pol κ).[4] By inhibiting these polymerases, 5-NITP prevents the cancer cells from bypassing the TMZ-induced DNA damage, leading to an accumulation of single- and double-strand DNA breaks and subsequent apoptosis.[1]
Caption: Mechanism of this compound in combination with Temozolomide.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound, both alone and in combination with temozolomide, were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Glioblastoma cells (e.g., U87) were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of this compound, temozolomide, a combination of both, or a vehicle control (DMSO).
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
The induction of apoptosis was quantified using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Glioblastoma cells were treated with this compound, temozolomide, a combination of both, or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide were added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.
In Vivo Xenograft Studies
The in vivo efficacy was evaluated using a murine xenograft model of glioblastoma.
-
Tumor Implantation: Human glioblastoma cells (e.g., U87) were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment groups: vehicle control, this compound monotherapy, temozolomide monotherapy, and this compound + temozolomide combination therapy.
-
Treatment Administration: Treatments were administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: Mice were monitored for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the tumor volumes in all groups were compared.
Caption: Experimental workflow for in vitro and in vivo studies.
Conclusion
The available preclinical data unequivocally demonstrate that this compound is not a viable monotherapy for the treatment of glioblastoma. Its strength lies in its ability to act as a potent chemosensitizer, significantly enhancing the efficacy of temozolomide by inhibiting a key DNA damage tolerance mechanism. This comparative analysis underscores the importance of rational combination therapies in overcoming drug resistance in cancer. Further research and clinical trials are warranted to translate these promising preclinical findings into effective treatments for brain cancer patients.
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 3. csuohio.edu [csuohio.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: 5-NIdR Versus Other Translesion Synthesis Inhibitors in Cancer Therapy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Translesion synthesis (TLS) is a critical DNA damage tolerance pathway that allows cells to bypass DNA lesions during replication, albeit often at the cost of introducing mutations. In the context of cancer, TLS can contribute to chemoresistance and tumor evolution. Consequently, inhibiting TLS has emerged as a promising strategy to enhance the efficacy of DNA-damaging chemotherapeutics. This guide provides a detailed comparison of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR), a nucleoside analog that acts as a chain terminator, with other prominent TLS inhibitors that target different facets of this complex pathway.
Mechanism of Action: A Tale of Two Strategies
TLS inhibitors can be broadly categorized based on their mechanism of action. This compound represents a class of inhibitors that act as fraudulent nucleosides, while another major class targets key protein-protein interactions essential for the assembly and function of the TLS machinery.
This compound: The Chain-Terminating Impostor
This compound is a synthetic nucleoside analog that, once incorporated into the cell, is converted to its triphosphate form, 5-NITP. During TLS, specialized DNA polymerases, such as DNA polymerase η (Pol η), can incorporate 5-NITP opposite damaged DNA bases, particularly abasic sites. However, due to its chemical structure, 5-NITP acts as a chain terminator, preventing further DNA synthesis and leading to replication fork collapse and ultimately cell death. This mechanism makes this compound particularly effective when used in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ), which generates abasic sites.
Targeting the REV1-POLζ Axis: A Protein-Protein Interaction Approach
A significant portion of mutagenic TLS is mediated by the REV1 and POLζ proteins. REV1 acts as a scaffold, recruiting other TLS polymerases, including the catalytic subunit of POLζ (REV3L) via an interaction with the REV7 subunit. Inhibitors targeting this axis aim to disrupt these crucial protein-protein interactions.
-
JH-RE-06: This small molecule inhibitor induces the dimerization of the REV1 C-terminal domain (CTD), which blocks its interaction with REV7. This prevents the recruitment of POLζ to the replication fork, thereby inhibiting mutagenic TLS.
Quantitative Performance: A Comparative Look at Potency
Direct head-to-head studies comparing the IC50 values of this compound with other TLS inhibitors across a wide range of cancer cell lines are limited in the publicly available literature. However, by compiling data from various studies, we can get a comparative sense of their potency. It is crucial to note that IC50 values can vary significantly based on the cell line, assay conditions, and the specific endpoint being measured.
| Inhibitor | Target | Mechanism of Action | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | DNA Polymerases (e.g., Pol η) | Chain termination after incorporation opposite abasic sites | Glioblastoma (U87, SW1088, A172) | Varies with TMZ co-treatment | |
| JH-RE-06 | REV1-REV7 Interaction | Induces REV1 dimerization, blocking POLζ recruitment | Not directly reported for cell viability | 0.78 (for REV1-REV7 interaction) | |
| Compound 8 | REV1-CT/RIR Interaction | Disrupts the interaction between REV1 and other TLS polymerases | HeLa | 4.1 (in FP assay) | |
| T2AA | PCNA/PIP-box Interaction | Inhibits the interaction between PCNA and TLS polymerases | HeLa, U2OS | ~10 (in combination with cisplatin) |
Note: The IC50 values listed are for different assays and endpoints, highlighting the need for standardized, direct comparative studies.
Experimental Protocols: The "How-To" for Key Assays
To facilitate the independent evaluation and comparison of TLS inhibitors, this section provides detailed methodologies for key experimental assays.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with a TLS inhibitor, alone or in combination with a DNA-damaging agent.
Protocol:
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be optimized for each cell line to yield approximately 50-100 colonies per plate in the untreated control.
-
Treatment: After allowing the cells to adhere overnight, treat them with the TLS inhibitor at various concentrations, with or without a fixed concentration of a DNA-damaging agent (e.g., cisplatin, TMZ). Include a vehicle-treated control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The incubation time will vary depending on the cell line's growth rate.
-
Fixing and Staining:
-
Carefully remove the medium and wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of 6% (v/v) glutaraldehyde (B144438) for 30 minutes.
-
Remove the fixative and stain the colonies with 0.5% (w/v) crystal violet solution for 30 minutes.
-
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
HPRT Mutation Frequency Assay
This assay measures the frequency of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus, providing a quantitative measure of the mutagenic potential of a compound or the anti-mutagenic effect of a TLS inhibitor.
Protocol:
-
Pre-culture: Culture cells in a medium containing HAT (hypoxanthine, aminopterin, thymidine) for 1-2 weeks to eliminate pre-existing HPRT mutants.
-
Treatment: Treat the cells with the DNA-damaging agent (e.g., cisplatin) in the presence or absence of the TLS inhibitor for a defined period (e.g., 24 hours).
-
Expression Time: After treatment, wash the cells and culture them in a non-selective medium for a period that allows for the expression of the mutant phenotype (typically 6-8 days).
-
Selection:
-
Plate a known number of cells in a medium containing the selective agent 6-thioguanine (B1684491) (6-TG). Only cells with a mutated, non-functional HPRT gene will survive and form colonies.
-
Concurrently, plate a smaller number of cells in a non-selective medium to determine the plating efficiency.
-
-
Colony Staining and Counting: After 10-14 days of incubation, fix and stain the colonies as described in the clonogenic survival assay protocol.
-
Data Analysis: Calculate the mutation frequency.
-
Mutation Frequency = (Number of colonies in 6-TG medium / Number of cells plated in 6-TG medium) / Plating efficiency in non-selective medium
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Translesion Synthesis (TLS) Signaling Pathway.
Caption: Experimental Workflow for TLS Inhibitor Comparison.
Conclusion and Future Directions
The inhibition of translesion synthesis presents a compelling strategy to overcome chemoresistance and improve cancer treatment outcomes. This compound, with its chain-terminating mechanism, offers a potent approach, particularly in combination with therapies that induce abasic sites. On the other hand, inhibitors like JH-RE-06 that target the protein-protein interactions of the REV1-POLζ mutasome provide a more targeted approach to inhibiting mutagenic TLS.
The development of a comprehensive understanding of the relative merits of these different inhibitory strategies requires more direct, head-to-head comparative studies. Future research should focus on performing standardized in vitro and in vivo comparisons of these and other emerging TLS inhibitors across a broad panel of cancer types. Such studies will be instrumental in identifying the most promising candidates and the patient populations most likely to benefit from this innovative therapeutic approach. Furthermore, the exploration of synergistic combinations of different classes of TLS inhibitors, or their use with other targeted therapies, holds significant promise for the future of cancer treatment.
Validating the Role of Specific DNA Polymerases in 5-NIdR's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 5-nitroindolyl-2'-deoxyriboside (5-NIdR) in targeting specific DNA polymerases, contrasting its effects with alternative nucleoside analogs. The supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to validate its role in inhibiting translesion DNA synthesis (TLS).
Executive Summary
This compound is a novel artificial nucleoside that, upon intracellular conversion to its triphosphate form (5-NITP), acts as a potent inhibitor of several human DNA polymerases involved in the replication of damaged DNA. This targeted inhibition of translesion synthesis presents a promising therapeutic strategy, particularly in synergistic combination with DNA-damaging chemotherapeutic agents like temozolomide (B1682018) (TMZ). Experimental evidence demonstrates that 5-NITP is efficiently incorporated opposite abasic sites by both high-fidelity and specialized DNA polymerases. However, its incorporation leads to chain termination, thereby halting DNA replication and inducing apoptosis in cancer cells. This guide delves into the quantitative kinetic data of 5-NITP incorporation, details the experimental protocols for key validation assays, and provides a comparative analysis with other nucleoside analogs.
Data Presentation: Comparative Kinetics of 5-NITP Incorporation
The efficacy of this compound's active form, 5-NITP, as a substrate for various DNA polymerases is a critical determinant of its mechanism of action. The following table summarizes the steady-state kinetic parameters for the incorporation of 5-NITP opposite an abasic site by key human DNA polymerases.
| DNA Polymerase | Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| DNA Polymerase δ (Pol δ) | High-Fidelity | Data not available | Data not available | High |
| DNA Polymerase ε (Pol ε) | High-Fidelity | Data not available | Data not available | High |
| DNA Polymerase η (Pol η) | Translesion Synthesis | Data not available | Data not available | Moderate |
| DNA Polymerase ι (Pol ι) | Translesion Synthesis | Data not available | Data not available | Low |
Note: Specific quantitative values for kcat and Km were not available in the public domain at the time of this guide's compilation. However, research indicates that high-fidelity DNA polymerases like Pol δ and Pol ε exhibit approximately 10-fold higher catalytic efficiency (kcat/Km) for 5-NITP incorporation compared to specialized translesion synthesis polymerases like Pol η. Despite this higher efficiency, the subsequent chain termination is the crucial step for the therapeutic effect.
Comparison with Alternative Nucleoside Analogs
While this compound targets DNA polymerases involved in TLS, other nucleoside analogs used in chemotherapy, such as fludarabine (B1672870) and gemcitabine, also function by being incorporated into DNA and causing chain termination.[1] However, their mechanisms of action can differ in the specific polymerases they target and their additional effects, such as the inhibition of ribonucleotide reductase.[1]
| Feature | This compound | Fludarabine | Gemcitabine |
| Primary Target | DNA Polymerases (TLS) | DNA Polymerases | DNA Polymerases, Ribonucleotide Reductase |
| Mechanism | Incorporation and chain termination opposite DNA lesions | Incorporation into DNA leading to chain termination | Incorporation into DNA causing chain termination and depletion of dNTP pools |
| Therapeutic Strategy | Synergistic with DNA damaging agents to inhibit DNA repair | Monotherapy or in combination for hematological malignancies | Broad-spectrum activity against various solid tumors |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's mechanism are provided below.
In Vitro DNA Polymerase Activity Assay
This assay measures the ability of a DNA polymerase to incorporate 5-NITP opposite a DNA lesion.
Materials:
-
Purified human DNA polymerases (Pol δ, Pol ε, Pol η, Pol ι)
-
Oligonucleotide primer and template containing an abasic site
-
5-NITP and natural dNTPs
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, primer/template DNA, and the specified DNA polymerase.
-
Initiate the reaction by adding either 5-NITP or a natural dNTP at varying concentrations.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Denature the DNA products by heating at 95°C.
-
Separate the products by denaturing PAGE.
-
Visualize and quantify the amount of product formed using a phosphorimager (if using radiolabeled primers) or a fluorescence scanner (if using fluorescently labeled primers).
-
Determine the kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.[2]
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of this compound in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line (e.g., U87 glioblastoma cells)
-
This compound and Temozolomide (TMZ)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, TMZ, or a combination of both. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.[3]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V) Assay
This assay quantifies the induction of apoptosis in cells treated with this compound and a DNA-damaging agent.
Materials:
-
Cancer cell line
-
This compound and TMZ
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound, TMZ, or a combination of both for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.[4]
-
Incubate the cells in the dark at room temperature for 15 minutes.[4][5]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathway: this compound-Induced DNA Damage Response
Caption: this compound and TMZ induced DNA damage response pathway.
Experimental Workflow: In Vitro DNA Polymerase Assay
Caption: Workflow for in vitro DNA polymerase activity assay.
Logical Relationship: Synergistic Action of this compound and TMZ
Caption: Synergistic mechanism of this compound and TMZ.
References
- 1. Inhibition of mutagenic translesion synthesis: A possible strategy for improving chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-NIdR
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 5-NIdR (5-Nitro-1-(β-D-2-Deoxyribofuranosyl)indole), an artificial nucleoside utilized in cancer research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety protocols for structurally related compounds, such as 5-Nitroindole and 5-Nitrouracil, and established best practices for handling cytotoxic and hazardous chemicals in a laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various procedures involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable Gown/Lab Coat (long-sleeved with cuffs) - Double Gloving (chemotherapy-rated nitrile gloves) - Safety Goggles with Side Shields or Face Shield - N95 Respirator (or higher) |
| Solubilization and Dilution | - Disposable Gown/Lab Coat (long-sleeved with cuffs) - Double Gloving (chemotherapy-rated nitrile gloves) - Safety Goggles with Side Shields or Face Shield |
| Cell Culture and In Vitro Assays | - Disposable Gown/Lab Coat - Nitrile Gloves - Safety Glasses |
| Animal Handling and Administration | - Disposable Gown/Lab Coat - Double Gloving (chemotherapy-rated nitrile gloves) - Safety Glasses with Side Shields - Surgical Mask |
| Waste Disposal | - Disposable Gown/Lab Coat - Heavy-duty Nitrile Gloves - Safety Goggles with Side Shields |
| Spill Cleanup | - Disposable Coveralls - Double Gloving (heavy-duty nitrile gloves) - Chemical Splash Goggles and Face Shield - N95 Respirator (or higher) |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk.
1. Preparation and Weighing:
- Before handling, ensure that the designated workspace is clean and uncluttered.
- Don the appropriate PPE as specified in the table above.
- When weighing the solid form of this compound, perform the task within a chemical fume hood to prevent inhalation of airborne particles.
- Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
2. Solubilization:
- Add solvent to the vial containing the this compound powder slowly and carefully to avoid splashing.
- Cap the vial securely and mix by gentle inversion or vortexing until the solid is completely dissolved.
3. Administration and Experimental Use:
- When performing cell culture experiments, handle all solutions containing this compound within a biological safety cabinet.
- For animal studies, take precautions to avoid aerosol generation during administration.
- Clearly label all containers with the compound name, concentration, date, and hazard symbols.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
- Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container lined with a yellow chemotherapy waste bag.
- Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.[1]
- Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.
2. Decontamination:
- Wipe down all work surfaces with a suitable deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate, or a commercially available product for cytotoxic drug decontamination) after each use.
- Decontaminate all non-disposable equipment that has come into contact with this compound.
3. Final Disposal:
- All hazardous waste containers should be sealed and collected by the institution's environmental health and safety (EHS) department for disposal via incineration.[2]
- Follow all institutional and local regulations for the disposal of cytotoxic and chemical waste.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
